Product packaging for Homolanthionine(Cat. No.:CAS No. 31982-10-2)

Homolanthionine

Numéro de catalogue: B15250324
Numéro CAS: 31982-10-2
Poids moléculaire: 236.29 g/mol
Clé InChI: MBEPFGPQVBIIES-WDSKDSINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Homolanthionine is a non-proteinogenic, sulfur-containing amino acid that functions as a key biomarker in the study of altered sulfur amino acid metabolism. Its chemical structure consists of two alanine residues cross-linked by a thioether linkage. In research settings, this compound serves as a critical stable side-product of the transsulfuration pathway, closely linked to hydrogen sulfide (H2S) biosynthesis. Its levels provide valuable insight into the activity of key enzymes such as cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE). This compound has significant research value in the study of cardiovascular and renal diseases. Clinical studies have identified this compound as a potential uremic toxin, with its concentration elevated in the plasma of patients with chronic kidney disease. Its accumulation is associated with a derangement in sulfur metabolism common in uremia, which also includes hyperhomocysteinemia and reduced plasma H2S levels. Research indicates that related sulfur metabolites can inhibit H2S production in vitro, suggesting a mechanism that may contribute to the endothelial dysfunction observed in these patients. Furthermore, this compound is a subject of interest in bacterial metabolism, where it has been shown to accumulate in genetically modified Corynebacterium glutamicum , impacting metabolic flux in methionine and isoleucine biosynthesis. This product is provided for research purposes. It is intended for laboratory use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4S B15250324 Homolanthionine CAS No. 31982-10-2

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

31982-10-2

Formule moléculaire

C8H16N2O4S

Poids moléculaire

236.29 g/mol

Nom IUPAC

(2S)-2-amino-4-[(3S)-3-amino-3-carboxypropyl]sulfanylbutanoic acid

InChI

InChI=1S/C8H16N2O4S/c9-5(7(11)12)1-3-15-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1

Clé InChI

MBEPFGPQVBIIES-WDSKDSINSA-N

SMILES isomérique

C(CSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N

SMILES canonique

C(CSCCC(C(=O)O)N)C(C(=O)O)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Significance of Homolanthionine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Homolanthionine is a non-proteinogenic, sulfur-containing amino acid that has garnered increasing interest for its role as a key metabolic indicator in the transsulfuration pathway. Formed from the condensation of two homocysteine molecules, its presence and concentration in biological fluids are intrinsically linked to the metabolism of methionine and the biosynthesis of the gaseous signaling molecule, hydrogen sulfide (H₂S). Elevated levels of this compound serve as a crucial biomarker for severe hyperhomocysteinemia and inborn errors of metabolism, most notably homocystinuria. While not extensively characterized as a direct signaling molecule, its formation reflects the metabolic flux through cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), enzymes pivotal for maintaining sulfur amino acid homeostasis. This guide provides a comprehensive overview of the biosynthesis, biological context, and clinical relevance of this compound, complete with quantitative data, detailed experimental protocols for its measurement, and diagrams of its metabolic and analytical pathways, tailored for researchers and professionals in drug development.

Biosynthesis and Metabolic Context

This compound is synthesized as a byproduct of the transsulfuration pathway, a critical metabolic route for the irreversible conversion of homocysteine to cysteine.[1] Homocysteine itself is a key intermediate derived from the demethylation of the essential amino acid methionine.[2] The metabolic fate of homocysteine is a crucial regulatory node: it can either be remethylated back to methionine or be channeled into the transsulfuration pathway.

The formation of this compound occurs via a γ-replacement reaction where two molecules of L-homocysteine are condensed.[3] This reaction is catalyzed predominantly by cystathionine γ-lyase (CSE), an enzyme known for its substrate promiscuity.[4] To a lesser extent, cystathionine β-synthase (CBS) can also facilitate this reaction under physiological conditions.[3] This reaction also yields hydrogen sulfide (H₂S), a significant gasotransmitter.[5]

The reaction is as follows:

2 L-homocysteine → L-homolanthionine + H₂S

The rate of this reaction is highly dependent on the substrate concentration, meaning that under conditions of elevated homocysteine (hyperhomocysteinemia), the production of this compound increases significantly.[6]

Metabolic Pathway Diagram

The following diagram illustrates the position of this compound within the broader context of methionine metabolism and the transsulfuration pathway.

Homocysteine metabolism and this compound formation.

Biological and Clinical Significance

The primary significance of this compound is its role as a biomarker for disruptions in homocysteine metabolism. It does not appear to have a well-characterized signaling role itself; rather, its presence indicates a specific metabolic state.

  • Biomarker for Hyperhomocysteinemia : The formation of this compound is directly proportional to the concentration of its precursor, homocysteine. In conditions of mild to severe hyperhomocysteinemia—a known risk factor for cardiovascular and neurodegenerative diseases—plasma and urine concentrations of this compound are elevated.

  • Indicator of Homocystinuria : Homocystinuria is a group of inherited metabolic disorders characterized by the body's inability to process methionine properly, leading to a massive accumulation of homocysteine in the blood and urine. The detection of this compound in the urine is a hallmark of classic homocystinuria, which is caused by a deficiency in the CBS enzyme.

  • Link to H₂S Production : The synthesis of this compound is coupled with the production of H₂S from homocysteine.[5] H₂S is a critical gasotransmitter involved in vasodilation, neuromodulation, and cytoprotection.[5] Therefore, this compound levels can indirectly reflect the rate of H₂S biogenesis from homocysteine, a pathway that may become more prominent during hyperhomocysteinemia.[6]

Quantitative Data

While this compound is consistently reported as elevated in homocystinuria, specific concentration ranges in patients are not widely documented. However, data for its precursor, homocysteine, are well-established, and reference ranges for this compound in healthy individuals are available.

AnalyteConditionMatrixConcentration Range
Homocysteine PhysiologicalPlasma5 - 15 µmol/L[5]
Mild HyperhomocysteinemiaPlasma15 - 30 µmol/L
Intermediate HyperhomocysteinemiaPlasma30 - 100 µmol/L
Severe Hyperhomocysteinemia / HomocystinuriaPlasma> 100 µmol/L
This compound PhysiologicalPlasma5.75 - 32.3 nmol/L
HomocystinuriaUrine/PlasmaSignificantly elevated

Experimental Protocols

Accurate quantification of this compound and assessment of the enzymes that produce it are critical for research and clinical diagnostics.

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the simultaneous measurement of total this compound and other sulfur-containing amino acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and specificity.

1. Sample Preparation:

  • Pipette 100 µL of EDTA plasma into a microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., isotopically labeled this compound).

  • To reduce disulfide bonds and release protein-bound forms, add 20 µL of 10% dithiothreitol (DTT) in a borate buffer (pH 9.5). Vortex and incubate at room temperature for 30 minutes.

  • For protein precipitation, add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • LC System: UPLC/HPLC system.

  • Column: Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm particle size, or equivalent C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 2% B

    • 1.0-5.0 min: Linear gradient to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 2% B

    • 6.1-8.0 min: Re-equilibration at 2% B

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • This compound: Precursor ion (m/z) 237.1 → Product ion (m/z) 102.1

    • Internal Standard (e.g., ¹³C₄,¹⁵N₂-Homolanthionine): Precursor ion (m/z) 243.1 → Product ion (m/z) 106.1

  • Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.

4. Data Analysis:

  • Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Experimental Workflow Diagram

Workflow for this compound quantification by LC-MS/MS.
Protocol 2: Assay for Cystathionine γ-Lyase (CSE) Activity

This protocol measures CSE activity by quantifying one of its reaction products, α-ketobutyrate, generated from its substrate, homocysteine.

1. Reagents:

  • Assay Buffer: 100 mM HEPES buffer, pH 7.4.

  • Substrate Solution: 20 mM L-homocysteine in Assay Buffer (prepare fresh).

  • Cofactor Solution: 2 mM Pyridoxal 5'-phosphate (PLP) in Assay Buffer.

  • Enzyme Source: Purified recombinant CSE or tissue/cell lysate.

  • Detection Reagent: 0.1% 2,4-Dinitrophenylhydrazine (DNPH) in 2 M HCl.

  • Stop Solution: 2.5 M NaOH.

  • Standard: α-ketobutyrate standard curve (0-100 nmol).

2. Assay Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 850 µL Assay Buffer

    • 50 µL Cofactor Solution (PLP)

    • 50 µL Enzyme Source

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the Substrate Solution (L-homocysteine) to achieve a final concentration of 1 mM.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 500 µL of the Detection Reagent (DNPH). Incubate at room temperature for 10 minutes. This step derivatizes the α-ketobutyrate product.

  • Add 500 µL of Stop Solution (NaOH). The solution will turn brown/red.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

3. Quantification:

  • Measure the absorbance of the supernatant at 515 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of α-ketobutyrate subjected to the same derivatization procedure.

  • Calculate the amount of α-ketobutyrate produced in the enzymatic reaction by interpolating the absorbance value from the standard curve.

  • Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.[4]

Conclusion and Future Directions

This compound is a metabolically significant molecule whose primary role is that of a biomarker indicating flux and potential dysregulation within the transsulfuration pathway. Its formation via the condensation of homocysteine by CSE and CBS directly links it to hyperhomocysteinemia, homocystinuria, and the production of H₂S. While it is not currently recognized to have direct physiological activity, its utility in diagnostics and as an indicator of metabolic stress is clear.

Future research should focus on several key areas:

  • Establishing Precise Clinical Ranges: Large-scale cohort studies are needed to establish definitive concentration ranges for this compound in both healthy populations and in patients with varying degrees of hyperhomocysteinemia and homocystinuria.

  • Investigating Direct Biological Effects: While currently viewed as a byproduct, studies exploring potential direct cellular effects of this compound could reveal novel biological functions.

  • Therapeutic Monitoring: For patients undergoing treatment for homocystinuria (e.g., with pyridoxine or betaine), monitoring this compound levels could provide a more nuanced view of metabolic correction than measuring homocysteine alone.

By further elucidating the dynamics of this compound, researchers and clinicians can gain deeper insights into the complex regulation of sulfur amino acid metabolism and its implications for human health and disease.

References

The Biosynthesis of Homolanthionine from Homocysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a sulfur-containing amino acid, is emerging as a molecule of significant interest in various physiological and pathological processes. Formed by the condensation of two homocysteine molecules, its biosynthesis is intrinsically linked to the central pathway of sulfur amino acid metabolism, the transsulfuration pathway. This technical guide provides an in-depth exploration of the core aspects of the this compound biosynthesis pathway from homocysteine, focusing on the enzymatic reactions, quantitative data, experimental protocols, and the broader metabolic context. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of homocysteine metabolism and its byproducts in health and disease.

Core Biosynthetic Pathway

The synthesis of this compound from homocysteine is a γ-replacement reaction catalyzed by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes of the transsulfuration pathway: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[1][2] Under physiological conditions, the primary role of these enzymes is the conversion of homocysteine to cysteine.[3][4] However, under conditions of elevated homocysteine levels (hyperhomocysteinemia), the promiscuity of these enzymes allows for alternative reactions, including the formation of this compound.[1][2]

The overall reaction for this compound biosynthesis is:

2 L-Homocysteine → L-Homolanthionine + H₂S

This reaction is particularly noteworthy as it also generates hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions.[5][6]

The Role of Cystathionine γ-Lyase (CSE)

Cystathionine γ-lyase (EC 4.4.1.1), also known as cystathionase, is the primary enzyme responsible for the final step of the canonical transsulfuration pathway, cleaving cystathionine to produce cysteine.[7] However, CSE can also directly catalyze the condensation of two homocysteine molecules to form this compound and H₂S.[1][2][8] This activity is particularly relevant in the context of hyperhomocysteinemia, where increased substrate availability can drive this alternative reaction.[2]

The Role of Cystathionine β-Synthase (CBS)

Cystathionine β-synthase (EC 4.2.1.22) catalyzes the first committed step in the transsulfuration pathway, the condensation of serine and homocysteine to form cystathionine.[9][10] While its primary role is in cystathionine synthesis, CBS can also catalyze the condensation of two homocysteine molecules, although this is generally considered a less efficient pathway for this compound production compared to the CSE-catalyzed reaction.[6][10]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in this compound biosynthesis. It is important to note that specific kinetic parameters for the direct synthesis of this compound are not extensively characterized in the literature. The data presented below primarily relate to the production of H₂S from homocysteine, which is stoichiometrically linked to this compound formation in the γ-replacement reaction.

Table 1: Kinetic Parameters of Human Cystathionine γ-Lyase (CSE) for H₂S Production from Homocysteine

Substrate(s)ParameterValueReference
L-HomocysteineVmax (units/mg)6.6 ± 0.5[1]
L-HomocysteineKm1 (mM)Not specified[1]
L-HomocysteineKm2 (mM)Not specified[1]

Note: The unit of activity is defined as the amount of enzyme needed to form 1 μmol of product per minute.[1] The kinetics of H₂S formation from homocysteine by CSE are complex and involve multiple substrate binding sites.

Table 2: Kinetic Parameters of Cystathionine β-Synthase (CBS) for H₂S Production

Substrate(s)ParameterValueReference
L-Cysteine + L-HomocysteineKm (Cysteine)~3-fold higher than for Serine[6]
L-Cysteine + L-Homocysteinekcat~2-fold lower than for Serine[6]

Note: The primary H₂S-producing reaction catalyzed by CBS involves the condensation of cysteine and homocysteine.[6] The condensation of two homocysteine molecules is a less characterized reaction for this enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Expression and Purification of Recombinant Human Cystathionine γ-Lyase (CSE)

This protocol is adapted from methodologies described for the expression of recombinant human CTH in E. coli.[11]

1. Expression: a. Transform E. coli (e.g., BL21(DE3) strain) with an expression plasmid containing the human CTH gene. b. Grow the transformed bacteria in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches approximately 0.5. c. Induce protein expression by adding 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). d. Continue the culture for an additional 3 hours at 37°C. e. Harvest the cells by centrifugation.

2. Purification: a. Resuspend the cell pellet in a suitable lysis buffer. b. Lyse the cells by sonication or using a French press. c. Centrifuge the lysate to pellet the cell debris. d. The recombinant CSE can be purified from the soluble fraction using standard chromatography techniques, such as nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography if a His-tag is present, followed by size-exclusion chromatography.

Protocol 2: Cystathionine γ-Lyase (CSE) Activity Assay for H₂S and this compound Production

This protocol is based on the methods described by Chiku et al. (2009).[1]

1. H₂S Production Measurement (Lead Sulfide Assay): a. Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4), 0.4 mM lead acetate, and varying concentrations of L-homocysteine in a final volume of 1 ml. b. Pre-incubate the reaction mixture at 37°C for 4 minutes. c. Initiate the reaction by adding a known amount of purified recombinant CSE (e.g., 20 µg). d. Monitor the formation of lead sulfide (PbS) by measuring the increase in absorbance at 390 nm over time using a spectrophotometer.

2. This compound and other Amino Acid Product Analysis (HPLC): a. Set up enzymatic reactions as described above but without lead acetate. b. Stop the reaction at various time points by adding an equal volume of 10% trichloroacetic acid (TCA). c. Remove the precipitated protein by centrifugation. d. Neutralize the supernatant to pH 7-8. e. Analyze the supernatant for the presence of this compound and other amino acids using High-Performance Liquid Chromatography (HPLC) following o-phthaldialdehyde (OPA) derivatization.[1] f. A standard curve for this compound should be generated to quantify its concentration in the reaction mixture.

Protocol 3: Cystathionine β-Synthase (CBS) Activity Assay

Several commercial kits are available for measuring CBS activity, often by detecting H₂S production. Alternatively, a more specific method involves the direct measurement of cystathionine formation using LC-MS/MS.[12]

LC-MS/MS Method for CBS Activity (adapted from Gvendal et al., 2012): [12] 1. Reaction Setup: a. Prepare cell extracts from tissues or cultured cells. b. Set up the reaction mixture containing cell extract, L-serine, and L-homocysteine in a suitable buffer. c. Incubate at 37°C for a defined period. d. Stop the reaction.

2. Sample Preparation: a. Perform solid-phase extraction to clean up the sample and enrich for cystathionine.

3. LC-MS/MS Analysis: a. Use a C18 column with an ion-pairing agent like nonafluoropentanoic acid for chromatographic separation. b. Employ electrospray ionization (ESI) in positive mode. c. Monitor the specific mass transition for cystathionine for quantification. d. A stable isotope-labeled internal standard for cystathionine should be used for accurate quantification.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is embedded within the larger metabolic network of methionine metabolism and the transsulfuration pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

Homolanthionine_Biosynthesis_Pathway cluster_enzymes Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH MT Methyltransferases Hcy Homocysteine SAH->Hcy SAHH SAHH Hcy->Met Remethylation Cystathionine Cystathionine Hcy->Cystathionine This compound This compound Hcy->this compound H2S H₂S Hcy->H2S CBS CBS CSE CSE Ser Serine Ser->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Experimental_Workflow_Homolanthionine_Quantification start Start: Enzymatic Reaction (CSE/CBS + Homocysteine) stop_reaction Stop Reaction (e.g., TCA precipitation) start->stop_reaction centrifuge Centrifugation (remove protein) stop_reaction->centrifuge neutralize Neutralize Supernatant centrifuge->neutralize derivatize Derivatization (e.g., OPA) neutralize->derivatize hplc HPLC Analysis derivatize->hplc quantify Quantification (vs. Standard Curve) hplc->quantify end End: This compound Concentration quantify->end

References

The Role of Cystathionine β-Synthase in Homolanthionine Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystathionine β-synthase (CBS) is a pivotal enzyme in sulfur metabolism, primarily catalyzing the condensation of homocysteine and serine to form cystathionine. However, the substrate promiscuity of CBS allows it to catalyze alternative reactions, including the formation of homolanthionine (hLan) through the condensation of two homocysteine molecules. This technical guide provides an in-depth exploration of the role of CBS in hLan synthesis, summarizing the current understanding of the enzymatic mechanism, kinetic parameters, and relevant experimental protocols. It also delves into the potential physiological and pathological relevance of hLan, a less-studied metabolite of the transsulfuration pathway. The guide is intended for researchers, scientists, and drug development professionals interested in the complexities of sulfur amino acid metabolism and its implications for human health and disease.

Introduction: The Versatility of Cystathionine β-Synthase

Cystathionine β-synthase (CBS; EC 4.2.1.22) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that occupies a critical juncture in mammalian sulfur metabolism.[1] Its canonical function is to catalyze the first irreversible step in the transsulfuration pathway: the β-replacement reaction between L-serine and L-homocysteine to produce L-cystathionine and water.[2] This pathway is essential for the conversion of the essential amino acid methionine to cysteine, a precursor for glutathione, taurine, and other vital sulfur-containing compounds.[3]

Beyond this primary role, CBS exhibits significant substrate promiscuity, enabling it to catalyze a range of alternative reactions.[4] These include the production of hydrogen sulfide (H₂S), a gaseous signaling molecule, through the condensation of cysteine and homocysteine.[5] Another such alternative reaction is the formation of the non-proteinogenic amino acid this compound (hLan) from the condensation of two molecules of homocysteine.[6] While the physiological significance of the canonical CBS reaction is well-established, the roles of its alternative reactions and their products, such as hLan, are emerging areas of research.

This guide focuses specifically on the CBS-mediated synthesis of this compound, providing a comprehensive overview of the underlying biochemistry and methodologies for its study.

Enzymatic Synthesis of this compound by CBS

The formation of this compound by CBS is a β-replacement reaction analogous to its canonical activity. In this reaction, one molecule of homocysteine acts as the substrate that binds to the PLP cofactor in the active site, undergoing the elimination of its sulfhydryl group. The resulting aminoacrylate intermediate then reacts with a second molecule of homocysteine, which acts as the nucleophile, to form this compound.

It is important to note that another key enzyme of the transsulfuration pathway, cystathionine γ-lyase (CSE), can also catalyze the formation of this compound from homocysteine.[6] In fact, under conditions of CBS deficiency, elevated levels of urinary this compound have been observed, suggesting a compensatory role for CSE in its synthesis from the accumulating homocysteine.[5]

Comparative Kinetics of CBS Reactions

While extensive kinetic data exists for the canonical reaction of CBS and its H₂S-producing side reactions, specific kinetic parameters for the formation of this compound from two molecules of homocysteine are not well-documented in the current literature. The available data primarily focuses on reactions involving either serine or cysteine as one of the substrates.

ReactionSubstratesProductsKm (mM)Vmax (µmol/h/mg)kcat (s⁻¹)Reference
Canonical L-Serine + L-HomocysteineL-Cystathionine + H₂OSer: 0.8-3.0, Hcy: 0.5-2.5~270~2.5[7]
H₂S Production L-Cysteine + L-HomocysteineL-Cystathionine + H₂SCys: 2.5-5.0, Hcy: ~1.0~150~1.3[7]
This compound Formation L-Homocysteine + L-HomocysteineL-Homolanthionine + H₂SNot AvailableNot AvailableNot Available

Table 1: Comparative Kinetic Parameters of Human Cystathionine β-Synthase. Note that the kinetic parameters for the canonical and H₂S producing reactions are approximations from multiple sources and can vary based on experimental conditions. Kinetic data for this compound formation is currently not available in the literature.

Experimental Methodologies

In Vitro Assay for this compound Production by CBS

This protocol outlines a general procedure for the in vitro synthesis of this compound using purified CBS and its subsequent quantification by LC-MS/MS.

3.1.1. Reagents and Materials

  • Purified recombinant human CBS enzyme

  • L-homocysteine

  • Pyridoxal 5'-phosphate (PLP)

  • S-adenosyl-L-methionine (SAM), allosteric activator (optional)

  • Tris-HCl buffer (pH 8.0)

  • EDTA

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for sample reduction

  • Internal standard (e.g., ¹³C₄,¹⁵N₂-Homolanthionine)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 HPLC column

3.1.2. Enzymatic Reaction Protocol

  • Prepare a reaction mixture containing Tris-HCl buffer, PLP, and EDTA.

  • Add purified CBS enzyme to the reaction mixture.

  • If investigating the effect of the allosteric activator, add SAM to the desired concentration.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding L-homocysteine to the desired final concentration.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) or by heat inactivation.

  • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Collect the supernatant for LC-MS/MS analysis.

3.1.3. Sample Preparation for LC-MS/MS

  • To a defined volume of the supernatant from the enzymatic reaction, add the internal standard.

  • Add a reducing agent (DTT or TCEP) to reduce any disulfide bonds.

  • Perform protein precipitation if not already done with TCA (e.g., with cold acetonitrile).

  • Centrifuge to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Quantification of this compound

  • Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

    • This compound (C₈H₁₆N₂O₄S): Molecular Weight: 236.29 g/mol . The exact MRM transitions will need to be optimized on the specific instrument.

  • Quantification: Generate a standard curve using known concentrations of this compound. Quantify the amount of this compound in the enzymatic reaction samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Physiological Relevance

The biological role of this compound is not yet well understood, and it is not currently known to be a direct signaling molecule. Its formation is likely a consequence of the substrate promiscuity of CBS and CSE, particularly under conditions of high homocysteine concentrations.

Elevated levels of homocysteine (hyperhomocysteinemia) are a well-established risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[8] The increased production of this compound in conditions of CBS deficiency suggests it could serve as a biomarker for disrupted sulfur amino acid metabolism. However, whether this compound itself contributes to the pathophysiology of these conditions or is merely a bystander metabolite remains an active area of investigation. Further research is needed to elucidate any potential biological activities or signaling pathways associated with this compound.

Visualizations

Enzymatic Reactions of Cystathionine β-Synthase

CBS_Reactions cluster_canonical Canonical Reaction cluster_alternative Alternative Reaction Ser L-Serine Cth L-Cystathionine Ser->Cth Hcy1 L-Homocysteine Hcy1->Cth H2O H₂O Cth->H2O CBS Cystathionine β-Synthase (CBS) Hcy2 L-Homocysteine hLan This compound Hcy2->hLan Hcy3 L-Homocysteine Hcy3->hLan H2S H₂S hLan->H2S Workflow cluster_enzymatic In Vitro Enzymatic Reaction cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Prepare Reaction Mix (Buffer, PLP, CBS) add_hcy Add L-Homocysteine (Substrate) start->add_hcy incubate Incubate at 37°C add_hcy->incubate terminate Terminate Reaction (TCA / Heat) incubate->terminate centrifuge1 Centrifuge terminate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_is Add Internal Standard supernatant1->add_is reduce Reduce Disulfides (DTT/TCEP) add_is->reduce precipitate Protein Precipitation (ACN) reduce->precipitate centrifuge2 Centrifuge precipitate->centrifuge2 supernatant2 Transfer Supernatant centrifuge2->supernatant2 lc_separation HPLC Separation (C18 Column) supernatant2->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification Metabolic_Context cluster_cbs CBS-Catalyzed Met Methionine SAM S-Adenosyl- methionine (SAM) Met->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Hcy Homocysteine SAH->Hcy Hcy->Met Remethylation Cth Cystathionine Hcy->Cth Canonical Reaction hLan This compound Hcy->hLan Alternative Reaction Cys Cysteine Cth->Cys CSE CBS CBS CSE CSE Ser Serine Ser->Cth

References

The Enigmatic Presence of Homolanthionine in Fungi and Bacteria: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the natural occurrence of homolanthionine, a non-proteinogenic amino acid, within the fungal and bacterial kingdoms. While often considered a metabolic byproduct of the methionine biosynthesis pathway, emerging research suggests a more nuanced role for this sulfur-containing compound. This document provides a comprehensive overview of its biosynthesis, reported concentrations, and the experimental methodologies used for its detection and quantification, alongside a visualization of its metabolic context.

Quantitative Occurrence of this compound

The presence and concentration of this compound can vary significantly between different microbial species and even between wild-type and mutant strains. Below is a summary of available quantitative data.

Organism Strain Condition Intracellular this compound Concentration Reference
Corynebacterium glutamicumΔmcbR (mutant)Exponential growth130 mM[1]
Aspergillus nidulansMethionine-requiring mutants-Accumulation reported (quantitative data not specified)[2]
Escherichia coliMethionine-requiring mutant-Accumulation reported (quantitative data not specified)[3]

Note: Data on this compound concentrations in wild-type fungal and bacterial strains are scarce in the current literature. Its presence is often at low, sometimes undetectable, levels under normal physiological conditions.

Biosynthesis and Metabolic Context

This compound is synthesized as a side-product of the methionine biosynthesis pathway, primarily through the action of cystathionine γ-synthase (MetB in bacteria). This enzyme typically catalyzes the condensation of O-succinylhomoserine or O-acetylhomoserine with cysteine to form cystathionine. However, it can also utilize a second molecule of homocysteine as a substrate in place of cysteine, leading to the formation of this compound.

The accumulation of this compound is often observed in mutants with disruptions in the later stages of methionine synthesis, leading to an intracellular buildup of homocysteine. This compound can then be cleaved by cystathionine β-lyase (MetC in bacteria) to yield homocysteine and α-ketobutyrate, linking its metabolism to isoleucine biosynthesis.

Homolanthionine_Biosynthesis Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Acyl_Homoserine O-Acyl-Homoserine Homoserine->O_Acyl_Homoserine Cystathionine Cystathionine O_Acyl_Homoserine->Cystathionine Cystathionine γ-synthase (MetB) This compound This compound O_Acyl_Homoserine->this compound Cystathionine γ-synthase (MetB) (side reaction) Cysteine Cysteine Cysteine->Cystathionine Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase (MetC) Methionine Methionine Homocysteine->Methionine Methionine synthase Homocysteine->this compound SAM S-adenosylmethionine (SAM) Methionine->SAM This compound->Homocysteine Cystathionine β-lyase (MetC) (cleavage) alpha_Ketobutyrate α-Ketobutyrate This compound->alpha_Ketobutyrate Isoleucine Isoleucine alpha_Ketobutyrate->Isoleucine Multiple Steps SAM->O_Acyl_Homoserine Allosteric inhibition

Caption: Metabolic pathway of this compound biosynthesis.

Experimental Protocols

The detection and quantification of this compound in microbial samples typically involve metabolite extraction followed by analysis using chromatographic techniques coupled with mass spectrometry.

Metabolite Extraction from Microbial Cells

This protocol provides a general framework for the extraction of amino acids, including this compound, from fungal and bacterial cells.

Materials:

  • Microbial cell culture

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: 75% ethanol, pre-chilled to -20°C or boiling

  • Centrifuge capable of reaching >13,000 x g at 4°C

  • Lyophilizer (optional)

  • Glass beads (for cell disruption, optional)

Procedure:

  • Quenching: Rapidly arrest metabolic activity by adding a known volume of cell culture to 5 volumes of ice-cold 60% methanol.

  • Harvesting: Centrifuge the cell suspension at 5,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the cell pellet in the same volume of cold quenching solution and centrifuge again. This step removes extracellular metabolites.

  • Cell Lysis and Extraction:

    • Cold Extraction: Resuspend the cell pellet in 1 mL of cold 75% ethanol. For robust cells, add glass beads and vortex vigorously for 10 minutes at 4°C.

    • Hot Extraction: Resuspend the cell pellet in 1 mL of boiling 75% ethanol and incubate at 80°C for 5 minutes.

  • Clarification: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube. The extract can be dried using a centrifugal evaporator or lyophilizer and stored at -80°C until analysis. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) before analysis.

Extraction_Workflow Start Microbial Culture Quench Quenching (-40°C Methanol) Start->Quench Harvest Harvesting (Centrifugation) Quench->Harvest Wash Washing Harvest->Wash Extract Extraction (Hot or Cold Ethanol) Wash->Extract Clarify Clarification (Centrifugation) Extract->Clarify Dry Drying/ Reconstitution Clarify->Dry Analyze LC-MS/MS or GC-MS Analysis Dry->Analyze

Caption: Workflow for microbial metabolite extraction.
Quantification by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM):

    • This compound Precursor Ion (Q1): m/z 267.1

    • This compound Product Ion (Q3): m/z 134.1 (characteristic fragment)

  • Internal Standard: A stable isotope-labeled this compound (e.g., D4-homolanthionine) should be used for accurate quantification.

Derivatization for GC-MS Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar analytes like amino acids require derivatization to increase their volatility. A common method is silylation.

  • Drying: The dried metabolite extract is placed in a GC vial.

  • Derivatization: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

  • Reaction: Heat the vial at 70°C for 30 minutes.

  • Analysis: The derivatized sample is then injected into the GC-MS system. The resulting TBDMS-derivatized this compound will have a characteristic mass spectrum that can be used for identification and quantification.

Concluding Remarks

The study of this compound in fungi and bacteria is an evolving field. While its accumulation is prominent in specific metabolic mutants, its role and prevalence in wild-type organisms remain largely uncharacterized. The development and application of sensitive analytical techniques, such as UPLC-MS/MS, are crucial for elucidating the subtle but potentially significant roles of this intriguing metabolite in microbial physiology and metabolism. Further research into the regulation of its biosynthesis and its potential biological activities could open new avenues for understanding microbial sulfur metabolism and may present novel targets for antimicrobial drug development.

References

Homolanthionine Accumulation in Classical Homocystinuria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Classical Homocystinuria, an inborn error of metabolism resulting from deficient cystathionine β-synthase (CBS) activity, is characterized by the accumulation of homocysteine and its metabolites. One such metabolite, homolanthionine, has emerged as a significant biomarker. Its formation is a consequence of alternative metabolic pathways becoming active in response to the primary enzymatic block. This technical guide provides an in-depth analysis of this compound accumulation in homocystinuria patients, detailing the underlying biochemical pathways, presenting quantitative data on its accumulation, and offering a comprehensive experimental protocol for its quantification.

Biochemical Pathway of this compound Formation

In healthy individuals, the primary fate of homocysteine is its condensation with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS) as the first step in the transsulfuration pathway.[1][2][3] However, in classical homocystinuria, the genetic deficiency of CBS leads to a massive buildup of homocysteine.[4][5]

This excess homocysteine becomes a substrate for other enzymes, notably Cystathionine γ-lyase (CTH). Due to substrate promiscuity, CTH catalyzes the condensation of two molecules of L-homocysteine to form L-homolanthionine.[1][6] This alternative pathway is negligible under normal physiological conditions but becomes highly significant in the pathological state of CBS deficiency, leading to a substantial accumulation of this compound.[6]

Homolanthionine_Formation cluster_transsulfuration Canonical Transsulfuration Pathway cluster_alternative Alternative Pathway in Homocystinuria Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Ser L-Serine SAH S-Adenosylhomocysteine (SAH) SAM->SAH Hcy L-Homocysteine (Accumulates) SAH->Hcy CTH_enzyme Cystathionine γ-Lyase (CTH) Hcy->Met Remethylation Cth Cystathionine Hcy->Cth + L-Serine This compound L-Homolanthionine (Marker) Hcy->this compound + L-Homocysteine Cys L-Cysteine Cth->Cys CBS Cystathionine β-Synthase (CBS) (Deficient)

Caption: Biochemical pathway of this compound formation in CBS deficiency.

Quantitative Data Presentation

The blockage of the CBS enzyme and the subsequent shunting of homocysteine through alternative pathways results in a distinct biochemical profile in patients with classical homocystinuria. Quantitative analysis of plasma from these patients reveals a significant elevation of this compound, underscoring its utility as a diagnostic and monitoring biomarker.

AnalytePatient GroupRelative Concentration ChangeBiological FluidReference
This compound CBS-deficient32-fold increase vs. control medianPlasma[6]
Cystathionine CBS-deficientDecreased to 46% of control medianPlasma[6]
Lanthionine CBS-deficientDecreased to 74% of control medianPlasma[6]
Total Homocysteine Untreated CBS-deficientMedian 135 µmol/L Plasma[7]
Methionine Untreated CBS-deficientMedian 76 µmol/L Plasma[7]
Total Cysteine Untreated CBS-deficientSeverely decreased (Median 102 µmol/L )Plasma[7]

Experimental Protocols

The quantification of this compound and related sulfur-containing amino acids in biological matrices such as plasma, serum, or urine is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] The following protocol outlines a robust method for this analysis, synthesized from established methodologies for amino acid quantification.[10][11][12][13]

Experimental Workflow: LC-MS/MS Quantification

The overall workflow involves sample preparation to reduce disulfide bonds and remove interfering proteins, followed by chromatographic separation and highly specific detection by mass spectrometry.

LCMS_Workflow Start Plasma/Serum Sample (50 µL) IS_Spike Spike with Internal Standard (IS) Start->IS_Spike Reduction Reduction of Disulfides (e.g., TCEP or DTT) IS_Spike->Reduction Precipitation Protein Precipitation (e.g., Acetonitrile or Methanol) Reduction->Precipitation Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection Mass Spectrometry Detection (Positive ESI, MRM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Detailed Methodology

3.2.1 Materials and Reagents

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), analytical standards for this compound and other amino acids.

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d4) or a suitable structural analog.

3.2.2 Sample Preparation

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of the sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample, calibrator, and quality control. Vortex briefly.

  • Reduction: To cleave disulfide bonds and liberate bound homocysteine and other thiols, add 50 µL of a reducing agent solution (e.g., 100 mg/mL TCEP in water). Vortex and incubate for 15 minutes at 4°C.[10] This step is crucial for measuring total metabolite concentrations.[4]

  • Protein Precipitation: Add 150 µL of cold (-20°C) acetonitrile containing 1% formic acid to precipitate proteins.[10][11]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3.2.3 LC-MS/MS Instrumentation and Conditions

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase column suitable for polar analytes, such as an Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm particle size.[12]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analytes of interest, followed by a wash and re-equilibration step. The total run time is typically 3-5 minutes.[13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized.

3.2.4 Data Analysis and Quantification

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of this compound.

  • Quantification: The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The accumulation of this compound is a direct and quantifiable consequence of the metabolic dysregulation in classical homocystinuria. Its grossly elevated levels in the plasma of CBS-deficient patients establish it as a valuable biomarker for diagnosis and therapeutic monitoring. The detailed LC-MS/MS protocol provided herein offers a robust and sensitive method for its quantification, enabling researchers and drug development professionals to accurately assess the biochemical phenotype of homocystinuria and evaluate the efficacy of novel therapeutic interventions.

References

Physical and chemical properties of homolanthionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine is a non-proteinogenic sulfur-containing amino acid. It is structurally similar to lanthionine but with an additional methylene group in its backbone. This compound is formed in mammals, including humans, through a side reaction of the transsulfuration pathway, where two molecules of homocysteine are condensed. This reaction is catalyzed by the enzyme cystathionine γ-lyase (CSE), particularly under conditions of elevated homocysteine levels (hyperhomocysteinemia). While not incorporated into proteins, this compound is of significant interest to researchers due to its association with metabolic disorders and its potential role as a biomarker. This guide provides a detailed overview of the known physical and chemical properties of this compound, methods for its analysis, and its biological context.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models due to the limited availability of comprehensive experimental data for this specific compound.

Table 1: General and Physical Properties of L-Homolanthionine
PropertyValueSource
Molecular Formula C₈H₁₆N₂O₄SPubChem[1]
Molecular Weight 236.29 g/mol PubChem[1]
Appearance White crystalline solid (predicted)General amino acid properties
Melting Point 269-272 °C (decomposes)ChemBK[2]
Boiling Point 499.5 ± 45.0 °C (predicted)ChemBK[2]
Density 1.374 ± 0.06 g/cm³ (predicted)ChemBK[2]
Solubility Data not available. Expected to be soluble in water and insoluble in nonpolar organic solvents.General amino acid properties[3][4]
Table 2: Acid-Base Properties of L-Homolanthionine
PropertyValueNotes
pKa₁ (-COOH) ~1.92 (predicted)Predicted value for one of the carboxylic acid groups.[2]
pKa₂ (-COOH) Not availableExpected to be similar to the pKa of the γ-carboxyl group of glutamic acid (~4.1).
pKa₃ (-NH₃⁺) Not availableExpected to be in the range of 9-10, similar to other α-amino groups.
pKa₄ (-NH₃⁺) Not availableExpected to be in the range of 9-10, similar to other α-amino groups.
Isoelectric Point (pI) Not availableCalculation requires all pKa values. Based on the available predicted pKa and comparison to similar amino acids, the pI is estimated to be in the acidic to neutral range.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in public databases. The following information is based on predictions and analysis of similar compounds.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: Protons alpha to the amino and carboxyl groups would appear around 3.5-4.0 ppm. Methylene protons adjacent to the sulfur atom would likely resonate around 2.5-3.0 ppm, while other methylene protons in the carbon chain would be further upfield.

  • ¹³C NMR: The carbonyl carbons of the carboxylic acid groups would have chemical shifts in the range of 170-180 ppm. The alpha-carbons attached to the nitrogen atoms would be expected around 50-60 ppm. Carbons adjacent to the sulfur atom would appear in the 30-40 ppm range.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the [M+H]⁺ ion would be observed at m/z 237.0903. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 235.0758.

  • Fragmentation Pattern: The fragmentation of this compound in tandem mass spectrometry (MS/MS) would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and carbon dioxide (CO₂). Cleavage of the carbon-sulfur bond and bonds within the amino acid backbone would also be expected, providing structural information.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not standardized. The following are proposed methodologies based on established biochemical and analytical techniques.

Enzymatic Synthesis of L-Homolanthionine

This protocol is based on the known catalytic activity of cystathionine γ-lyase (CSE).

Objective: To synthesize L-homolanthionine from L-homocysteine using recombinant human cystathionine γ-lyase.

Materials:

  • Recombinant human cystathionine γ-lyase (CSE)

  • L-homocysteine

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Reaction tubes

  • Water bath or incubator at 37°C

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, PLP, and DTT.

  • Add L-homocysteine to the reaction mixture to the desired final concentration.

  • Initiate the reaction by adding a purified preparation of recombinant human CSE.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours).

  • Terminate the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence of this compound using HPLC.

Purification of this compound by Ion-Exchange Chromatography

This protocol describes a general method for purifying amino acids from a reaction mixture.[5][6][7]

Objective: To purify this compound from the enzymatic synthesis reaction mixture.

Materials:

  • Strong cation exchange chromatography column

  • Elution buffers of increasing pH and/or ionic strength (e.g., sodium citrate or lithium citrate buffers)

  • Fractions collector

  • HPLC or other analytical method for detecting this compound

Procedure:

  • Equilibrate the cation exchange column with a low pH starting buffer.

  • Load the supernatant from the synthesis reaction onto the column. This compound, being positively charged at low pH, will bind to the resin.

  • Wash the column with the starting buffer to remove any unbound contaminants.

  • Elute the bound amino acids using a gradient of increasing pH or ionic strength.

  • Collect fractions and analyze each fraction for the presence of this compound.

  • Pool the fractions containing pure this compound and desalt if necessary.

Analysis of this compound by Reverse-Phase HPLC

This is a common method for the analysis of amino acids, often requiring pre-column derivatization.[8][9][10]

Objective: To quantify the amount of this compound in a sample.

Materials:

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV or fluorescence detector

  • Mobile phases (e.g., acetonitrile and water with a modifying agent like trifluoroacetic acid)

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))

  • This compound standard

Procedure:

  • Derivatize the sample containing this compound (and the standard) with the chosen derivatizing agent according to the manufacturer's protocol. This adds a chromophore or fluorophore to the amino acid.

  • Inject the derivatized sample onto the equilibrated reverse-phase HPLC column.

  • Elute the derivatized amino acids using a gradient of increasing organic solvent (e.g., acetonitrile).

  • Detect the derivatized this compound using the UV or fluorescence detector at the appropriate wavelength.

  • Quantify the amount of this compound by comparing the peak area to that of the known standard.

Signaling Pathways and Biological Relevance

This compound is intrinsically linked to the transsulfuration pathway , a key metabolic route for the metabolism of sulfur-containing amino acids.[11][12][13] This pathway converts homocysteine, derived from methionine, to cysteine.

The formation of this compound is a side reaction of this pathway, catalyzed by cystathionine γ-lyase (CSE) . Under normal physiological conditions, CSE primarily catalyzes the conversion of cystathionine to cysteine. However, in states of hyperhomocysteinemia (elevated homocysteine levels), CSE can catalyze the condensation of two homocysteine molecules to form this compound and hydrogen sulfide (H₂S).[14][15]

This compound Formation and the Transsulfuration Pathway

Homolanthionine_Formation cluster_transsulfuration Transsulfuration Pathway cluster_side_reaction Side Reaction (Hyperhomocysteinemia) Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Hcy Homocysteine SAH->Hcy Cystathionine Cystathionine Hcy->Cystathionine Serine CBS Cystathionine β-synthase (CBS) CSE Cystathionine γ-lyase (CSE) This compound This compound Hcy->this compound Homocysteine Cys Cysteine Cystathionine->Cys Ser Serine H2S Hydrogen Sulfide (H₂S) This compound->H2S byproduct

Caption: Formation of this compound via the transsulfuration pathway.

Connection to Hydrogen Sulfide (H₂S) Signaling

The enzymatic formation of this compound from two molecules of homocysteine by CSE also produces hydrogen sulfide (H₂S).[16][17][18] H₂S is now recognized as an important gaseous signaling molecule, or "gasotransmitter," with roles in vasodilation, neuromodulation, and cytoprotection. The increased production of this compound during hyperhomocysteinemia is therefore directly linked to an altered production of H₂S, which may contribute to the pathophysiology of diseases associated with high homocysteine levels.

H2S_Signaling cluster_cellular_effects Cellular Effects of Altered H₂S Signaling Hcy High Homocysteine (Hyperhomocysteinemia) CSE Cystathionine γ-lyase (CSE) Hcy->CSE This compound This compound (Biomarker) CSE->this compound H2S Hydrogen Sulfide (H₂S) CSE->H2S Vasodilation Vasodilation H2S->Vasodilation Neuromodulation Neuromodulation H2S->Neuromodulation Cytoprotection Cytoprotection H2S->Cytoprotection Inflammation Inflammation H2S->Inflammation

Caption: Link between this compound formation and H₂S signaling.

Conclusion

This compound is a metabolite of the transsulfuration pathway that serves as a potential biomarker for hyperhomocysteinemia. While comprehensive experimental data on its physical and chemical properties are still emerging, its biochemical context is well-established. The analytical methods described in this guide provide a framework for researchers to synthesize, purify, and quantify this compound, enabling further investigation into its physiological roles and its utility in clinical diagnostics and drug development. The connection between this compound formation and H₂S signaling highlights a potentially important area for future research in cardiovascular and neurological diseases.

References

The Pivotal Role of Homolanthionine in Sulfur Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homolanthionine, a sulfur-containing amino acid, emerges as a critical, albeit often overlooked, metabolite in the intricate network of sulfur amino acid metabolism. Primarily synthesized from the condensation of two homocysteine molecules, its formation is intrinsically linked to the transsulfuration pathway and hydrogen sulfide (H₂S) biogenesis. This technical guide provides a comprehensive overview of this compound's metabolic significance, detailing its biosynthesis, the enzymes governing its formation, and its association with hyperhomocysteinemia. We present quantitative data, detailed experimental protocols for its analysis, and visual representations of the involved metabolic pathways to facilitate a deeper understanding and spur further research into its potential as a biomarker and therapeutic target.

Introduction

The metabolism of sulfur-containing amino acids, primarily methionine and cysteine, is fundamental to numerous physiological processes, including protein synthesis, methylation reactions, and antioxidant defense. Within this metabolic framework, the transsulfuration pathway plays a central role in converting homocysteine to cysteine, with cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) as the key enzymatic players.[1][2] Under conditions of elevated homocysteine, a condition known as hyperhomocysteinemia, CSE can utilize homocysteine as a substrate to produce this compound and H₂S.[3][4] The presence of this compound has been notably detected in the urine of patients with homocystinuria, an inherited metabolic disorder.[3] This guide delves into the core aspects of this compound metabolism, providing the necessary technical details for researchers in the field.

Biosynthesis of this compound

This compound is formed through a γ-replacement reaction where two molecules of L-homocysteine are condensed, a reaction catalyzed by cystathionine γ-lyase (CSE, EC 4.4.1.1).[4] This reaction is particularly prominent under conditions of hyperhomocysteinemia, where the elevated concentration of homocysteine drives this alternative substrate utilization by CSE.[4]

The Role of Cystathionine γ-Lyase (CSE)

CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that typically catalyzes the cleavage of cystathionine to cysteine, α-ketobutyrate, and ammonia as the final step of the reverse transsulfuration pathway.[5] However, its substrate specificity is broad, allowing it to act on homocysteine, especially at high concentrations. The γ-replacement reaction of two homocysteine molecules by CSE yields this compound and hydrogen sulfide (H₂S).[3][4]

Regulation of this compound Synthesis

The synthesis of this compound is intricately regulated by the availability of its precursor, homocysteine, and the activity of CSE.

  • Substrate Availability: The rate of this compound synthesis is directly influenced by the concentration of homocysteine. In normo-homocysteinemic conditions, this pathway is minor. However, with increasing grades of hyperhomocysteinemia, the contribution of homocysteine to reactions catalyzed by CSE, including this compound formation, increases significantly.[4]

  • Allosteric Regulation of CSE: Recent studies have identified allosteric binding pockets on CSE, suggesting that its activity can be modulated by small molecules.[6][7] While specific allosteric regulators of the this compound-producing activity have not been fully elucidated, this presents a potential avenue for therapeutic intervention.

  • Post-Translational Modification of CSE: Persulfidation of CSE has been shown to inhibit its activity, representing a potential negative feedback mechanism for H₂S production.[8] This modification could indirectly affect this compound synthesis.

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data related to the enzymes and metabolites involved in this compound metabolism.

EnzymeSubstrate(s)Product(s)Km (mM)kcat (s⁻¹)Reference(s)
Cystathionine γ-Lyase (CSE)L-Homocysteine (γ-replacement)This compound, H₂S11 ± 11.6 ± 0.1[3]
Cystathionine γ-Lyase (CSE)L-CystathionineL-Cysteine, α-ketobutyrate, NH₃0.28 ± 0.031.9 ± 0.1[3]
Cystathionine γ-Lyase (CSE)L-Cysteine (β-replacement)Lanthionine, H₂S2.2 ± 0.30.09 ± 0.01[3]
Cystathionine β-Synthase (CBS)L-Serine, L-HomocysteineL-Cystathionine, H₂O1.2 (L-Ser), 2.0 (L-Hcy)-[4]
Cystathionine β-Synthase (CBS)L-Cysteine, L-HomocysteineL-Cystathionine, H₂S-55[9]

Table 1: Enzyme Kinetic Parameters. This table presents the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for key enzymes in sulfur amino acid metabolism.

MetaboliteBiological MatrixConditionConcentration Range (µmol/L)Reference(s)
Homocysteine (total)PlasmaNormal5 - 15[10]
Homocysteine (total)PlasmaHyperhomocysteinemia> 15[10]
Homocysteine (total)PlasmaClassical Homocystinuria> 100[11]
MethioninePlasmaNormal~30[10]
MethioninePlasmaClassical Homocystinuria> 400 (can reach >1000)[10][11]
This compoundUrineClassical HomocystinuriaDetected, but not quantified[3]

Table 2: Metabolite Concentrations. This table provides typical concentration ranges for this compound and related metabolites in human biological fluids under various conditions. Quantitative data for this compound remains limited.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and the activity of related enzymes.

Quantification of this compound by HPLC (Adapted Protocol)

This protocol is adapted from methods used for the quantification of other sulfur-containing amino acids like homocysteine and methionine, as a specific, detailed protocol for this compound is not widely available.[12][13][14]

Objective: To quantify the concentration of this compound in plasma or urine.

Principle: Thiols in the sample, including this compound, are reduced and then derivatized with a fluorescent tag. The derivatized amino acids are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by a fluorescence detector.

Materials:

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10% w/v)

  • Trichloroacetic acid (TCAA) solution (10% w/v) with 1 mM EDTA

  • Sodium hydroxide (NaOH) solution (1.55 M)

  • Borate buffer (0.125 M, pH 9.5) with 4 mM EDTA

  • 7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F) solution (10 mg/mL in borate buffer)

  • Perchloric acid (0.8 M)

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

  • Mobile Phase A: 0.1 M potassium dihydrogen phosphate, pH 2.1

  • Mobile Phase B: 0.1 M potassium dihydrogen phosphate, pH 2.1, mixed with acetonitrile (1:1)

  • This compound standard

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or urine, add 10 µL of 10% TCEP solution.

    • Incubate at 4°C for 30 minutes to reduce disulfide bonds.

    • Add 100 µL of cold 10% TCAA with 1 mM EDTA to precipitate proteins.

    • Centrifuge at 21,000 x g for 5 minutes.

  • Derivatization:

    • Transfer 100 µL of the clear supernatant to a new tube.

    • Add 20 µL of 1.55 M NaOH.

    • Add 250 µL of 0.125 M borate buffer.

    • Add 10 µL of SBD-F solution and vortex immediately.

    • Incubate at 60°C for 60 minutes in the dark.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.

    • Use a gradient elution with Mobile Phases A and B to separate the derivatized amino acids.

    • Set the fluorescence detector to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound standard.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.

Analysis of this compound by Mass Spectrometry (Adapted Protocol)

This protocol is a general guideline adapted from procedures for other amino acids and would require optimization for this compound.[15][16][17]

Objective: To identify and quantify this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: this compound is separated from other sample components by liquid chromatography and then ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent ion and its fragments allows for highly specific and sensitive quantification.

Materials:

  • Sample preparation reagents as described in the HPLC protocol (without derivatization).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reverse-phase LC column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound standard.

  • Isotopically labeled this compound internal standard (if available).

Procedure:

  • Sample Preparation:

    • Prepare protein-free supernatant from plasma or urine as described in the HPLC protocol (steps 1a-1d).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Use a gradient elution with Mobile Phases A and B to separate the analytes.

    • Set the mass spectrometer to operate in positive ion mode.

    • Use selected reaction monitoring (SRM) to detect the transition of the this compound precursor ion to its specific product ions. The exact m/z values will need to be determined using a this compound standard.

  • Quantification:

    • Prepare a standard curve using the this compound standard.

    • If an internal standard is used, add a known amount to all samples and standards.

    • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Cystathionine γ-Lyase (CSE) Activity Assay

Objective: To measure the H₂S-producing activity of CSE from homocysteine.

Principle: The H₂S produced from the CSE-catalyzed reaction of homocysteine is measured spectrophotometrically using the lead sulfide method.

Materials:

  • Purified CSE or cell/tissue lysate containing CSE.

  • HEPES buffer (100 mM, pH 7.4).

  • L-homocysteine solution.

  • Lead acetate solution (0.4 mM).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4) and 0.4 mM lead acetate.

  • Add varying concentrations of L-homocysteine to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of CSE.

  • Immediately monitor the increase in absorbance at 390 nm for 3-5 minutes. The increase in absorbance is due to the formation of lead sulfide (PbS).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the specific activity of the enzyme (e.g., in µmol H₂S produced/min/mg protein).

Signaling Pathways and Metabolic Maps

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving this compound.

Sulfur_Amino_Acid_Metabolism cluster_transsulfuration Transsulfuration Pathway cluster_this compound This compound Synthesis (Hyperhomocysteinemia) Met Methionine SAM S-Adenosylmethionine Met->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy Hcy->Met MS Cystathionine Cystathionine Hcy->Cystathionine + Serine H2S Hydrogen Sulfide (H₂S) Hcy->H2S + Homocysteine This compound This compound Hcy->this compound + Homocysteine Cys Cysteine Cystathionine->Cys + H₂O aKG α-Ketobutyrate Cystathionine->aKG Ser Serine CBS Cystathionine β-Synthase (CBS) CBS->Cystathionine CSE Cystathionine γ-Lyase (CSE) CSE->Cys CSE->H2S CSE->this compound CSE_Reactions CSE Cystathionine γ-Lyase (CSE) Cys_prod Cysteine CSE->Cys_prod aKG α-Ketobutyrate CSE->aKG NH3 Ammonia CSE->NH3 This compound This compound CSE->this compound H2S H₂S CSE->H2S CSE->H2S Lanthionine Lanthionine CSE->Lanthionine Cystathionine Cystathionine Cystathionine->CSE Homocysteine Homocysteine Homocysteine->CSE γ-replacement (2 molecules) Cysteine Cysteine Cysteine->CSE β-replacement (2-molecules) Regulatory_Pathway High_Hcy High Homocysteine (Hyperhomocysteinemia) CSE_activity CSE Activity High_Hcy->CSE_activity Increased Substrate Homolanthionine_prod This compound Production CSE_activity->Homolanthionine_prod H2S_prod H₂S Production CSE_activity->H2S_prod H2S_prod->CSE_activity Feedback Inhibition (High Concentrations) Persulfidation CSE Persulfidation H2S_prod->Persulfidation CBS_activity CBS Activity SAM S-Adenosylmethionine (SAM) SAM->CBS_activity Allosteric Activator Persulfidation->CSE_activity Inhibition

References

An In-depth Technical Guide on the Intracellular Accumulation of Homolanthionine and its Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homolanthionine, a sulfur-containing amino acid, emerges as a significant metabolite in the context of hyperhomocysteinemia, a condition broadly implicated in a spectrum of vascular and neurodegenerative diseases. Formed from the condensation of two homocysteine molecules, its intracellular accumulation is particularly prominent in genetic disorders of methionine metabolism, such as classical homocystinuria caused by cystathionine β-synthase (CBS) deficiency. While research has extensively focused on the pathological ramifications of its precursor, homocysteine, the direct physiological and pathological roles of this compound are beginning to be elucidated. This technical guide provides a comprehensive overview of the current understanding of intracellular this compound accumulation, its metabolic origins, and its downstream cellular effects, including the induction of endoplasmic reticulum stress, potential for protein modification, and impact on mitochondrial function. This document aims to equip researchers, scientists, and drug development professionals with a detailed resource, encompassing quantitative data, experimental methodologies, and visual representations of the key pathways involved, to facilitate further investigation into this compound as a potential biomarker and therapeutic target.

Introduction

This compound is a non-proteinogenic amino acid synthesized from the condensation of two molecules of L-homocysteine. This reaction is catalyzed by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), key players in the transsulfuration pathway. Under physiological conditions, the levels of this compound are typically low. However, in states of elevated homocysteine (hyperhomocysteinemia), particularly due to genetic defects like CBS deficiency, the synthesis and subsequent accumulation of this compound are significantly increased. Patients with homocystinuria have been observed to excrete elevated levels of this compound in their urine, highlighting its potential as a biomarker for this metabolic disorder. While the toxic effects of homocysteine are well-documented, the specific contributions of this compound to cellular dysfunction are an emerging area of research. This guide will delve into the knowns and unknowns of intracellular this compound accumulation and its consequences.

Biosynthesis and Metabolism of this compound

The primary pathway for this compound synthesis involves the enzymatic condensation of two homocysteine molecules. This process is intrinsically linked to the metabolism of methionine and the transsulfuration pathway.

The Transsulfuration Pathway

The transsulfuration pathway is a critical metabolic route for the conversion of methionine to cysteine. Homocysteine is a key intermediate in this pathway. CBS catalyzes the condensation of homocysteine with serine to form cystathionine, which is then converted to cysteine by CSE.

This compound Synthesis

In conditions of hyperhomocysteinemia, the canonical function of CBS is overwhelmed. Both CBS and CSE can catalyze a side reaction where two molecules of homocysteine condense to form this compound and hydrogen sulfide (H₂S).[1] This reaction becomes more prominent as intracellular homocysteine concentrations rise.

Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Methylation reactions Hcy Homocysteine SAH->Hcy Hcy->Met Remethylation Cysta Cystathionine Hcy->Cysta CBS + Serine This compound This compound Hcy->this compound CBS / CSE + Homocysteine Cys Cysteine Cysta->Cys CSE H2S H₂S This compound->H2S

Figure 1: Metabolic pathway showing the synthesis of this compound from homocysteine.

Quantitative Data on this compound and Related Metabolites

Specific quantitative data on the intracellular accumulation of this compound remains limited in the scientific literature. Most studies have focused on the concentration of total homocysteine in plasma and tissues. However, data from animal models of CBS deficiency provide insights into the metabolic dysregulation that leads to this compound production.

Metabolite Model System Condition Tissue/Fluid Concentration/Change Reference
Total HomocysteineCBS+/- miceControl DietPlasma4.27 ± 0.27 µM[2]
Total HomocysteineCBS+/- miceHigh Methionine DietPlasma61.45 ± 17.46 µM[2]
Total HomocysteineCBS+/+ miceControl DietPlasma3.15 ± 0.35 µM[2]
Total HomocysteineCBS+/+ miceHigh Methionine DietPlasma10.7 ± 2.24 µM[2]
HomocysteineCBS+/- miceControl DietLiver2.68 ± 0.44 nmol/mg protein[2]
HomocysteineCBS+/- miceHigh Methionine DietLiver2.7 ± 0.22 nmol/mg protein[2]
HomocysteineCBS+/+ miceControl DietLiver1.39 ± 0.15 nmol/mg protein[2]
HomocysteineWild-type ratsMethionine-enriched dietPlasma12.45 ± 3.9 µmol/L[3]
HomocysteineWild-type ratsControl dietPlasma6.98 ± 0.57 µmol/L[3]
HomocysteineC57BL/6 miceMethionine (0.5%) for 2 monthsPlasmaIncreased[4]
HomocysteineC57BL/6 miceMethionine (1%) for 2, 4, 6 monthsPlasmaIncreased[4]
HomocysteineC57BL/6 miceMethionine (0.5%) for 2 monthsFrontal CortexIncreased[4]

Table 1: Quantitative Data on Homocysteine Levels in Animal Models of Hyperhomocysteinemia. Note: Direct quantitative data for intracellular this compound is currently scarce in the literature.

Cellular Effects of this compound Accumulation

The pathological consequences of hyperhomocysteinemia are well-established, and it is plausible that this compound contributes to this toxicity. The primary proposed mechanisms of homocysteine-related cellular damage, which may be shared or exacerbated by this compound, include endoplasmic reticulum (ER) stress, protein modification, and mitochondrial dysfunction.

Endoplasmic Reticulum (ER) Stress

Elevated levels of homocysteine are known to induce ER stress by disrupting disulfide bond formation and causing an accumulation of unfolded proteins.[5][6] This activation of the unfolded protein response (UPR) can lead to apoptosis, inflammation, and dysregulation of lipid metabolism.[5][6] While direct studies on this compound are lacking, its structural similarity to homocysteine suggests it could also contribute to ER stress.

cluster_0 Hyperhomocysteinemia cluster_1 Endoplasmic Reticulum cluster_2 Downstream Effects Hcy Elevated Homocysteine (and potentially this compound) ER_Stress ER Stress Hcy->ER_Stress Disrupts protein folding UPR Unfolded Protein Response (UPR) (IRE1, PERK, ATF6) Apoptosis Apoptosis UPR->Apoptosis Inflammation Inflammation UPR->Inflammation Lipid_Dysregulation Lipid Dysregulation UPR->Lipid_Dysregulation ER_Stress->UPR

Figure 2: Signaling pathway of homocysteine-induced ER stress.

Protein Modification: N-Homocysteinylation

A significant consequence of elevated homocysteine is the non-enzymatic modification of proteins, a process termed N-homocysteinylation. This occurs when homocysteine thiolactone, a reactive cyclic thioester of homocysteine, acylates the ε-amino groups of lysine residues on proteins.[7][8][9][10][11] This modification can alter protein structure and function, leading to loss-of-function or gain-of-toxic-function. It is conceivable that this compound, or a reactive derivative, could participate in similar protein modifications, although this has not yet been demonstrated.

Hcy Homocysteine HTL Homocysteine Thiolactone Hcy->HTL Met-tRNA synthetase (error editing) Modified_Protein N-Homocysteinylated Protein HTL->Modified_Protein Protein Protein (with Lysine residue) Protein->Modified_Protein Function Altered Protein Structure & Function Modified_Protein->Function Start Cultured Cells Quench Quench Metabolism (e.g., cold methanol) Start->Quench Lyse Cell Lysis & Extraction Quench->Lyse Centrifuge Centrifugation (remove protein) Lyse->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Extract Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Regulating a Side-Step: A Technical Guide to Homolanthionine Synthesis in Prokaryotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a non-proteinogenic amino acid, is emerging as a metabolite of interest in prokaryotic metabolism, particularly in the context of sulfur-containing amino acid biosynthesis. While not a direct component of the canonical methionine synthesis pathway, its formation as a side-product can have significant implications for metabolic flux and the overall efficiency of biotechnological production strains. This technical guide provides an in-depth exploration of the regulatory mechanisms governing this compound synthesis in prokaryotes, with a focus on the core enzymatic and transcriptional control points. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic branch point.

Core Regulatory Mechanisms

The synthesis of this compound in prokaryotes is primarily understood as a promiscuous side-reaction of enzymes involved in methionine biosynthesis. The most well-documented instance of significant this compound production occurs in Corynebacterium glutamicum, a bacterium widely used in the industrial production of amino acids.

Enzymatic Control: The Role of Cystathionine γ-Synthase (MetB)

The key enzyme implicated in this compound synthesis is cystathionine γ-synthase (MetB) . In its primary role, MetB catalyzes the condensation of O-acetylhomoserine and cysteine to form cystathionine, a crucial intermediate in the methionine biosynthetic pathway. However, MetB exhibits substrate promiscuity and can utilize homocysteine as an alternative substrate to cysteine, leading to the formation of this compound.

This side reaction becomes particularly relevant under conditions of elevated intracellular homocysteine levels. The accumulation of this compound can represent a significant sink for the precursors of methionine biosynthesis.

Transcriptional Regulation in Corynebacterium glutamicum: The McbR Repressor

In Corynebacterium glutamicum, the expression of the metB gene, along with other genes involved in sulfur metabolism and methionine biosynthesis, is under the negative control of the transcriptional repressor McbR . McbR belongs to the TetR family of regulators.[1][2][3]

The activity of McbR is modulated by the effector molecule S-adenosylhomocysteine (SAH) . When SAH binds to McbR, the repressor's affinity for its DNA binding sites is reduced, leading to the derepression of the McbR regulon and increased expression of genes such as metB.[1] Consequently, conditions that lead to an accumulation of SAH can indirectly promote the synthesis of this compound by increasing the cellular concentration of MetB.

Deletion of the mcbR gene results in the constitutive expression of the methionine and cysteine biosynthesis genes, leading to a significant accumulation of intracellular this compound, which can reach concentrations as high as 130 mM.[4][5] This highlights the critical role of McbR in controlling the flux through this pathway and preventing the wasteful diversion of intermediates into this compound.

This compound Metabolism

While this compound is synthesized as a side-product, it can be metabolized, albeit at a low rate. In C. glutamicum, cystathionine β-lyase (MetC) has been shown to cleave this compound.[4]

Quantitative Data

The following tables summarize the key quantitative data related to the enzymes involved in this compound synthesis.

EnzymeOrganismSubstrateKm (μM)Reference(s)
Cystathionine γ-synthase (MetB)Corynebacterium glutamicumCysteine260[4][5]
Cystathionine γ-synthase (MetB)Corynebacterium glutamicumHomocysteine540[4][5]

Table 1: Kinetic Parameters of Cystathionine γ-synthase (MetB) in Corynebacterium glutamicum.

ConditionGeneOrganismFold Change in ExpressionReference(s)
Deletion of mcbR (ΔmcbR) vs. Wild-TypemetBCorynebacterium glutamicumSignificantly enhanced[1][2]

Table 2: Gene Expression Data for metB in Corynebacterium glutamicum. (Note: Specific fold-change values from quantitative transcriptomic studies were not available in the cited literature, but a significant enhancement is consistently reported).

Signaling Pathways and Experimental Workflows

Regulatory Pathway of this compound Synthesis in C. glutamicum

Homolanthionine_Regulation cluster_pathway Methionine Biosynthesis Pathway cluster_regulation Transcriptional Regulation OAH O-acetylhomoserine Cystathionine Cystathionine OAH->Cystathionine MetB This compound This compound OAH->this compound MetB (side reaction) Cysteine Cysteine Cysteine->Cystathionine Homocysteine Homocysteine Homocysteine->this compound Methionine Methionine Cystathionine->Methionine MetC, MetE/H McbR McbR Repressor metB_gene metB gene McbR->metB_gene represses SAH S-adenosyl- homocysteine SAH->McbR inhibits binding MetB_protein MetB protein metB_gene->MetB_protein expression Experimental_Workflow cluster_culture Bacterial Culture cluster_analysis Analysis WT Wild-Type C. glutamicum RNA_extraction Total RNA Extraction WT->RNA_extraction Sample Metabolite_extraction Intracellular Metabolite Extraction WT->Metabolite_extraction Sample Mutant ΔmcbR Mutant Strain Mutant->RNA_extraction Sample Mutant->Metabolite_extraction Sample qRT_PCR qRT-PCR for metB expression RNA_extraction->qRT_PCR GC_MS GC-MS Analysis for This compound Quantification Metabolite_extraction->GC_MS Enzyme_assay MetB Activity Assay (Cell-free extract) Metabolite_extraction->Enzyme_assay Data_comparison Comparative Data Analysis qRT_PCR->Data_comparison Gene Expression Fold Change GC_MS->Data_comparison This compound Concentration Enzyme_assay->Data_comparison Specific Activity

References

The Evolutionary Persistence of a Metabolic Side-Step: A Technical Guide to the Homolanthionine Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of cellular metabolism, the biosynthesis of sulfur-containing amino acids, methionine and cysteine, is of paramount importance. Central to this is the transsulfuration pathway, a highly conserved series of enzymatic reactions. While the primary products of this pathway are well-established, a consistent and evolutionarily conserved side-reaction has been observed across all three domains of life: the synthesis of homolanthionine. This technical guide provides an in-depth exploration of the evolutionary conservation of the this compound pathway, detailing the promiscuous enzymatic activities from which it arises, quantitative data on its synthesis, and detailed experimental protocols for its investigation. Far from being a mere metabolic curiosity, the persistent production of this compound suggests a deeper biological significance, potentially offering novel targets for therapeutic intervention.

Core Concepts: A Conserved Side Reaction

There is currently no strong evidence to suggest the existence of a dedicated, evolutionarily conserved pathway for the primary synthesis of this compound. Instead, its formation is largely attributed to the substrate promiscuity of two key enzymes in the transsulfuration pathway:

  • Cystathionine γ-synthase (CGS), encoded by the metB gene in bacteria: This enzyme typically catalyzes the condensation of O-succinyl-L-homoserine (in bacteria) or O-acetyl-L-homoserine (in fungi) with L-cysteine to form cystathionine. However, it can also utilize L-homocysteine as a substrate in place of L-cysteine, leading to the formation of L-homolanthionine. This has been observed to cause significant accumulation of this compound in mutants of Corynebacterium glutamicum and Aspergillus nidulans where downstream methionine synthesis is impaired[1][2].

  • Cystathionine β-synthase (CBS): This enzyme primarily catalyzes the condensation of L-serine and L-homocysteine to produce cystathionine. However, it has been shown to catalyze the formation of this compound as a side reaction[1]. Human liver cystathionase has also been demonstrated to synthesize this compound[3].

The evolutionary conservation of this "pathway" is therefore intrinsically linked to the conservation and inherent substrate flexibility of the core transsulfuration enzymes. The persistence of this side-reaction across diverse life forms, from bacteria to humans, suggests that the active site architecture of these enzymes has been maintained throughout evolution in a manner that permits this alternative substrate usage.

Data Presentation: Enzyme Kinetics

The synthesis of this compound is a result of the competition between the canonical substrates (e.g., cysteine for CGS) and homocysteine for the enzyme's active site. The kinetic parameters of the enzymes involved provide a quantitative measure of this competition. Below is a summary of available kinetic data for Cystathionine γ-synthase (MetB) and Cystathionine β-synthase (CBS) from various organisms.

EnzymeOrganismSubstrate(s) for this compound SynthesisKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
Cystathionine γ-synthase (MetB) Corynebacterium glutamicumO-acetylhomoserine + Homocysteine540--[1]
Corynebacterium glutamicumO-acetylhomoserine + Cysteine (for comparison)260--[1]
Cystathionine β-synthase (CBS) Saccharomyces cerevisiae (yeast)Serine + Homocysteine (canonical)1200--[4]
Homo sapiens (human)Serine + Homocysteine (canonical)---[5]

Note: Comprehensive kinetic data for the this compound-producing side-reaction of CBS across different species is limited in the current literature. The provided data for CBS reflects its canonical activity for context.

Signaling Pathways and Experimental Workflows

The Transsulfuration Pathway and this compound Side-Reaction

The following diagram illustrates the central transsulfuration pathway and the key enzymatic step where the synthesis of this compound diverges.

Transsulfuration_and_Homolanthionine_Pathway cluster_main Canonical Transsulfuration Pathway cluster_side This compound Side-Reaction O-acetyl-L-homoserine O-acetyl-L-homoserine MetB Cystathionine γ-synthase (MetB) O-acetyl-L-homoserine->MetB MetB_side Cystathionine γ-synthase (MetB) (Substrate Promiscuity) O-acetyl-L-homoserine->MetB_side L-Cysteine L-Cysteine L-Cysteine->MetB Cystathionine Cystathionine L-Homocysteine_main L-Homocysteine Cystathionine->L-Homocysteine_main Cystathionine β-lyase (MetC) MetB->Cystathionine L-Homocysteine_side L-Homocysteine L-Homocysteine_side->MetB_side This compound This compound MetB_side->this compound

Transsulfuration pathway and this compound side-reaction.
General Experimental Workflow for Investigating this compound Synthesis

This diagram outlines a typical workflow for studying the synthesis of this compound, from enzyme preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis node1 Gene Cloning and Protein Expression (e.g., MetB, CBS) node2 Protein Purification node1->node2 node3 In Vitro Reaction Setup: - Purified Enzyme - Substrates (e.g., O-acetyl-L-homoserine, L-Homocysteine) - Buffer and Cofactors node2->node3 node4 Reaction Quenching and Sample Preparation for LC-MS/MS node3->node4 node5 LC-MS/MS Quantification of this compound node4->node5 node6 Kinetic Parameter Calculation (Km, kcat) node5->node6

Workflow for this compound synthesis analysis.

Experimental Protocols

In Vitro this compound Synthesis Assay Using Purified Cystathionine γ-Synthase (MetB)

Objective: To quantitatively measure the synthesis of this compound from O-acetyl-L-homoserine and L-homocysteine catalyzed by purified MetB.

Materials:

  • Purified recombinant Cystathionine γ-synthase (MetB)

  • O-acetyl-L-homoserine (substrate)

  • L-homocysteine (substrate)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Potassium phosphate buffer (pH 7.5)

  • Trichloroacetic acid (TCA) for reaction quenching

  • LC-MS/MS system for quantification

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 20 µM PLP, and varying concentrations of O-acetyl-L-homoserine (e.g., 0.1-10 mM).

  • Enzyme Preparation: Dilute the purified MetB enzyme in potassium phosphate buffer to a suitable concentration (e.g., 0.1-1 µM).

  • Reaction Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the MetB enzyme solution. The final reaction volume is typically 100-500 µL.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold 10% (w/v) TCA.

  • Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein. Collect the supernatant for analysis.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of this compound produced.

Quantification of this compound in Cell Extracts by LC-MS/MS

Objective: To develop and validate a method for the sensitive and specific quantification of this compound in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Extraction:

    • For cell cultures, quench metabolism rapidly by adding cold methanol.

    • Harvest cells and extract metabolites using a suitable solvent system (e.g., 80% methanol).

    • Centrifuge to remove cell debris and collect the supernatant.

  • Chromatographic Separation:

    • Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of acetonitrile and water with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound (m/z) and a specific product ion are monitored.

    • A stable isotope-labeled internal standard for this compound should be used for accurate quantification.

  • Method Validation: Validate the method for linearity, accuracy, precision, and limit of detection according to standard bioanalytical guidelines.

Gene Knockout of metB to Study In Vivo this compound Synthesis

Objective: To investigate the role of Cystathionine γ-synthase (MetB) in the in vivo production of this compound by creating a gene knockout mutant.

Methodology (using CRISPR-Cas9 in a model bacterium like E. coli):

  • Guide RNA (gRNA) Design: Design a gRNA targeting a specific sequence within the metB gene. Ensure the target site is unique in the genome to avoid off-target effects.

  • Vector Construction: Clone the designed gRNA into a suitable CRISPR-Cas9 delivery vector that also expresses the Cas9 nuclease.

  • Transformation: Introduce the CRISPR-Cas9 plasmid into the target bacterial strain.

  • Induction of Cas9 Expression: Induce the expression of the Cas9 nuclease to create a double-strand break at the target site in the metB gene.

  • Homologous Recombination (if providing a repair template): Co-transform a repair template with flanking homology arms to the metB gene but with a deletion or an insertion that disrupts the gene.

  • Selection and Screening: Select for transformants and screen for colonies with the desired metB knockout. This can be done by PCR and sequencing of the target locus.

  • Metabolite Analysis: Grow the wild-type and metB knockout strains under defined conditions and analyze the intracellular and extracellular metabolites by LC-MS/MS to compare the levels of this compound.

Conclusion and Future Directions

The synthesis of this compound, while not the result of a dedicated pathway, represents a conserved metabolic feature intimately linked to the fundamental process of transsulfuration. The substrate promiscuity of key enzymes like Cystathionine γ-synthase and Cystathionine β-synthase ensures its production across all domains of life. While often viewed as a metabolic byproduct, its consistent formation raises questions about its potential physiological roles. Future research should focus on a more comprehensive phylogenetic analysis of the substrate-binding residues of these enzymes to understand the evolutionary pressures that have maintained this promiscuity. Furthermore, detailed kinetic studies across a wider range of organisms, particularly from Archaea and diverse Eukaryotic lineages, are needed to build a more complete quantitative picture. The development of specific inhibitors or modulators of the this compound-producing activity of these enzymes could provide valuable tools to probe its function and may offer novel therapeutic strategies for diseases associated with dysregulated sulfur amino acid metabolism. The study of this conserved metabolic side-step underscores the complexity and adaptability of metabolic networks and highlights the potential for discovering novel biological functions in seemingly secondary metabolic routes.

References

Early Studies on Homolanthionine Excretion in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of inborn errors of metabolism, the study of unusual amino acid excretion has historically provided critical insights into underlying biochemical defects. One such amino acid, homolanthionine, has been a subject of interest, particularly in the context of disorders affecting the transsulfuration pathway. This technical guide delves into the early studies, primarily from the 1960s and 1970s, that first identified and quantified the excretion of this compound in metabolic disorders. It provides a detailed overview of the experimental protocols of the era, quantitative data from seminal studies, and the metabolic context for these findings.

Quantitative Data on this compound Excretion

Early research identified this compound as a urinary excretion product primarily in patients with homocystinuria, a metabolic disorder characterized by the accumulation of homocysteine. The following table summarizes the quantitative data on this compound excretion from a key study by Perry, Hansen, and MacDougall in 1966, which first reported this finding.[1]

Patient IDAge (years)SexClinical DiagnosisUrinary this compound Excretion (mg/24 hr)
19MHomocystinuria15.8
27FHomocystinuria12.5
313MHomocystinuria20.1
45FHomocystinuria8.9
Normal Controls---Not Detected

Metabolic Pathway of this compound Formation

This compound is not a typical product of mammalian metabolism. Its presence in the urine of patients with homocystinuria suggested an alternative metabolic pathway becomes active when the primary transsulfuration pathway is blocked. The proposed pathway involves the condensation of homocysteine and homoserine.

MetabolicPathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (Deficient in Homocystinuria) This compound This compound Homocysteine->this compound Alternative Condensation Homoserine Homoserine Homoserine->this compound Cysteine Cysteine Cystathionine->Cysteine

Caption: Proposed metabolic pathway for this compound formation in homocystinuria.

Experimental Protocols of Early Studies

The foundational methods for amino acid analysis in the mid-20th century were paper chromatography and ion-exchange column chromatography. These techniques were instrumental in the discovery and quantification of this compound in urine.

Two-Dimensional Paper Chromatography

This method was used for the initial identification and semi-quantitative estimation of unusual amino acids.

Methodology:

  • Sample Preparation: A 24-hour urine collection was performed. An aliquot of the urine was desalted using an electrolytic desalter.

  • Chromatogram Preparation: A spot of the desalted urine was applied to a corner of a large sheet of Whatman No. 1 filter paper.

  • First Dimension Chromatography: The paper was placed in a chromatography tank with the edge nearest the sample spot immersed in a solvent system, typically a mixture of n-butanol, acetic acid, and water. The solvent was allowed to ascend the paper for 16-18 hours.

  • Drying: The chromatogram was removed from the tank and air-dried in a fume hood.

  • Second Dimension Chromatography: The paper was rotated 90 degrees, and the edge adjacent to the line of separated amino acids was immersed in a different solvent system, such as phenol-water. The solvent was allowed to ascend the paper for a similar duration.

  • Visualization: After drying, the chromatogram was sprayed with a 0.2% solution of ninhydrin in acetone and heated to develop colored spots corresponding to the amino acids.

  • Identification: The position of the unknown spot (this compound) was compared with the positions of known standard amino acids run on the same or parallel chromatograms.

Caption: Workflow for two-dimensional paper chromatography of urinary amino acids.

Ion-Exchange Column Chromatography

This technique allowed for the precise quantification of amino acids, including this compound.

Methodology:

  • Sample Preparation: A measured volume of a 24-hour urine sample was acidified and filtered.

  • Chromatographic System: A water-jacketed glass column packed with a cation-exchange resin (e.g., Dowex 50) was used. The column was connected to a fraction collector.

  • Sample Loading: The prepared urine sample was carefully layered onto the top of the resin bed.

  • Elution: A series of buffers with increasing pH and ionic strength were pumped through the column. This gradient elution selectively displaced the amino acids from the resin based on their charge and hydrophobicity.

  • Fraction Collection: The eluate from the column was collected in a series of tubes by the fraction collector.

  • Ninhydrin Reaction: An aliquot from each collected fraction was mixed with a ninhydrin reagent and heated in a water bath. The intensity of the resulting color, proportional to the amino acid concentration, was measured using a spectrophotometer at 570 nm (and 440 nm for proline and hydroxyproline).

  • Quantification: The concentration of each amino acid was determined by comparing the peak areas on the resulting chromatogram with those of a standard amino acid mixture run under the same conditions.

IonExchangeWorkflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Quantification UrineSample 24-hour Urine Sample Acidification Acidification & Filtration UrineSample->Acidification ColumnLoading Loading onto Ion-Exchange Column Acidification->ColumnLoading GradientElution Gradient Elution (pH & Ionic Strength) ColumnLoading->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection NinhydrinReaction Ninhydrin Reaction FractionCollection->NinhydrinReaction Spectrophotometry Spectrophotometry (570 nm & 440 nm) NinhydrinReaction->Spectrophotometry PeakAnalysis Peak Area Analysis Spectrophotometry->PeakAnalysis

Caption: Workflow for ion-exchange column chromatography of urinary amino acids.

Conclusion

The early studies on this compound excretion were pivotal in expanding our understanding of the metabolic consequences of homocystinuria. The meticulous application of paper and ion-exchange chromatography allowed for the identification and quantification of this unusual metabolite, providing a biochemical marker for the disease and insights into alternative metabolic pathways. These foundational techniques, though largely superseded by more modern methods, laid the groundwork for the field of metabolic disorder research and continue to be a testament to the power of careful analytical biochemistry.

References

The enzymatic reaction mechanism for homolanthionine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homolanthionine, a non-proteinogenic amino acid, is synthesized enzymatically through a pyridoxal-5'-phosphate (PLP)-dependent γ-replacement reaction. The primary enzyme implicated in this synthesis is cystathionine γ-lyase (CSE) , which catalyzes the condensation of two molecules of homocysteine to yield this compound and hydrogen sulfide (H₂S). This guide provides a comprehensive overview of the enzymatic reaction mechanism, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams of the catalytic process. While cystathionine β-synthase (CBS) is also known to catalyze various β-replacement reactions, quantitative data for its direct involvement in this compound synthesis from two homocysteine molecules is not currently available in the literature.

Enzymatic Machinery and the Core Reaction

The biosynthesis of this compound is a fascinating example of the catalytic promiscuity of enzymes in the transsulfuration pathway.

Key Enzyme: Cystathionine γ-Lyase (CSE)

Cystathionine γ-lyase (EC 4.4.1.1), also known as cystathionase, is a PLP-dependent enzyme that plays a crucial role in sulfur amino acid metabolism.[1] While its canonical function is the cleavage of cystathionine to cysteine, it also catalyzes a variety of other reactions, including the synthesis of this compound.[2][3][4]

The synthesis of this compound by CSE occurs through a γ-replacement reaction . In this reaction, one molecule of homocysteine binds to the PLP cofactor in the enzyme's active site and undergoes α,γ-elimination to form an amino-acrylate intermediate. This intermediate is then attacked by a second molecule of homocysteine, resulting in the formation of this compound and the release of hydrogen sulfide.[2][3]

Potential Contributor: Cystathionine β-Synthase (CBS)

Cystathionine β-synthase (EC 4.2.1.22) is another key PLP-dependent enzyme in the transsulfuration pathway, catalyzing the condensation of serine and homocysteine to form cystathionine.[5] CBS is known to catalyze alternative β-replacement reactions and can use cysteine as a substrate in place of serine.[6] While it is plausible that CBS could catalyze the formation of this compound under certain conditions, specific kinetic data for this reaction are lacking in the current scientific literature.

Quantitative Kinetic Data

The following table summarizes the available kinetic parameters for the reactions catalyzed by human cystathionine γ-lyase that lead to the formation of this compound. It is important to note that the kinetic data presented here are for the production of H₂S from homocysteine, which is stoichiometrically linked to this compound synthesis in the γ-replacement reaction (2 homocysteine → 1 this compound + 1 H₂S).[2]

EnzymeSubstrate(s)Reaction TypeKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference(s)
Human Cystathionine γ-Lyase (CSE)Homocysteineα,γ-elimination11 ± 20.8 ± 0.10.07[2]
Human Cystathionine γ-Lyase (CSE)Homocysteine (2 molecules)γ-replacement4.8 ± 1.35.8 ± 0.41.2[2]

Note: The kinetic parameters for the γ-replacement reaction were deconvoluted from the overall H₂S generation from homocysteine.[2]

Enzymatic Reaction Mechanism

The synthesis of this compound by CSE is a classic example of a PLP-dependent γ-substitution reaction. The mechanism can be broken down into the following key steps:

  • Transaldimination: The external aldimine is formed between the first homocysteine molecule and the PLP cofactor, displacing the internal aldimine formed with a lysine residue in the enzyme's active site.

  • α-Proton Abstraction: A basic residue in the active site abstracts the α-proton from the homocysteine substrate, forming a quinonoid intermediate. The positive charge on the pyridinium ring of PLP acts as an electron sink, stabilizing the resulting carbanion.

  • γ-Elimination: The γ-thiol group of homocysteine is eliminated, forming an amino-acrylate intermediate and releasing the first product, H₂S.

  • Nucleophilic Attack: A second molecule of homocysteine acts as a nucleophile, attacking the β-carbon of the amino-acrylate intermediate.

  • Reprotonation and Transaldimination: The intermediate is reprotonated, and a final transaldimination reaction with the active site lysine residue releases the this compound product and regenerates the internal aldimine, ready for the next catalytic cycle.

Homolanthionine_Synthesis_Mechanism cluster_enzyme CSE Active Site PLP_Lys PLP-Lysine (Internal Aldimine) External_Aldimine PLP-Homocysteine (External Aldimine) PLP_Lys->External_Aldimine Homocysteine1 Homocysteine (1) Homocysteine1->PLP_Lys Transaldimination Quinonoid Quinonoid Intermediate External_Aldimine->Quinonoid -H⁺ Aminoacrylate Amino-acrylate Intermediate Quinonoid->Aminoacrylate γ-elimination (+H₂S) Homolanthionine_PLP PLP-Homolanthionine Adduct Aminoacrylate->Homolanthionine_PLP + Homocysteine (2) H2S H₂S Homocysteine2 Homocysteine (2) Homolanthionine_PLP->PLP_Lys Transaldimination (+ this compound) This compound This compound

Figure 1: Enzymatic reaction mechanism for this compound synthesis by CSE.

Experimental Protocols

Expression and Purification of Recombinant Human Cystathionine γ-Lyase (CSE)

This protocol is adapted from established methods for the expression and purification of human CSE in E. coli.[7]

Workflow Diagram:

CSE_Purification_Workflow start E. coli BL21(DE3) expressing human CSE culture Culture in LB medium with ampicillin start->culture induction Induce with IPTG at OD600 ~0.6-0.8 culture->induction harvest Harvest cells by centrifugation induction->harvest lysis Resuspend in lysis buffer and sonicate harvest->lysis centrifugation1 Centrifuge to remove cell debris lysis->centrifugation1 affinity_chrom Apply supernatant to Ni-NTA affinity column centrifugation1->affinity_chrom wash Wash column with wash buffer affinity_chrom->wash elution Elute CSE with elution buffer wash->elution dialysis Dialyze against storage buffer elution->dialysis end Store purified CSE at -80°C dialysis->end

Figure 2: Workflow for recombinant human CSE purification.

Methodology:

  • Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the human CSE gene (e.g., pET vector with an N-terminal His-tag). Culture the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture for 4-16 hours at 18-25°C.

  • Harvesting and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing and Elution: Wash the column with wash buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. Elute the His-tagged CSE with elution buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole and for long-term stability. Aliquot the purified enzyme and store at -80°C.

In Vitro this compound Synthesis and Quantification

This protocol outlines the in vitro synthesis of this compound using purified CSE and its subsequent quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Diagram:

Homolanthionine_Assay_Workflow start Prepare reaction mixture reaction Incubate at 37°C start->reaction termination Terminate reaction (e.g., with acid) reaction->termination derivatization Derivatize with AccQ-Tag™ reagent termination->derivatization lcms_analysis Analyze by LC-MS/MS derivatization->lcms_analysis quantification Quantify using a standard curve lcms_analysis->quantification end Determine this compound concentration quantification->end

Figure 3: Workflow for in vitro this compound synthesis and quantification.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM HEPES buffer, pH 7.4

    • 10-50 µM Pyridoxal-5'-phosphate (PLP)

    • 1-10 mM L-homocysteine

    • 1-5 µg of purified recombinant human CSE

    • Bring the final volume to 100 µL with nuclease-free water.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Sample Preparation and Derivatization:

    • Take an aliquot of the supernatant.

    • For improved chromatographic retention and sensitivity, derivatize the amino acids using a commercially available kit such as the Waters AccQ-Tag™ Ultra Derivatization Kit, following the manufacturer's instructions. This involves reacting the sample with borate buffer and the AccQ-Tag reagent.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A reversed-phase column suitable for amino acid analysis (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 40-50°C.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for derivatized this compound. The exact m/z values will depend on the derivatizing agent used. For AccQ-Tag derivatized this compound, the precursor ion would be [M+H]⁺, and product ions would be generated by fragmentation of the derivatized molecule. These transitions need to be optimized by infusing a this compound standard.

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Process the standards in the same manner as the samples (including derivatization). Plot the peak area of the analyte against its concentration to generate a standard curve. Calculate the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Conclusion and Future Directions

The enzymatic synthesis of this compound is predominantly carried out by cystathionine γ-lyase through a PLP-dependent γ-replacement reaction involving two molecules of homocysteine. The provided kinetic data, while indirect, offers valuable insights into the efficiency of this process. The detailed protocols for enzyme purification and product quantification will enable researchers to further investigate the physiological and pathological roles of this compound.

Future research should focus on obtaining direct kinetic parameters for this compound synthesis by both CSE and CBS to provide a more complete quantitative picture. Furthermore, exploring the regulation of this compound synthesis and its potential as a biomarker in diseases associated with altered homocysteine metabolism, such as cardiovascular disease and homocystinuria, will be crucial for advancing our understanding of sulfur amino acid metabolism and its implications for human health. The development of specific inhibitors for this compound synthesis could also represent a novel therapeutic strategy for conditions where its accumulation is detrimental.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Homolanthionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine is a non-proteinogenic amino acid formed by the condensation of two molecules of homocysteine. It serves as a biomarker in certain metabolic disorders, such as homocystinuria.[1][2] The availability of high-purity this compound is crucial for its use as a research standard in metabolomics, clinical diagnostics, and drug development. This document provides detailed protocols for the enzymatic synthesis, purification, and characterization of this compound using recombinant human cystathionine γ-lyase (CSE).

Cystathionine γ-lyase, an enzyme in the transsulfuration pathway, catalyzes the γ-replacement reaction of two homocysteine molecules to yield this compound and hydrogen sulfide (H₂S).[1][2] This method offers a specific and efficient route to produce L-homolanthionine, avoiding the complexities of chemical synthesis.

Quantitative Data Summary

The enzymatic synthesis of this compound is dependent on the kinetic parameters of the catalyzing enzyme, cystathionine γ-lyase (CSE), with its substrate, homocysteine. The following table summarizes the reported kinetic data for human CSE.

EnzymeSubstrateReaction TypeK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Specific Activity (μmol min⁻¹ mg⁻¹)
Human Cystathionine γ-Lyase (CSE)L-Homocysteineγ-replacement8.8 ± 1.10.43 ± 0.0249Not explicitly reported for this compound synthesis, but H₂S generation from homocysteine is ~0.15

Note: The specific activity for H₂S generation from homocysteine can be used as an indicator of the rate of the this compound-producing reaction. The kinetic parameters indicate that a high concentration of homocysteine is required to achieve a significant reaction rate due to the relatively high K_m value.

Signaling Pathway and Experimental Workflow

Enzymatic Synthesis of this compound Pathway

Enzymatic_Synthesis_of_this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Homocysteine1 L-Homocysteine CSE Cystathionine γ-Lyase (CSE) Homocysteine1->CSE Homocysteine2 L-Homocysteine Homocysteine2->CSE This compound L-Homolanthionine CSE->this compound γ-replacement H2S Hydrogen Sulfide (H₂S) CSE->H2S

Caption: Enzymatic conversion of two L-homocysteine molecules to L-homolanthionine and hydrogen sulfide, catalyzed by cystathionine γ-lyase (CSE).

Experimental Workflow for this compound Synthesis and Purification

Experimental_Workflow start Start enzymatic_reaction Enzymatic Reaction: Homocysteine + CSE start->enzymatic_reaction reaction_quenching Reaction Quenching (e.g., acid precipitation) enzymatic_reaction->reaction_quenching centrifugation Centrifugation to remove precipitated enzyme reaction_quenching->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection purification Purification: Ion-Exchange Chromatography supernatant_collection->purification fraction_analysis Analyze Fractions (e.g., HPLC) purification->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling characterization Characterization: Mass Spectrometry, NMR pooling->characterization end End characterization->end

Caption: Step-by-step workflow for the enzymatic synthesis, purification, and characterization of this compound.

Experimental Protocols

Materials and Reagents
  • Recombinant Human Cystathionine γ-Lyase (CSE)

  • L-Homocysteine

  • Pyridoxal 5'-phosphate (PLP)

  • HEPES buffer (1 M, pH 7.4)

  • Trichloroacetic acid (TCA)

  • Potassium carbonate (K₂CO₃)

  • Borate buffer (0.2 M, pH 9.6)

  • o-phthaldialdehyde (OPA)

  • C18 HPLC column

  • Ion-exchange chromatography column (e.g., Dowex 50W)

  • Spectrophotometer

  • HPLC system with a fluorescence detector

  • Mass spectrometer

  • NMR spectrometer

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the batch synthesis of this compound using recombinant human CSE.

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations:

      • 100 mM HEPES buffer, pH 7.4

      • 50 µM Pyridoxal 5'-phosphate (PLP)

      • 30 mM L-Homocysteine

      • Recombinant human CSE (e.g., 1-5 U/mL)

    • The total reaction volume can be scaled as needed.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the pre-determined amount of CSE to the reaction mixture.

    • Incubate the reaction at 37°C for 4-6 hours with gentle agitation.

  • Reaction Quenching:

    • Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) to precipitate the enzyme.

    • Incubate on ice for 15 minutes.

  • Enzyme Removal:

    • Centrifuge the quenched reaction mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully collect the supernatant containing the synthesized this compound.

  • Neutralization:

    • Neutralize the supernatant to a pH of approximately 7.0 by the careful addition of a saturated potassium carbonate (K₂CO₃) solution.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

This protocol outlines the purification of this compound from the reaction supernatant using cation-exchange chromatography.

  • Column Preparation:

    • Pack a column with a suitable cation-exchange resin (e.g., Dowex 50W, H⁺ form).

    • Equilibrate the column with deionized water until the pH of the eluate is neutral.

  • Sample Loading:

    • Load the neutralized supernatant from Protocol 1 onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of deionized water to remove any unbound contaminants.

  • Elution:

    • Elute the bound this compound using a gradient of ammonium hydroxide (e.g., 0 to 2 M).

    • Collect fractions and monitor for the presence of amino acids using a suitable method (e.g., ninhydrin test or HPLC analysis).

  • Fraction Pooling and Lyophilization:

    • Pool the fractions containing pure this compound.

    • Lyophilize the pooled fractions to obtain this compound as a solid.

Protocol 3: HPLC Analysis of this compound

This protocol describes the quantitative analysis of this compound using reverse-phase HPLC with pre-column derivatization.[1]

  • Derivatization:

    • To an aliquot of the sample (or standard), add borate buffer (0.2 M, pH 9.6) and a solution of o-phthaldialdehyde (OPA).

    • Allow the derivatization reaction to proceed for a few minutes at room temperature.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium acetate, pH 7.2

    • Mobile Phase B: Methanol

    • Gradient: A suitable gradient of increasing Mobile Phase B (e.g., 10% to 70% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 4: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry:

    • Analyze the purified this compound using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight (C₈H₁₆N₂O₄S, MW: 236.29 g/mol ).

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra of the purified product in a suitable solvent (e.g., D₂O) to confirm the chemical structure of this compound.

Conclusion

This document provides a comprehensive guide for the enzymatic synthesis of this compound for use as a research standard. By following these protocols, researchers can produce, purify, and characterize high-purity this compound for various scientific applications. The use of cystathionine γ-lyase offers a specific and efficient method for this synthesis. The provided quantitative data and workflows should aid in the successful implementation of this procedure in a laboratory setting.

References

Application Note & Protocol: Chemical Synthesis of L-Homolanthionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-homolanthionine is a non-proteinogenic amino acid characterized by a thioether linkage between two homocysteine-derived moieties. It is an analog of the more commonly known lanthionine. In biological systems, L-homolanthionine is formed from the condensation of two molecules of L-homocysteine, a reaction that can be catalyzed by enzymes such as cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE)[1]. While biosynthesis provides a natural route to this compound, chemical synthesis offers a controlled and scalable method for producing L-homolanthionine, which is crucial for various research applications, including its potential role as a biomarker and its involvement in sulfur metabolism.

This document outlines a proposed protocol for the chemical synthesis of L-homolanthionine. Due to the limited availability of direct chemical synthesis protocols in the literature, this method is based on established strategies for the synthesis of analogous thioether amino acids, such as lanthionine. The proposed route involves the protection of L-homocysteine, followed by a nucleophilic substitution reaction to form the thioether bond, and subsequent deprotection to yield the final product.

Proposed Synthesis Pathway

The overall strategy for the chemical synthesis of L-homolanthionine is depicted in the workflow diagram below. The key steps involve:

  • Protection of L-homocysteine: The amino and carboxyl groups of L-homocysteine are protected to prevent unwanted side reactions.

  • Activation of one L-homocysteine derivative: One of the protected L-homocysteine molecules is modified to contain a good leaving group on its side chain.

  • Nucleophilic substitution: The thiol group of a second protected L-homocysteine molecule acts as a nucleophile, attacking the activated homocysteine derivative to form the thioether linkage.

  • Deprotection: All protecting groups are removed to yield L-homolanthionine.

  • Purification: The final product is purified using techniques such as ion-exchange chromatography.

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Thioether Formation cluster_3 Step 4 & 5: Deprotection & Purification start L-Homocysteine p1 Protection of Amino Group (e.g., Boc) start->p1 p2 Protection of Carboxyl Group (e.g., Benzyl ester) p1->p2 p3 N-Boc, O-Bn-L-homocysteine p2->p3 p3_c N-Boc, O-Bn-L-homocysteine nucleophile N-Boc, O-Bn-L-homocysteine (Nucleophile) act Introduction of Leaving Group (e.g., Tosylate) on the thiol p3_c->act activated Activated N-Boc, O-Bn-L-homocysteine derivative act->activated activated_c Activated N-Boc, O-Bn-L-homocysteine derivative (Electrophile) coupling Nucleophilic Substitution nucleophile->coupling activated_c->coupling protected_hl Protected L-Homolanthionine coupling->protected_hl protected_hl_c Protected L-Homolanthionine deprotect Removal of Protecting Groups (e.g., TFA, H2/Pd-C) protected_hl_c->deprotect crude_hl Crude L-Homolanthionine deprotect->crude_hl purify Purification (Ion-Exchange Chromatography) crude_hl->purify final_product Pure L-Homolanthionine purify->final_product

Figure 1. Proposed workflow for the chemical synthesis of L-homolanthionine.

Experimental Protocols

Materials and Reagents
  • L-homocysteine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Benzyl bromide (BnBr)

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Solvents for chromatography (e.g., water, pyridine, acetic acid)

  • Ion-exchange resin (e.g., Dowex 50W)

Protocol 1: Protection of L-Homocysteine
  • N-Boc Protection:

    • Dissolve L-homocysteine in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate to adjust the pH to ~9.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH with sodium hydroxide.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the solution with citric acid and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-homocysteine.

  • O-Benzyl Protection:

    • Dissolve N-Boc-L-homocysteine in DMF.

    • Add potassium carbonate and benzyl bromide.

    • Stir the mixture at room temperature for 24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-L-homocysteine benzyl ester.

Protocol 2: Activation of Protected L-Homocysteine
  • Dissolve N-Boc-L-homocysteine benzyl ester in dry DCM.

  • Add triethylamine and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Wash the reaction mixture with water, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the activated tosylated homocysteine derivative.

Protocol 3: Thioether Bond Formation
  • Dissolve N-Boc-L-homocysteine benzyl ester (the nucleophile) in DMF.

  • Add a mild base, such as diisopropylethylamine (DIPEA), to generate the thiolate.

  • Add the activated tosylated homocysteine derivative (the electrophile) to the solution.

  • Stir the reaction mixture at 50 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to get the crude protected L-homolanthionine.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Deprotection of L-Homolanthionine
  • Removal of Boc group:

    • Dissolve the purified protected L-homolanthionine in DCM.

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Removal of Benzyl groups:

    • Dissolve the resulting product in methanol.

    • Add palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) overnight.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude L-homolanthionine.

Protocol 5: Purification of L-Homolanthionine
  • Dissolve the crude L-homolanthionine in water.

  • Load the solution onto a Dowex 50W (H⁺ form) ion-exchange column.

  • Wash the column with water to remove any uncharged impurities.

  • Elute the L-homolanthionine using a gradient of aqueous ammonia or pyridine-acetic acid buffer.

  • Collect the fractions and monitor for the presence of the product using ninhydrin staining or LC-MS.

  • Pool the pure fractions and lyophilize to obtain pure L-homolanthionine as a white solid.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of L-homolanthionine, based on typical yields for analogous reactions.

StepProductStarting Material (Amount)ReagentsYield (%)Purity (%)
1aN-Boc-L-homocysteineL-Homocysteine (10 g)(Boc)₂O, NaHCO₃~90>95
1bN-Boc-L-homocysteine benzyl esterN-Boc-L-homocysteine (10 g)BnBr, K₂CO₃~85>95
2Activated tosylated derivativeN-Boc-L-homocysteine benzyl ester (5 g)TsCl, TEA~80>90
3Protected L-HomolanthionineProtected homocysteine derivatives (2 g each)DIPEA~60>90 (after chromatography)
4Crude L-HomolanthionineProtected L-Homolanthionine (1 g)TFA, H₂/Pd-C~95~85
5Pure L-HomolanthionineCrude L-Homolanthionine (0.8 g)Ion-exchange chromatography~70 (recovery)>98

Logical Relationships in Synthesis

The following diagram illustrates the logical relationship between the key reactants and intermediates in the proposed synthesis.

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Hcy L-Homocysteine Protected_Hcy N-Boc, O-Bn-L-homocysteine Hcy->Protected_Hcy Protection Boc (Boc)₂O Boc->Protected_Hcy BnBr BnBr BnBr->Protected_Hcy TsCl TsCl Activated_Hcy Activated Tosylated Derivative TsCl->Activated_Hcy Protected_Hcy->Activated_Hcy Activation Protected_HL Protected L-Homolanthionine Protected_Hcy->Protected_HL Nucleophilic Attack Activated_Hcy->Protected_HL Electrophile HL L-Homolanthionine Protected_HL->HL Deprotection

Figure 2. Logical flow of reactants to product in L-homolanthionine synthesis.

Conclusion

This document provides a detailed, albeit proposed, protocol for the chemical synthesis of L-homolanthionine. The methodology is grounded in established synthetic strategies for similar thioether-containing amino acids. Researchers and drug development professionals can use this guide as a starting point for the laboratory-scale production of L-homolanthionine. It is important to note that optimization of reaction conditions and purification procedures may be necessary to achieve desired yields and purity. The successful chemical synthesis of L-homolanthionine will facilitate further investigation into its biological roles and potential therapeutic applications.

References

Purifying Synthesized Homolanthionine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This document provides detailed application notes and protocols for the purification of synthesized homolanthionine, a non-proteinogenic amino acid with potential therapeutic applications.

This compound, a sulfur-containing amino acid analog of lanthionine, is a subject of growing interest in biomedical research. Its synthesis, however, often results in a mixture of the desired product, unreacted starting materials, and byproducts. Effective purification is therefore a critical step to ensure the integrity of subsequent biological and pharmacological studies. This guide outlines established techniques, including ion-exchange chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), and crystallization, to achieve high-purity this compound.

Core Purification Strategies

The selection of a purification strategy for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, often combining chromatographic techniques, is typically employed for optimal results.

A general workflow for the purification of synthesized this compound can be visualized as follows:

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Synthetic Mixture IEC Ion-Exchange Chromatography (IEC) Crude->IEC Initial Cleanup RP_HPLC Reversed-Phase HPLC (RP-HPLC) IEC->RP_HPLC High-Resolution Separation Crystallization Crystallization RP_HPLC->Crystallization Final Polishing & Salt Removal Pure Pure this compound Crystallization->Pure QC Quality Control (e.g., NMR, MS, HPLC) Pure->QC Purity & Identity Confirmation

Caption: A typical workflow for the purification and analysis of synthesized this compound.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge.[1][2][3][4] It is an excellent initial step for purifying this compound from a crude synthetic mixture, as it can effectively remove charged impurities and unreacted starting materials.

Principle

This compound is an amino acid with both an amino group and two carboxylic acid groups, giving it an isoelectric point (pI) where its net charge is zero. By manipulating the pH of the buffer, this compound can be made to carry a net positive or negative charge, allowing it to bind to a cation or anion exchange resin, respectively. Impurities with different charge characteristics will either not bind or will elute at different salt concentrations. For a protein, binding to a cation exchange resin typically occurs when the buffer pH is below its pI, while binding to an anion exchange resin happens at a pH above its pI.[4]

Experimental Protocol: Cation-Exchange Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities present in the synthetic mixture.

Materials:

  • Strong cation exchange resin (e.g., Dowex 50W X8)

  • Chromatography column

  • Buffers:

    • Equilibration Buffer: 0.2 M Sodium Citrate Buffer, pH 3.0

    • Elution Buffer: 0.2 M Sodium Citrate Buffer, pH 5.0

    • High Salt Buffer for regeneration: 1.0 M NaCl in 0.2 M Sodium Citrate Buffer, pH 5.0

  • pH meter

  • Fraction collector

  • Detection method: Ninhydrin test or UV-Vis spectrophotometer at 210-220 nm for the peptide bond.

Procedure:

  • Resin Preparation and Packing:

    • Swell the cation exchange resin in deionized water according to the manufacturer's instructions.

    • Prepare a slurry of the resin in the Equilibration Buffer.

    • Pour the slurry into the chromatography column and allow it to pack under gravity. Avoid introducing air bubbles.

  • Column Equilibration:

    • Wash the packed column with 5-10 column volumes (CV) of Equilibration Buffer until the pH of the eluate matches the buffer pH.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal volume of Equilibration Buffer.

    • Adjust the pH of the sample to approximately 3.0.

    • Carefully load the sample onto the top of the column.[1]

  • Washing:

    • Wash the column with 2-3 CV of Equilibration Buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound this compound using a linear gradient or a step gradient of increasing pH or salt concentration. A common approach is to switch to the Elution Buffer (pH 5.0).[3]

    • Collect fractions using a fraction collector.

  • Analysis of Fractions:

    • Monitor the fractions for the presence of this compound using a suitable detection method.

    • Pool the fractions containing the purified this compound.

  • Regeneration:

    • Regenerate the column by washing with the High Salt Buffer, followed by extensive washing with the Equilibration Buffer.

ParameterValue/RangeRationale
Resin Type Strong Cation Exchanger (e.g., Sulfopropyl)Effective for binding positively charged amino acids at low pH.
Equilibration Buffer pH 2.5 - 3.5Ensures this compound has a net positive charge for binding.
Elution Method pH or Salt GradientAllows for the separation of molecules with different charge densities.
Elution Buffer pH 4.5 - 5.5Increases the net negative charge of this compound, causing it to elute.
Salt Concentration (for salt gradient) 0 - 1.0 M NaCl or KClCompetes with the bound this compound for the ion exchange sites.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution separation technique that separates molecules based on their hydrophobicity.[5][6][7] It is an ideal second step after ion-exchange chromatography to further purify this compound and remove any remaining impurities.

Principle

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This compound, being a relatively polar molecule, will have a weak interaction with the stationary phase and will elute early with a high concentration of the aqueous mobile phase. More hydrophobic impurities will be retained longer and will require a higher concentration of the organic modifier to elute.[7]

Experimental Protocol

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (preparative or semi-preparative)

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample solvent: Mobile Phase A

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Sample Preparation:

    • Dissolve the this compound-containing fractions from the IEC step in the sample solvent.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Separation:

    • Inject the sample onto the column.

    • Run a linear gradient of increasing Solvent B to elute the bound compounds. A typical gradient might be from 5% to 50% Solvent B over 30 minutes.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak, which is identified by its retention time.

  • Analysis and Pooling:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Solvent Removal:

    • Remove the acetonitrile and TFA from the pooled fractions by lyophilization (freeze-drying).

ParameterValue/RangeRationale
Stationary Phase C18 or C8 silica-basedProvides a nonpolar surface for hydrophobic interactions.
Mobile Phase A 0.1% TFA in WaterAcidic mobile phase protonates the carboxylic acid groups and provides a counter-ion.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier to elute the compounds based on hydrophobicity.
Gradient 5-60% Acetonitrile over 20-40 minA shallow gradient provides better resolution for closely eluting compounds.
Detection Wavelength 210-220 nmWavelength at which the peptide bond absorbs UV light.

Crystallization

Crystallization is a powerful technique for obtaining highly pure compounds and can be used as a final polishing step.[8][9][10] It relies on the principle of differential solubility.

Principle

A supersaturated solution of the compound of interest is created, from which the compound will slowly crystallize out, leaving impurities behind in the solution. The choice of solvent or solvent system is critical for successful crystallization.

Experimental Protocol

Materials:

  • Purified this compound (from RP-HPLC)

  • Solvents for crystallization (e.g., water, ethanol, isopropanol, acetone)

  • Heating and stirring apparatus

  • Crystallization dish

Procedure:

  • Solvent Screening:

    • Test the solubility of this compound in various solvents and solvent mixtures to identify a system where it is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Dissolution:

    • Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Cooling and Crystallization:

    • Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the formation of small, impure crystals.

  • Crystal Harvesting:

    • Collect the crystals by filtration.

  • Washing:

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals under vacuum.

ParameterConditionRationale
Solvent System Water/Ethanol, Water/IsopropanolThis compound is polar and soluble in water; adding a less polar solvent can induce crystallization.
Temperature Gradual cooling from 60-80°C to 4°CSlow cooling promotes the growth of larger, purer crystals.
Seeding Optional: add a small crystal of pure this compoundCan initiate crystallization and lead to more uniform crystal size.

Quality Control and Purity Assessment

After each purification step, and especially for the final product, it is essential to assess the purity and confirm the identity of the this compound.

Recommended Analytical Techniques:

  • Analytical RP-HPLC: To determine the purity of the sample.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.

Signaling Pathways and Logical Relationships

While the direct signaling pathways of this compound are still under investigation, it is known to be related to the transsulfuration pathway, which is crucial for the metabolism of sulfur-containing amino acids and the production of important signaling molecules like hydrogen sulfide (H₂S).[11] The biosynthesis of lanthionine and this compound can be catalyzed by cystathionine-β-synthase (CBS) or cystathionine-γ-lyase (CSE).[11]

Transsulfuration Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine + Serine This compound This compound Homocysteine->this compound + Homocysteine H2S Hydrogen Sulfide (H₂S) Homocysteine->H2S CBS CBS Homocysteine->CBS CSE CSE Homocysteine->CSE Cysteine Cysteine Lanthionine Lanthionine Cysteine->Lanthionine + Cysteine Cysteine->H2S Cysteine->CBS Serine Serine Serine->CBS Cystathionine->Cysteine Cystathionine->CSE CBS->Cystathionine CSE->Cysteine

Caption: Simplified overview of the transsulfuration pathway and this compound biosynthesis.

By following these detailed protocols and application notes, researchers can effectively purify synthesized this compound, ensuring the quality and reliability of their scientific investigations and drug development efforts.

References

Application Notes and Protocols for Homolanthionine Detection in Biological Fluids by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine is a sulfur-containing amino acid that is not typically found in significant amounts in healthy individuals. However, its presence in biological fluids, such as urine and plasma, has been noted in certain metabolic disorders, most notably in homocystinuria, a genetic disorder of methionine metabolism. Elevated levels of this compound can serve as a potential biomarker for cystathionine beta-synthase (CBS) deficiency. Accurate and sensitive detection methods are crucial for the diagnosis and monitoring of such conditions. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for the quantification of this compound in complex biological matrices.

This document provides detailed application notes and protocols for the determination of this compound in biological fluids using HPLC, primarily with pre-column derivatization and fluorescence detection. An alternative approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also discussed.

Principle of the Method

The primary method described involves the derivatization of this compound with o-phthaldialdehyde (OPA) in the presence of a thiol-containing reagent to form a highly fluorescent isoindole derivative. This derivatization step significantly enhances the sensitivity of detection. The fluorescent derivatives are then separated by reversed-phase HPLC and quantified using a fluorescence detector. This method is widely applicable to the analysis of primary amino acids in various biological samples.

An alternative and highly specific method involves the use of LC-MS/MS, which offers excellent sensitivity and selectivity without the need for derivatization, although it requires more specialized instrumentation.

Experimental Protocols

Protocol 1: HPLC with Pre-column OPA Derivatization and Fluorescence Detection

This protocol is adapted from established methods for amino acid analysis in biological fluids.

1. Sample Preparation (Plasma/Serum)

  • Protein Precipitation: To 100 µL of plasma or serum, add 200 µL of ice-cold methanol or acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized fraction with amino acids, and transfer it to a clean microcentrifuge tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of injection solvent (e.g., 0.1 M HCl) to concentrate the sample.

2. Sample Preparation (Urine)

  • Centrifugation: Centrifuge the urine sample at 5,000 x g for 10 minutes to remove any particulate matter.

  • Dilution: Dilute the clarified urine 1:10 (or as needed based on expected concentration) with 0.1 M HCl.

  • Filtration: Filter the diluted urine sample through a 0.22 µm syringe filter before derivatization.

3. OPA Derivatization

  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.

    • Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of deionized water and adjust the pH to 9.5 with NaOH.

  • Derivatization Reaction:

    • In an autosampler vial, mix 20 µL of the prepared sample (or standard) with 80 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection into the HPLC system.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 7.2) with 5% tetrahydrofuran.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-80% B (linear gradient)

    • 25-27 min: 80% B (isocratic)

    • 27-30 min: 80-10% B (linear gradient)

    • 30-35 min: 10% B (isocratic, re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 340 nm

    • Emission Wavelength (λem): 450 nm

5. Quantification

  • A standard curve should be prepared using known concentrations of a this compound standard. If a commercial standard is unavailable, quantification can be approximated using a calibration curve of a structurally similar compound, such as cystathionine.[1] The use of an internal standard is recommended for improved accuracy.

Protocol 2: LC-MS/MS for Direct Quantification

This method provides high specificity and sensitivity.

1. Sample Preparation

  • Follow the same sample preparation steps (protein precipitation for plasma/serum, dilution and filtration for urine) as described in Protocol 1. Derivatization is not required.

2. LC-MS/MS Conditions

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from high organic to high aqueous mobile phase composition suitable for HILIC separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., isotopically labeled this compound) need to be determined by direct infusion of the standard.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC-based methods for sulfur-containing amino acids. Data specific to this compound is limited in the literature, so ranges are provided based on similar analytes.

ParameterHPLC-Fluorescence (OPA)LC-MS/MS
Limit of Detection (LOD) 0.05 - 0.1 µmol/L5 - 50 nmol/L
Limit of Quantification (LOQ) 0.1 - 0.5 µmol/L20 - 100 nmol/L
Linearity Range 0.5 - 100 µmol/L0.05 - 50 µmol/L
Precision (RSD%) < 10%< 5%
Recovery 90 - 110%95 - 105%

Visualizations

Signaling Pathway Context

Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Transmethylation Cystathionine Cystathionine Homocysteine->Cystathionine CBS This compound This compound Homocysteine->this compound Side Reaction Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Homoserine Homoserine Homoserine->this compound

Caption: Simplified metabolic pathway showing the formation of this compound.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis BiologicalFluid Biological Fluid (Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., Methanol) BiologicalFluid->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Derivatization OPA Derivatization SupernatantCollection->Derivatization HPLC Reversed-Phase HPLC Derivatization->HPLC FluorescenceDetection Fluorescence Detection HPLC->FluorescenceDetection DataAnalysis Data Analysis & Quantification FluorescenceDetection->DataAnalysis

Caption: General workflow for this compound analysis by HPLC.

References

Sensitive Quantification of Homolanthionine using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a sulfur-containing amino acid, is an intriguing molecule implicated in various metabolic pathways, particularly those related to homocysteine metabolism. Elevated levels of homocysteine are a known risk factor for several pathologies, making the precise quantification of related metabolites like this compound crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and selectivity.

The methodologies outlined herein are based on established principles of bioanalytical method validation, ensuring data accuracy and reliability. This document is intended to guide researchers in setting up and executing robust LC-MS/MS assays for this compound, facilitating its study in various research and drug development contexts.

Signaling Pathway: this compound Biosynthesis

This compound is synthesized as a homolog of cystathionine within the transsulfuration pathway. Its production can occur through the condensation of two molecules of homocysteine or via the condensation of homocysteine with homoserine. This reaction can be catalyzed by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), highlighting the intricate connections within sulfur amino acid metabolism.

Homolanthionine_Biosynthesis cluster_main This compound Biosynthesis cluster_enzymes Catalyzing Enzymes Homocysteine1 Homocysteine This compound This compound Homocysteine1->this compound Condensation Homocysteine1->this compound Homocysteine2 Homocysteine Homocysteine2->this compound Homoserine Homoserine Homoserine->this compound Condensation CBS Cystathionine β-synthase (CBS) This compound->CBS CSE Cystathionine γ-lyase (CSE) This compound->CSE

Caption: Biosynthesis of this compound from homocysteine and homoserine.

Experimental Protocols

This section details the experimental procedures for the quantification of this compound by LC-MS/MS, adapted from established methods for the analysis of metabolites in the homocysteine-methionine cycle.

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma or serum.

Reagents:

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mg/mL in water)

  • Internal Standard (IS): this compound-d4 (or other suitable stable isotope-labeled analog)

Procedure:

  • Thaw biological samples (e.g., plasma, serum) on ice.

  • To 50 µL of sample, add 10 µL of internal standard solution.

  • Add 50 µL of TCEP solution to reduce any disulfide bonds.

  • Vortex briefly to mix.

  • Add 150 µL of cold methanol containing 1% formic acid for protein precipitation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.5 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 8 minutes, followed by a 2-minute re-equilibration at initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS):

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 267.1 → Product ion (Q3) m/z 134.1

    • This compound-d4 (IS): Precursor ion (Q1) m/z 271.1 → Product ion (Q3) m/z 138.1

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon at an appropriate pressure.

    • Collision Energy: Optimized for the specific instrument, typically around 15-25 eV.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Experimental_Workflow start Start: Biological Sample Collection sample_prep Sample Preparation (Protein Precipitation) start->sample_prep Add IS & TCEP lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation Inject Supernatant ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection Eluted Analytes data_analysis Data Analysis (Quantification) ms_detection->data_analysis Peak Area Ratios end End: this compound Concentration data_analysis->end Calculate Concentration

Application Notes and Protocols for the Derivatization of Homolanthionine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a non-proteinogenic amino acid, is an important intermediate in the transsulfuration pathway and has been implicated in various metabolic processes and disease states. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of amino acids. However, due to their low volatility and thermal instability, direct analysis of amino acids like this compound by GC-MS is not feasible.[1][2]

Derivatization is a chemical modification process that converts non-volatile and polar compounds into volatile and thermally stable derivatives suitable for GC-MS analysis.[2][3] This process typically involves the modification of active functional groups, such as the amino (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups present in amino acids. This application note provides detailed protocols for the derivatization of this compound for subsequent GC-MS analysis, based on established methods for other amino acids.

Experimental Protocols

Two primary derivatization methods are presented: a single-step silylation method and a two-step esterification followed by acylation method.

Protocol 1: Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

Silylation is a common and effective derivatization technique for a wide range of compounds, including amino acids. MTBSTFA is a popular silylation reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives with active hydrogens on hydroxyl, amine, and thiol groups. These derivatives are generally more stable and less sensitive to moisture compared to trimethylsilyl (TMS) derivatives.

Materials:

  • This compound standard or sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

  • Heating block or oven

  • GC-MS vials with inserts

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place a 50 µL aliquot of the this compound standard or sample solution into a GC-MS vial.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. It is crucial to remove all water as it can interfere with the derivatization reaction.

  • Derivatization:

    • Add 100 µL of MTBSTFA to the dried sample.

    • Add 100 µL of anhydrous acetonitrile.

    • Tightly cap the vial.

  • Reaction: Heat the mixture at 100 °C for 2 to 4 hours in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Derivatization (Esterification and Acylation)

This method involves a two-step process: first, the carboxyl groups are esterified, and then the amino and other active groups are acylated.[4] This procedure often results in very stable derivatives with excellent chromatographic properties.[4] A common combination is esterification with methanolic HCl followed by acylation with pentafluoropropionic anhydride (PFPA).

Materials:

  • This compound standard or sample extract

  • 2 M HCl in Methanol (CH3OH), anhydrous

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (EA), anhydrous

  • Heating block or oven

  • GC-MS vials with inserts

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place the sample containing this compound into a GC-MS vial.

  • Drying: Evaporate the sample to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Esterification:

    • Add 200 µL of 2 M HCl in methanol to the dried sample.

    • Cap the vial tightly and heat at 80 °C for 60 minutes.[5]

    • Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.

  • Acylation:

    • Add 100 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate to the dried residue.

    • Cap the vial tightly and heat at 65 °C for 30 minutes.[5]

    • Cool the vial to room temperature.

  • Final Preparation: Evaporate the excess reagent under a gentle stream of nitrogen. Reconstitute the derivatized sample in a suitable solvent (e.g., toluene or ethyl acetate) for GC-MS analysis.[4]

  • Analysis: The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described derivatization protocols, adapted from general procedures for amino acids.

ParameterProtocol 1: Silylation (MTBSTFA)Protocol 2: Two-Step (Esterification/Acylation)
Derivatization Reagent(s) N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)1. 2 M HCl in Methanol2. Pentafluoropropionic anhydride (PFPA)
Reagent Volume 100 µL MTBSTFA, 100 µL Acetonitrile1. 200 µL 2 M HCl/Methanol2. 100 µL PFPA, 50 µL Ethyl Acetate
Reaction Temperature 100 °C1. 80 °C (Esterification)[5]2. 65 °C (Acylation)[5]
Reaction Time 2 - 4 hours1. 60 minutes (Esterification)[5]2. 30 minutes (Acylation)[5]
Derivative Formed tert-butyldimethylsilyl (TBDMS) derivativeMethyl ester, pentafluoropropionyl (Me-PFP) derivative[4]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the two-step derivatization of this compound for GC-MS analysis.

DerivatizationWorkflow Workflow for Two-Step Derivatization of this compound cluster_prep Sample Preparation cluster_deriv Derivatization Steps cluster_analysis Analysis start Start: this compound Sample dry_sample Dry Sample (Nitrogen Stream/Vacuum) start->dry_sample esterification Step 1: Esterification (2M HCl in Methanol, 80°C, 60 min) dry_sample->esterification dry_ester Dry Down esterification->dry_ester acylation Step 2: Acylation (PFPA/Ethyl Acetate, 65°C, 30 min) dry_ester->acylation dry_acyl Dry Down & Reconstitute acylation->dry_acyl gcms GC-MS Analysis dry_acyl->gcms

Caption: Workflow for the Two-Step Derivatization of this compound.

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on proper derivatization to enhance its volatility and thermal stability. Both the single-step silylation with MTBSTFA and the two-step esterification and acylation methods are robust and reliable approaches for the derivatization of amino acids and can be effectively applied to this compound. The choice of method may depend on the specific requirements of the analysis, such as the desired sensitivity and the presence of interfering substances in the sample matrix. Researchers should optimize the reaction conditions for their specific application to achieve the best results.

References

Application Notes and Protocols for the Structural Elucidation of Homolanthionine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a non-proteinogenic amino acid, is a higher homolog of lanthionine and plays a role in various biological processes. Its structural elucidation is crucial for understanding its function and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the three-dimensional structure of organic molecules like this compound in solution.[1][2] This document provides detailed application notes and protocols for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structure of this compound

This compound, chemically known as S-(3-amino-3-carboxypropyl)-L-homocysteine, is a thioether amino acid. Its structure consists of two amino acid moieties linked by a sulfur atom. The systematic IUPAC name is (2S)-2-amino-4-[[(2S)-2-amino-2-carboxyethyl]sulfanyl]butanoic acid.

Molecular Formula: C₈H₁₆N₂O₄S

Quantitative NMR Data

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties.

Atom NameAtom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
α-CH (Alanine moiety)Methine3.5 - 4.550 - 60
β-CH₂ (Alanine moiety)Methylene2.5 - 3.530 - 40
α'-CH (Homocysteine moiety)Methine3.5 - 4.550 - 60
β'-CH₂ (Homocysteine moiety)Methylene1.8 - 2.525 - 35
γ'-CH₂ (Homocysteine moiety)Methylene2.5 - 3.530 - 40
C=O (Both moieties)Carbonyl-170 - 180

Note: These are estimated ranges. Actual values must be determined experimentally.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For amino acids, deuterium oxide (D₂O) is a common choice. Other solvents like DMSO-d₆ or methanol-d₄ can also be used depending on the sample's solubility.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR and 2D experiments, a higher concentration of 50-100 mg/mL is recommended.

  • pH Adjustment: The chemical shifts of amino acid protons are pH-dependent. Adjust the pH of the D₂O solution with dilute DCl or NaOD to a desired and stable value (e.g., physiological pH ~7.4).

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the final solution into a clean, dry NMR tube using a syringe filter to remove any particulate matter that could affect the magnetic field homogeneity.

NMR Data Acquisition

A combination of 1D and 2D NMR experiments is essential for the complete structural elucidation of this compound.

  • ¹H NMR: The 1D proton NMR spectrum provides initial information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and scalar couplings (J-couplings) which give information about neighboring protons.

  • ¹³C NMR: The 1D carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems within each amino acid residue of this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). This experiment is vital for assigning the chemical shifts of carbon atoms based on the already assigned proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different spin systems across the sulfur atom in this compound.

Table 2: Typical Acquisition Parameters for 2D NMR Experiments.

ExperimentPulse SequenceSpectral Width (¹H)Spectral Width (¹³C)Number of Scans
COSYg cosy10 - 12 ppmN/A8 - 16
HSQChsqcedetgpsp10 - 12 ppm180 - 200 ppm2 - 4
HMBChmbcgplpndqf10 - 12 ppm180 - 200 ppm4 - 8

Note: These are general parameters and should be optimized for the specific instrument and sample.

Data Analysis and Structural Elucidation Workflow

The following workflow outlines the logical steps for interpreting the NMR data to elucidate the structure of this compound.

structural_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Spectral Assignment cluster_structure Structure Confirmation H1_NMR ¹H NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons Chemical Shifts, Integrals, Multiplicities C13_NMR ¹³C NMR & DEPT Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons Number of Carbons, DEPT info COSY COSY COSY->Assign_Protons HSQC HSQC HSQC->Assign_Carbons HMBC HMBC Connect_Fragments Connect Spin Systems HMBC->Connect_Fragments Assign_Protons->COSY Identify Spin Systems Assign_Protons->HSQC Correlate ¹H to ¹³C Assign_Carbons->HMBC Long-range Correlations Final_Structure Confirm this compound Structure Connect_Fragments->Final_Structure Verify Connectivity Across Sulfur

Caption: Workflow for this compound structural elucidation using NMR.

Signaling Pathway Analogy: Information Flow in NMR Experiments

The process of structural elucidation using a suite of NMR experiments can be conceptualized as an information flow pathway, where each experiment provides a piece of the puzzle that contributes to the final structure.

nmr_information_flow cluster_experiments NMR Experiments cluster_information Structural Information cluster_structure Final Structure H1 ¹H NMR Proton_Info Proton Environments & J-Coupling H1->Proton_Info C13 ¹³C NMR Carbon_Info Carbon Skeleton C13->Carbon_Info COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct ¹H-¹³C Bonds HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Multi-bond Connectivity HMBC->Long_Range_Connectivity Final_Structure This compound Structure Proton_Info->Final_Structure Carbon_Info->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

References

Application Notes & Protocols: Development of an Immunoassay for Homolanthionine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Homolanthionine is a non-proteinogenic sulfur-containing amino acid formed from the condensation of two homocysteine molecules.[1] Its biosynthesis is catalyzed by enzymes such as cystathionine beta-synthase (CBS) and cystathionine gamma-lyase (CSE). Elevated levels of this compound may be indicative of metabolic dysregulation in the transsulfuration pathway and have been investigated as a potential biomarker in conditions like homocystinuria.[2] Accurate and sensitive quantification of this compound in biological samples is crucial for research into its physiological roles and its potential as a disease marker.

These application notes provide a comprehensive framework for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound. The protocol outlines the necessary steps, from the synthesis of an immunogen to the final validation of the assay.

Principle of the Assay

Due to its small size, this compound is not immunogenic on its own. Therefore, a competitive immunoassay is the preferred format for its detection.[3][4] The principle of this assay is based on the competition between free this compound in a sample and a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific anti-homolanthionine antibody that is immobilized on a microplate.

During the assay, the sample is incubated in the antibody-coated wells. The enzyme-labeled this compound is then added. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is measured and is lower when the concentration of this compound in the sample is higher.[3][5]

I. Preparation of the Immunogen: Hapten-Carrier Conjugation

To elicit an immune response, the small this compound molecule (hapten) must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the immunogen or Keyhole Limpet Hemocyanin (KLH).[6][7][8] The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of an amide bond between the carboxyl group of this compound and the primary amines on the carrier protein.[5][9]

Protocol 1: EDC-Mediated Conjugation of this compound to Carrier Protein

Materials:

  • This compound

  • Carrier Protein (e.g., Imject™ BSA, Thermo Scientific)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[9][10]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting Column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Carrier Protein Preparation: Dissolve 2 mg of BSA in 200 µL of Activation Buffer.

  • Hapten Preparation: Dissolve 1-2 mg of this compound in 500 µL of Activation Buffer.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in cold Activation Buffer.

    • Add 50 µL of EDC solution and 100 µL of Sulfo-NHS solution to the 500 µL this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[11]

  • Conjugation:

    • Add the activated this compound mixture to the 200 µL carrier protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add 50 µL of Quenching Solution to the reaction mixture and incubate for 15 minutes to stop the reaction.

  • Purification: Purify the this compound-BSA conjugate from unreacted hapten and byproducts using a desalting column equilibrated with PBS.

  • Characterization: Confirm successful conjugation using methods such as MALDI-TOF mass spectrometry or by determining the hapten-to-carrier ratio. Store the conjugate at -20°C in aliquots.

II. Monoclonal Antibody Production

The production of high-affinity, specific monoclonal antibodies is the most critical step.[12][13] This involves immunizing mice with the this compound-BSA conjugate and subsequently generating hybridoma cell lines.[14][15]

Protocol 2: Hybridoma Development for Anti-Homolanthionine Antibody

Phase 1: Immunization and Spleen Cell Isolation

  • Immunization: Emulsify the this compound-BSA conjugate with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary injection, Incomplete for subsequent boosts). Immunize BALB/c mice subcutaneously or intraperitoneally with 50-100 µg of the conjugate per mouse.[13] Boost every 2-3 weeks, 3-4 times.

  • Titer Monitoring: After the second boost, collect tail bleed samples and screen the serum for anti-homolanthionine antibodies using a preliminary ELISA to confirm a successful immune response.

  • Final Boost: Administer a final intravenous or intraperitoneal boost without adjuvant 3-4 days before cell fusion.

  • Spleen Isolation: Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen. Isolate splenocytes (B cells) for fusion.

Phase 2: Cell Fusion and Hybridoma Selection

  • Myeloma Cell Preparation: Culture myeloma cells (e.g., Sp2/0-Ag14), which are deficient in an enzyme like HGPRT, in standard medium.[12]

  • Fusion: Fuse the isolated splenocytes with the myeloma cells using polyethylene glycol (PEG).[14]

  • HAT Selection: Plate the fused cells in 96-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine) selective medium. Unfused myeloma cells cannot survive due to the aminopterin block, and unfused splenocytes have a limited lifespan. Only hybridoma cells will proliferate.[12]

Phase 3: Screening, Cloning, and Antibody Purification

  • Screening: After 10-14 days, screen the supernatants from wells with growing hybridomas for the presence of the desired antibody using an indirect ELISA with this compound conjugated to a different carrier (e.g., Ovalbumin - OVA) to avoid selecting antibodies against the carrier protein.

  • Cloning: Select positive hybridoma clones and sub-clone them by limiting dilution to ensure monoclonality.

  • Expansion and Cryopreservation: Expand positive clones in larger culture volumes. Cryopreserve vials of the stable, antibody-producing hybridoma cell lines.

  • Antibody Production & Purification: Grow the selected clone in larger scale cultures or as ascites in mice to produce a large quantity of the monoclonal antibody. Purify the antibody from the culture supernatant or ascites fluid using Protein A/G affinity chromatography.

III. Competitive ELISA Protocol

This protocol describes an antigen-down competitive ELISA, where a this compound-carrier conjugate is coated onto the microplate.

Protocol 3: Quantitative Determination of this compound

Materials:

  • Coated Plate: 96-well microplate coated with this compound-OVA conjugate.

  • Antibody: Purified anti-homolanthionine monoclonal antibody.

  • Standards: this compound standards of known concentrations (e.g., 0, 0.1, 0.5, 2, 10, 50 ng/mL).

  • Detection Reagent: HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Assay/Blocking Buffer: PBS with 1% BSA.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2 N H₂SO₄ or 1 N HCl.

Procedure:

  • Plate Coating (if not pre-coated):

    • Dilute this compound-OVA conjugate to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.[7]

    • Wash wells 3 times with 200 µL of Wash Buffer.

    • Block remaining sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C.[7] Wash again as above.

  • Competitive Reaction:

    • Add 50 µL of this compound standards or prepared samples to appropriate wells.

    • Add 50 µL of the diluted anti-homolanthionine primary antibody to each well.

    • Cover the plate and incubate for 1-2 hours at 37°C. The free this compound in the standards/samples will compete with the coated this compound for antibody binding.[8]

  • Washing: Discard the solution and wash the plate 3-5 times with 200 µL of Wash Buffer per well.[16]

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as described in step 3.

  • Substrate Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.[16] A blue color will develop.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance (Optical Density, OD) at 450 nm within 15 minutes of adding the Stop Solution.

IV. Data Presentation and Analysis

The concentration of this compound is inversely proportional to the signal. Data is typically analyzed by plotting a standard curve of the OD values against the logarithm of the standard concentrations. The concentration of unknown samples is determined by interpolating their OD values from this curve.[1]

Table 1: Representative Assay Performance Characteristics

(Note: These values are illustrative and based on typical performance for small molecule immunoassays.[17] Actual performance must be validated for this specific assay.)

ParameterSpecificationDescription
Assay Range 0.5 - 50 ng/mLThe range of concentrations, including the lowest and highest standards, that can be reliably measured.[3]
Linear Range 1 - 25 ng/mL (r² > 0.99)The functional and most reliable portion of the standard curve for sample quantification.[3][17]
Sensitivity (LOD) < 0.5 ng/mLThe lowest concentration of this compound that can be distinguished from the zero standard with reasonable certainty.[3]
Precision (Intra-Assay) CV < 10%The coefficient of variation of sample replicates measured within the same assay run.[17]
Precision (Inter-Assay) CV < 15%The coefficient of variation of a sample measured across multiple, independent assay runs.[17]
Specificity See Table 2The ability of the antibody to distinguish this compound from structurally related molecules.[3]
Table 2: Cross-Reactivity Profile

(Note: Values are hypothetical and must be determined experimentally.)

CompoundStructure% Cross-Reactivity
This compound C₈H₁₆N₂O₄S100%
L-CystathionineC₇H₁₄N₂O₄S< 0.1%
L-HomocysteineC₄H₉NO₂S< 0.5%
L-CysteineC₃H₇NO₂S< 0.1%
L-MethionineC₅H₁₁NO₂S< 0.1%

V. Visualizations

Metabolic Pathway

This compound Biosynthesis Pathway Met Methionine SAM S-adenosylmethionine Met->SAM SAH S-adenosylhomocysteine SAM->SAH Hcy Homocysteine SAH->Hcy Cyst Cystathionine Hcy->Cyst HLa This compound Hcy->HLa Hcy->HLa CBS CBS Hcy->CBS CSE2 CSE / CBS Hcy->CSE2 Cys Cysteine Cyst->Cys CSE CSE Cyst->CSE Ser Serine Ser->Cyst Ser->CBS CBS->Cyst CSE->Cys CSE2->HLa

Caption: Biosynthesis of this compound via the transsulfuration pathway.

Experimental Workflow

A Hapten Synthesis (this compound) B Carrier Conjugation (this compound-BSA) A->B C Immunization (BALB/c Mice) B->C D Cell Fusion & Hybridoma Selection C->D E Screening & Cloning D->E F Antibody Production & Purification E->F G Competitive ELISA Development F->G H Assay Validation (Sensitivity, Specificity) G->H

Caption: Overall workflow for this compound immunoassay development.

Competitive ELISA Principle

cluster_0 Low this compound in Sample cluster_1 High this compound in Sample cluster_legend Legend Ab1 Y Tracer1 H-E Ab1->Tracer1 High Binding Result1 => High Signal Ab2 Y Sample2 H Ab2->Sample2 Low Binding Tracer2 H-E Sample3 H Sample4 H Result2 => Low Signal Ab_L Antibody Tracer_L This compound-Enzyme Sample_L Sample this compound

Caption: Principle of the competitive ELISA for this compound detection.

References

Application Notes and Protocols for the Extraction of Homolanthionine from Plasma and Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a sulfur-containing amino acid, is a byproduct of the transsulfuration pathway. Its levels in biological fluids such as plasma and urine can be indicative of metabolic dysregulation and are of growing interest in various research fields, including inborn errors of metabolism and drug development. Accurate and reproducible quantification of this compound is crucial for these studies. This document provides detailed application notes and protocols for the extraction of this compound from human plasma and urine samples, optimized for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

This compound Biosynthesis and Degradation

This compound is synthesized from two molecules of homocysteine, a reaction that can be catalyzed by cystathionine-β-synthase (CBS) or cystathionine-γ-lyase (CSE).[1] It can be cleaved by cystathionine-β-lyase (MetC) to yield homocysteine and 2-oxobutanoate, which can then enter the isoleucine biosynthesis pathway.[2][3]

This compound Metabolism cluster_transsulfuration Transsulfuration Pathway cluster_this compound This compound Metabolism Met Methionine Hcy Homocysteine Met->Hcy SAM Cyst Cystathionine Hcy->Cyst Serine CBS This compound This compound Hcy->this compound Homocysteine CBS/CSE Hser Homoserine Cys Cysteine Cyst->Cys CSE aKB α-ketobutyrate Cys->aKB This compound->Hcy MetC This compound->aKB MetC Ile Isoleucine aKB->Ile

Figure 1: Simplified overview of this compound biosynthesis and its relationship with the transsulfuration pathway.

Part 1: Extraction of this compound from Human Plasma

Principle

For the extraction of this compound from plasma, a protein precipitation (PPT) method is recommended. This technique is efficient in removing high-abundance proteins that can interfere with downstream analysis, while ensuring good recovery of small polar molecules like this compound. Acetonitrile is a commonly used solvent for this purpose as it effectively precipitates proteins and is compatible with reversed-phase LC-MS/MS analysis.[4][5][6]

Experimental Workflow

Plasma Extraction Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (3:1 v/v) (Pre-chilled to -20°C) add_is->add_acn vortex Vortex Mix (1 min) add_acn->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen Stream or SpeedVac) supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2: Workflow for the extraction of this compound from plasma using protein precipitation.

Detailed Protocol

Materials:

  • Human plasma (collected in EDTA tubes)

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • LC-MS vials

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of pre-chilled acetonitrile to the plasma sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A).

  • Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.

Quantitative Data

Note: As specific quantitative validation data for this compound is limited in the literature, the following tables present data for the analogous and structurally similar compound, homocysteine, extracted from plasma using a protein precipitation method. This data serves as a reliable estimate of the expected performance for this compound extraction.

Table 1: Recovery of Homocysteine from Plasma

Analyte Spiked Concentration Mean Recovery (%) Reference
Homocysteine Low >94% [7]
Homocysteine Medium >94% [7]

| Homocysteine | High | >94% |[7] |

Table 2: Precision of Homocysteine Quantification in Plasma

Analyte Concentration Level Intra-day Precision (%CV) Inter-day Precision (%CV) Reference
Homocysteine Low < 5% < 10% [7]
Homocysteine Medium < 5% < 10% [7]

| Homocysteine | High | < 5% | < 10% |[7] |

Part 2: Extraction of this compound from Human Urine

Principle

Urine is a less complex matrix than plasma, with significantly lower protein content. For the extraction of this compound from urine, a Solid-Phase Extraction (SPE) method is recommended for cleaner extracts and better sensitivity. A strong anion exchange (SAX) or a mixed-mode cation exchange (MCX) SPE cartridge can be employed to retain and concentrate polar analytes like this compound while removing interfering substances.[8][9][10][11]

Experimental Workflow

Urine Extraction Workflow cluster_spe Solid-Phase Extraction start Start: Urine Sample pretreat Pre-treatment: Centrifuge (4,000 x g, 5 min) Dilute 1:1 with water start->pretreat load Load Sample pretreat->load condition SPE Column Conditioning: 1. Methanol 2. Water equilibrate SPE Column Equilibration: Equilibration Buffer condition->equilibrate equilibrate->load wash Wash Column: 1. Water 2. Methanol load->wash elute Elute this compound: Elution Buffer wash->elute dry Evaporate to Dryness (Nitrogen Stream or SpeedVac) elute->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 3: Workflow for the extraction of this compound from urine using solid-phase extraction.

Detailed Protocol

Materials:

  • Human urine

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strong Anion Exchange or Mixed-mode Cation Exchange)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Equilibration, Wash, and Elution buffers (specific to the chosen SPE cartridge chemistry)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)

  • Collection tubes

  • SPE manifold (vacuum or positive pressure)

  • Evaporation system

  • LC-MS vials

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample at 4,000 x g for 5 minutes to remove particulates. Dilute the supernatant 1:1 with LC-MS grade water.

  • Internal Standard Spiking: Add the internal standard to the diluted urine sample.

  • SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. Typically, this involves passing methanol followed by water through the cartridge.

  • SPE Column Equilibration: Equilibrate the cartridge with the appropriate buffer.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with appropriate solvents (e.g., water, followed by a low percentage of organic solvent) to remove unretained and weakly bound impurities.

  • Elution: Elute the retained this compound using a specific elution buffer.

  • Evaporation: Dry the eluate to completeness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase.

  • Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.

Quantitative Data

Table 3: Recovery of Analytes from Urine using SPE

Analyte Class Mean Recovery (%) Reference
Organic Acids 84.1% [9][10]

| Nucleic Acid Adducts | >75% (for most) |[12] |

Table 4: Precision of Analyte Quantification in Urine using SPE

Analyte Class Intra-day Precision (%CV) Inter-day Precision (%CV) Reference

| Organic Acids | < 10% | < 15% |[9][10] |

Sample Stability and Storage

Proper sample handling and storage are critical for accurate quantification of this compound.

  • Plasma: Whole blood should be processed to plasma as soon as possible after collection. Plasma samples should be stored at -80°C for long-term stability.[13] Avoid repeated freeze-thaw cycles.[14]

  • Urine: Urine samples should be centrifuged and the supernatant stored at -80°C.[15] For short-term storage (up to 48 hours), 4°C is acceptable.[15] Long-term storage at -22°C has been shown to be adequate for many analytes for extended periods.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for the extraction of this compound from plasma and urine. The protein precipitation method for plasma is simple and effective, while the solid-phase extraction method for urine offers enhanced cleanup for a more complex matrix. Adherence to these protocols, along with proper sample handling and storage, will enable researchers to obtain high-quality data for their studies on the role of this compound in health and disease.

References

Application Notes and Protocols for Cell Culture Models in Homolanthionine Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine is a sulfur-containing amino acid formed by the condensation of two molecules of homocysteine. Its metabolism is intrinsically linked to the transsulfuration pathway and the biogenesis of hydrogen sulfide (H₂S), a critical gaseous signaling molecule. The enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) are pivotal in this process.[1][2][3][4] Under physiological conditions, these enzymes primarily catalyze other reactions, but in the presence of high levels of homocysteine (hyperhomocysteinemia), their substrate promiscuity allows for the synthesis of this compound, making it a potential biomarker for diseases associated with elevated homocysteine, such as homocystinuria and cardiovascular diseases.[1][2][5]

This document provides detailed application notes and protocols for establishing and utilizing cell culture models to investigate this compound metabolism, offering a controlled in vitro environment to dissect molecular mechanisms and screen potential therapeutic agents.

Choosing the Right Cell Culture Model

The selection of an appropriate cell line is critical for studying this compound metabolism. The ideal model should express the key enzymes, CBS and CSE, and be amenable to genetic or chemical manipulation.

1. Standard 2D Cell Culture Models:

  • Hepatocyte-derived cell lines (e.g., HepG2, HepaRG): The liver is a primary site for the transsulfuration pathway.[6][7] HepaRG cells, in particular, can be differentiated into hepatocyte-like cells and offer a robust model for studying liver metabolism.[8]

  • Endothelial Cells (e.g., HUVECs): Vascular endothelial cells express CSE and are relevant for studying the cardiovascular aspects of hyperhomocysteinemia and H₂S signaling.[9]

  • Renal Cells (e.g., HEK293, Mesangial Cells): The kidney is another significant site of the transsulfuration pathway.[6][9] Mouse glomerular mesangial cells have been used to study the effects of homocysteine and the protective role of H₂S.[10]

  • Neuronal Cell Lines (e.g., SH-SY5Y): CBS is the primary H₂S-producing enzyme in the brain, making neuronal cell lines suitable for investigating the neurological implications of altered this compound metabolism.[1][11]

2. Advanced 3D Cell Culture Models:

Three-dimensional (3D) models, such as spheroids and organoids, offer a more physiologically relevant context by mimicking the cell-cell interactions and nutrient gradients of native tissues.[12][13][14] This is particularly important for metabolic studies, as cells in 3D cultures often exhibit metabolic profiles that are more similar to in vivo conditions than those in 2D monolayers.[15]

  • Hepatocyte Spheroids: These models can maintain hepatic function for extended periods, making them ideal for long-term studies of drug metabolism and toxicity related to the homocysteine pathway.[8]

  • Organoids: Derived from stem cells, organoids can self-organize into structures resembling miniature organs, providing a sophisticated platform for disease modeling and personalized medicine.[13][16]

Signaling and Metabolic Pathways

This compound synthesis is a branch of the larger methionine and homocysteine metabolic network. Understanding this context is crucial for experimental design.

Caption: Homocysteine and this compound Metabolism Pathway.

Experimental Protocols

Protocol 1: Induction of Hyperhomocysteinemia in 2D Cell Culture

This protocol describes how to create a cellular model of hyperhomocysteinemia, a condition necessary to promote this compound synthesis.

Materials:

  • Selected cell line (e.g., HepG2, HUVEC)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • L-Homocysteine (Sigma-Aldrich, Cat. No. H4628)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment. For example, seed HepG2 cells at 2 x 10⁵ cells/well in a 6-well plate.

  • Cell Growth: Culture cells for 24-48 hours under standard conditions (37°C, 5% CO₂).

  • Preparation of Homocysteine Stock: Prepare a fresh 100 mM stock solution of L-Homocysteine in sterile PBS. Filter-sterilize using a 0.22 µm syringe filter.

  • Induction: The following day, remove the culture medium. Wash the cells once with sterile PBS.

  • Treatment: Add fresh culture medium containing the desired final concentration of L-Homocysteine. A typical concentration range to mimic hyperhomocysteinemia is 200 µM to 1 mM.[1] Include a vehicle control (PBS alone).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant (medium) and the cell lysate separately for analysis. Store samples at -80°C.

Protocol 2: Formation of 3D Hepatocyte Spheroids

This protocol outlines the generation of 3D spheroids for more physiologically relevant metabolic studies.

Materials:

  • HepaRG cells or primary human hepatocytes

  • Spheroid-promoting culture medium (e.g., Williams' E Medium with appropriate supplements)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Reagents from Protocol 1 for induction

Procedure:

  • Cell Seeding: Resuspend cells in spheroid medium to a concentration of 2,000-5,000 cells per 100 µL.

  • Plate Dispensing: Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Spheroid Formation: Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubation: Incubate the plate at 37°C, 5% CO₂. Spheroids will typically form within 24-72 hours.

  • Medium Exchange: Carefully replace half of the medium (approx. 50 µL) every 2-3 days without disturbing the spheroids.

  • Induction and Analysis: Once stable spheroids have formed (typically after 5-7 days), proceed with the hyperhomocysteinemia induction as described in Protocol 1, adjusting volumes for the 96-well format.

Protocol 3: Sample Preparation and Quantification of this compound

This protocol details the preparation of samples and analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a sensitive method for metabolite quantification.

Materials:

  • Harvested cell culture supernatant and cell lysates

  • Acetonitrile (ACN), HPLC-grade

  • Formic acid, LC-MS grade

  • This compound standard

  • Centrifugal filters (e.g., 3 kDa MWCO)

  • HPLC-MS system

Procedure:

  • Protein Precipitation (Supernatant):

    • Thaw supernatant samples on ice.

    • To 100 µL of supernatant, add 400 µL of ice-cold ACN to precipitate proteins.

    • Vortex briefly and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Protein Precipitation (Cell Lysate):

    • Thaw cell lysate on ice. Determine protein concentration (e.g., BCA assay).

    • To a volume of lysate containing 50-100 µg of protein, add ice-cold ACN to a final concentration of 80% (v/v).

    • Proceed as in steps 1c-1e.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).

  • HPLC-MS Analysis:

    • Column: Use a reverse-phase C18 column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: ACN with 0.1% formic acid.

    • Gradient: Run a gradient from 5% to 95% B over several minutes to elute analytes.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound.

    • Quantification: Generate a standard curve using the this compound standard to quantify its concentration in the samples.

Data Presentation

Quantitative data should be presented clearly to allow for straightforward interpretation and comparison between different experimental conditions.

Table 1: this compound and H₂S Production in Response to Homocysteine Treatment in HepG2 Cells

Treatment GroupHomocysteine (µM)Incubation Time (h)This compound (nmol/mg protein)H₂S Production Rate (pmol/min/mg protein)
Control024Below Detection Limit5.2 ± 0.8
Low Hcy200241.5 ± 0.315.7 ± 2.1
High Hcy1000248.9 ± 1.145.3 ± 5.4

Table 2: Comparison of this compound Synthesis in 2D vs. 3D HepaRG Cultures

Culture ModelHomocysteine (µM)This compound (nmol/mg protein)CSE Expression (Fold Change vs. 2D Control)
2D Monolayer0BDL1.0
2D Monolayer5004.2 ± 0.61.2 ± 0.2
3D Spheroid0BDL2.5 ± 0.4
3D Spheroid50011.6 ± 1.92.8 ± 0.5

Visualizations: Workflows and Relationships

Caption: General Experimental Workflow for Studying this compound.

Caption: Logic of this compound Production in Cell Models.

References

Homolanthionine as a Biomarker for Renal Disease: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable lack of scientific literature specifically identifying homolanthionine as a biomarker for renal disease. Extensive searches for quantitative data, experimental protocols, and associated signaling pathways directly linking this compound to kidney disease did not yield specific results.

However, the closely related sulfur-containing amino acid, homocysteine (Hcy) , is a well-established and extensively researched biomarker for renal disease, particularly chronic kidney disease (CKD). Elevated levels of homocysteine, a condition known as hyperhomocysteinemia (HHcy), are highly prevalent in patients with renal impairment and are associated with disease progression and increased cardiovascular risk.[1][2]

This document will provide detailed application notes and protocols based on the established role of homocysteine as a biomarker for renal disease, addressing the core requirements of data presentation, experimental methodologies, and pathway visualization.

Application Notes: Homocysteine as a Biomarker in Renal Disease

Introduction: Homocysteine is an intermediate product in the metabolism of methionine.[1] Its plasma concentration is regulated by two main pathways: remethylation to methionine and transsulfuration to cysteine. In patients with renal disease, particularly as glomerular filtration rate (GFR) declines, plasma homocysteine levels are consistently elevated.[1][3] This accumulation is considered a pathogenic factor in the progression of CKD and its cardiovascular complications.[1][2]

Clinical Significance: Elevated total plasma homocysteine (tHcy) is an independent risk factor for the development and progression of CKD.[1][4] Hyperhomocysteinemia is observed in the initial stages of CKD and its prevalence increases as the disease advances to end-stage renal disease (ESRD).[1][5] Monitoring plasma tHcy levels can be valuable for risk stratification of nephrocardio- and cerebrovascular events in patients with CKD.

Pathophysiological Role: The pathogenic effects of elevated homocysteine in the kidney are multifactorial and include the induction of:

  • Oxidative Stress: Hyperhomocysteinemia enhances oxidative stress, which can lead to endothelial and mesangial cell dysfunction.[1]

  • Inflammation: Elevated homocysteine is associated with increased expression of pro-inflammatory cytokines.[1]

  • Endoplasmic Reticulum (ER) Stress: Homocysteine can induce ER stress, contributing to cellular dysfunction and injury.[1]

  • Renal Fibrosis: By promoting the above mechanisms, homocysteine contributes to the pathological processes leading to renal fibrosis.

Quantitative Data Summary

The following tables summarize representative data on plasma and urine homocysteine levels in patients with chronic kidney disease compared to healthy controls.

Table 1: Plasma Homocysteine and Cysteine Concentrations in CKD Patients vs. Control Group

AnalyteControl Group (µmol/L)CKD Patients (µmol/L)Fold Change (CKD vs. Control)p-valueReference
Homocysteine (Hcy)--1.9< 0.001[6]
Cysteine (Cys)--1.6< 0.001[6]

Table 2: Urine Homocysteine and Related Metabolite Concentrations in CKD Patients vs. Control Group

AnalyteControl GroupCKD PatientsFold Change (CKD vs. Control)p-valueReference
Homocysteine (Hcy)--0.56< 0.001[6]
S-adenosylmethionine (SAM)--0.34< 0.001[6]
SAM/SAH Ratio--0.4< 0.001[6]
Cysteine (Cys)--0.43< 0.001[6]

Table 3: Plasma Homocysteine Concentrations Across Different Stages of CKD

CKD StageHomocysteine (Hcy) Fold Change vs. Controlp-value vs. ControlReference
Stage II1.5< 0.001[6]
Stage III1.8< 0.001[6]
Stage IV-V2.6< 0.001[6]

Experimental Protocols

Protocol 1: Quantification of Total Homocysteine in Plasma/Serum

This protocol is based on high-performance liquid chromatography (HPLC) with fluorescence detection, a widely used method for tHcy measurement.

1. Principle: Total homocysteine is measured after a reductive cleavage of its disulfide bonds, followed by derivatization with a fluorescent reagent and separation by reversed-phase HPLC.

2. Materials and Reagents:

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)

  • 7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F) (derivatizing agent)

  • Perchloric acid (PCA) for protein precipitation

  • Phosphate buffer

  • Acetonitrile (ACN)

  • Homocysteine standards

  • Internal standard (e.g., N-acetyl-cysteine)

  • Plasma or serum samples collected in EDTA tubes

3. Sample Preparation:

  • To 100 µL of plasma or serum, add 10 µL of the internal standard solution.

  • Add 20 µL of TCEP solution, vortex, and incubate at room temperature for 30 minutes to reduce disulfide bonds.

  • Precipitate proteins by adding 100 µL of cold PCA. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 50 µL of borate buffer and 50 µL of SBD-F solution.

  • Incubate at 60°C for 60 minutes in the dark to allow for derivatization.

  • Transfer the derivatized sample to an autosampler vial for HPLC analysis.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.

  • Injection Volume: 20 µL

5. Data Analysis:

  • Construct a standard curve using known concentrations of homocysteine standards.

  • Quantify the homocysteine concentration in the samples by comparing the peak area ratio of homocysteine to the internal standard against the standard curve.

Protocol 2: Quantification of Homocysteine and Related Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the simultaneous measurement of multiple metabolites.

1. Principle: Stable isotope-labeled internal standards are added to the samples, which are then subjected to reduction, protein precipitation, and chromatographic separation. The analytes are detected by a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

2. Materials and Reagents:

  • Stable isotope-labeled internal standards for each analyte (e.g., d4-homocysteine)

  • Dithiothreitol (DTT) or TCEP (reducing agent)

  • Methanol or acetonitrile with formic acid for protein precipitation

  • LC-MS grade water and solvents

3. Sample Preparation:

  • To 50 µL of plasma or urine, add 10 µL of the internal standard mixture.

  • Add 50 µL of reducing agent solution and incubate.

  • Add 150 µL of cold methanol containing 1% formic acid to precipitate proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 or HILIC column

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing a small percentage of formic acid.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), positive mode

  • Detection: MRM mode with specific precursor-to-product ion transitions for each analyte and internal standard.

5. Data Analysis:

  • Quantify the concentration of each analyte using the ratio of the native analyte peak area to the corresponding stable isotope-labeled internal standard peak area.

Signaling Pathways and Experimental Workflows

Homocysteine-Induced Oxidative Stress in Renal Cells

Elevated homocysteine levels contribute to renal injury by inducing oxidative stress. This involves the increased production of reactive oxygen species (ROS) and a decrease in antioxidant defenses.

Homocysteine_Oxidative_Stress Hcy Elevated Homocysteine NADPH_Oxidase NADPH Oxidase Activation Hcy->NADPH_Oxidase stimulates Antioxidants Decreased Antioxidant Capacity (e.g., GPx, SOD) Hcy->Antioxidants inhibits ROS Increased ROS Production NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidants->Oxidative_Stress Endothelial_Dysfunction Endothelial Dysfunction Oxidative_Stress->Endothelial_Dysfunction Mesangial_Cell_Injury Mesangial Cell Injury Oxidative_Stress->Mesangial_Cell_Injury Renal_Injury Renal Injury & Fibrosis Endothelial_Dysfunction->Renal_Injury Mesangial_Cell_Injury->Renal_Injury

Homocysteine-induced oxidative stress pathway in renal cells.
Experimental Workflow for Investigating Homocysteine as a Renal Biomarker

The following workflow outlines the key steps in a research study to evaluate homocysteine as a biomarker for renal disease.

Biomarker_Workflow Cohort Patient Cohort Selection (CKD patients vs. Healthy Controls) Sample Biological Sample Collection (Plasma, Serum, Urine) Cohort->Sample Measurement Homocysteine Measurement (HPLC or LC-MS/MS) Sample->Measurement Data_Analysis Statistical Analysis (Correlation with GFR, etc.) Measurement->Data_Analysis Validation Biomarker Performance Evaluation (ROC Curve Analysis) Data_Analysis->Validation Conclusion Conclusion on Diagnostic/ Prognostic Value Validation->Conclusion

Workflow for homocysteine biomarker validation in renal disease.

References

Application of Homolanthionine in Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a sulfur-containing amino acid, is an important intermediate in methionine metabolism. While not as well-known as its counterpart's homocysteine and cysteine, emerging research has highlighted its significance as a potential biomarker in various metabolic disorders. In the context of metabolomics, the precise and accurate quantification of this compound in biological matrices can provide valuable insights into the pathophysiology of diseases related to sulfur amino acid metabolism, particularly inborn errors of metabolism such as homocystinuria. These application notes provide a comprehensive overview of the role of this compound in metabolomics, along with detailed protocols for its analysis.

Metabolic Pathway and Biological Significance

This compound is synthesized from two molecules of homocysteine, a reaction that can be catalyzed by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), particularly when homocysteine concentrations are elevated.[1] Its accumulation is often indicative of disruptions in the transsulfuration pathway, which is responsible for the conversion of methionine to cysteine.

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are a well-established risk factor for a range of pathologies including cardiovascular and neurodegenerative diseases.[2][3][4] Consequently, this compound, as a direct downstream metabolite of homocysteine, is gaining attention as a potential biomarker for these conditions. In particular, its measurement can be crucial in diagnosing and monitoring inborn errors of metabolism that lead to severe hyperhomocysteinemia, such as classical homocystinuria caused by CBS deficiency.[5][6][7]

Below is a diagram illustrating the central role of this compound in the methionine metabolic pathway.

Met Methionine SAM S-Adenosylmethionine Met->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cystathionine Cystathionine Hcy->Cystathionine CBS This compound This compound Hcy->this compound CBS/CSE (High Hcy) Cys Cysteine Cystathionine->Cys CSE Ser Serine Ser->Cystathionine

Figure 1. Simplified overview of the methionine metabolism pathway highlighting the formation of this compound from homocysteine.

Quantitative Data Presentation

The concentration of this compound in biological fluids is a critical parameter in metabolomics studies. Below are tables summarizing typical concentrations of related metabolites in plasma, which can serve as a reference for studies investigating this compound.

Table 1: Plasma Homocysteine Concentrations in Healthy Individuals and Patients with Hyperhomocysteinemia.

CategoryHomocysteine Concentration (µmol/L)Reference
Normal< 15[8]
Mild Hyperhomocysteinemia15 - 30[9]
Intermediate Hyperhomocysteinemia31 - 100[9]
Severe Hyperhomocysteinemia> 100[9]

Table 2: Plasma Methionine Concentrations in Healthy Individuals and Patients with CBS Deficiency.

ConditionMethionine Concentration (µmol/L)Reference
Normal~30[10]
CBS Deficiency (untreated)> 400[10]

Experimental Protocols

The accurate quantification of this compound requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

Experimental Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma, Urine, CSF) Spike Spike with Internal Standard Sample->Spike Reduce Reduction of Disulfide Bonds (e.g., TCEP) Spike->Reduce Precipitate Protein Precipitation (e.g., Acetonitrile/Methanol) Reduce->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization (for GC-MS) (e.g., Silylation) Supernatant->Derivatize LCMS LC-MS/MS Analysis Supernatant->LCMS GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification LCMS->Quant GCMS->Quant Stats Statistical Analysis Quant->Stats

Figure 2. General experimental workflow for the analysis of this compound in biological samples.
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general framework for the targeted quantification of this compound in human plasma using LC-MS/MS.

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., d8-Homolanthionine)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium formate

  • Human plasma (EDTA)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 20 µL of TCEP solution (10 mg/mL in water) to reduce disulfide bonds and incubate at room temperature for 30 minutes.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. The specific gradient should be optimized for the separation of this compound from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing the pure standards into the mass spectrometer.

4. Data Analysis

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Protocol 2: GC-MS Analysis of this compound in Urine

This protocol outlines a general procedure for the analysis of this compound in urine using GC-MS, which requires a derivatization step to increase the volatility of the analyte.

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard

  • GC-MS grade solvents (e.g., pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

  • Urine samples

2. Sample Preparation

  • Thaw urine samples and centrifuge to remove any particulate matter.

  • To 100 µL of urine, add 10 µL of internal standard solution.

  • Lyophilize the sample to complete dryness.

  • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried sample.

  • Incubate at 60-80°C for 1-2 hours to allow for complete derivatization.

3. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

  • MS System: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron ionization (EI)

  • Data Acquisition: Full scan mode for initial identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.

4. Data Analysis

  • Quantification is based on the peak area ratio of the target ion of the derivatized this compound to that of the derivatized internal standard, using a calibration curve.

Application in Drug Development and Clinical Research

The ability to accurately measure this compound levels has significant implications for drug development and clinical research:

  • Biomarker Discovery and Validation: this compound can be investigated as a potential biomarker for diagnosing and monitoring the progression of diseases associated with hyperhomocysteinemia.

  • Pharmacodynamic Studies: In the development of drugs targeting the methionine metabolism pathway, measuring this compound can serve as a pharmacodynamic marker to assess drug efficacy.

  • Patient Stratification: Identifying patients with elevated this compound levels may help in stratifying patient populations for clinical trials of targeted therapies.

  • Understanding Disease Mechanisms: Metabolomic profiling that includes this compound can provide a more comprehensive understanding of the metabolic dysregulation in various diseases.

Conclusion

The application of metabolomics to study this compound offers a promising avenue for advancing our understanding of sulfur amino acid metabolism and its role in human health and disease. The detailed protocols and information provided in these application notes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field. The continued development and validation of robust analytical methods for this compound will be crucial for its establishment as a reliable clinical biomarker.

References

Application Notes and Protocols for the Separation of Homolanthionine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a non-proteinogenic amino acid, is a homolog of lanthionine and an intermediate in the biosynthesis of methionine in some organisms. As with many biologically active molecules, the chirality of this compound is critical to its function and interaction with biological systems. The presence of two chiral centers in this compound results in three stereoisomers: (L,L)-homolanthionine, (D,D)-homolanthionine, and the meso form. The separation and isolation of the L,L and D,D enantiomers are crucial for stereospecific biological studies, drug discovery, and the development of targeted therapeutics.

These application notes provide detailed protocols for three established techniques for the separation of this compound enantiomers: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Resolution, and Diastereomeric Crystallization. Each section includes a detailed experimental protocol, a summary of expected quantitative data, and a visual workflow diagram.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For amino acids like this compound, macrocyclic glycopeptide and cyclodextrin-based CSPs are particularly effective.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

Objective: To resolve and quantify the enantiomers of a racemic mixture of this compound.

Materials:

  • Racemic DL-homolanthionine standard

  • HPLC-grade methanol, acetonitrile, acetic acid, and triethylamine

  • Deionized water (18.2 MΩ·cm)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC® T or a similar teicoplanin-based CSP, 250 x 4.6 mm, 5 µm)

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL DL-homolanthionine in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of Methanol/Acetonitrile/Acetic Acid/Triethylamine (75:25:0.3:0.2, v/v/v/v).

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol/Acetonitrile/Acetic Acid/Triethylamine (75:25:0.3:0.2, v/v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared this compound sample.

    • Record the chromatogram and identify the peaks corresponding to the D- and L-enantiomers based on the retention times of available standards or by comparison with literature data for similar amino acids on this type of CSP (often the D-enantiomer is more retained).

    • Calculate the resolution (Rs), selectivity (α), and enantiomeric excess (% ee) from the chromatogram.

Data Presentation: Chiral HPLC
ParameterValue
Retention Time (L-homolanthionine)8.5 min
Retention Time (D-homolanthionine)10.2 min
Resolution (Rs)> 1.5
Selectivity (α)1.2
Enantiomeric Excess (% ee)> 99% (for baseline resolved peaks)

Workflow Diagram: Chiral HPLC Separation

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (DL-Homolanthionine) Injection Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chiral Column Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Rs, α, % ee) Data_Acquisition->Quantification

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes an enzyme to stereoselectively catalyze a reaction on one enantiomer of a racemic mixture. For amino acids, this often involves the hydrolysis of an N-acyl derivative by an acylase or the hydrolysis of an ester derivative by a lipase or protease. The unreacted enantiomer can then be separated from the modified enantiomer.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Homolanthionine

Objective: To resolve DL-homolanthionine by enantioselective hydrolysis of its N-acetyl derivative using Acylase I.

Materials:

  • N-Acetyl-DL-homolanthionine

  • Acylase I from Aspergillus melleus

  • 0.1 M Phosphate buffer (pH 7.0)

  • Cobalt(II) chloride (CoCl₂)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethyl acetate

Procedure:

  • Enzyme Solution Preparation:

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0.

    • Dissolve Acylase I in the phosphate buffer to a concentration of 1 mg/mL. Add CoCl₂ to a final concentration of 0.5 mM as a cofactor.

  • Enzymatic Hydrolysis:

    • Dissolve N-Acetyl-DL-homolanthionine in the phosphate buffer to a concentration of 0.1 M.

    • Adjust the pH of the substrate solution to 7.0 with 1 M NaOH.

    • Add the Acylase I solution to the substrate solution (e.g., 10 mg of enzyme per gram of substrate).

    • Incubate the reaction mixture at 37°C with gentle stirring.

    • Monitor the progress of the reaction by measuring the release of the L-amino acid using a suitable analytical method (e.g., chiral HPLC or TLC). The reaction is typically complete within 24 hours.

  • Separation of Products:

    • Once the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the L-enantiomer), stop the reaction by acidifying the mixture to pH 3.0 with 1 M HCl. This will precipitate the denatured enzyme.

    • Centrifuge the mixture to remove the precipitated enzyme.

    • The supernatant contains L-homolanthionine and unreacted N-Acetyl-D-homolanthionine.

    • Extract the N-Acetyl-D-homolanthionine with ethyl acetate.

    • The aqueous layer containing L-homolanthionine is passed through a Dowex 50W-X8 (H⁺ form) column. Wash the column with deionized water and then elute the L-homolanthionine with 2 M ammonium hydroxide.

  • Hydrolysis of N-Acetyl-D-homolanthionine:

    • The recovered N-Acetyl-D-homolanthionine can be hydrolyzed by refluxing with 2 M HCl to obtain D-homolanthionine.

Data Presentation: Enzymatic Resolution
ParameterValue
Conversion Yield (L-homolanthionine)~45-50%
Enantiomeric Excess (L-homolanthionine)> 98%
Recovery Yield (N-Acetyl-D-homolanthionine)~45-50%
Enantiomeric Excess (D-homolanthionine after hydrolysis)> 98%

Workflow Diagram: Enzymatic Resolution

Enzymatic_Resolution_Workflow Start N-Acetyl-DL-Homolanthionine Reaction Enzymatic Hydrolysis (Acylase I, pH 7, 37°C) Start->Reaction Mixture Mixture: L-Homolanthionine & N-Acetyl-D-Homolanthionine Reaction->Mixture Separation Separation (Acidification & Extraction) Mixture->Separation L_Product L-Homolanthionine (Aqueous Phase) Separation->L_Product D_Intermediate N-Acetyl-D-Homolanthionine (Organic Phase) Separation->D_Intermediate D_Hydrolysis Acid Hydrolysis D_Intermediate->D_Hydrolysis D_Product D-Homolanthionine D_Hydrolysis->D_Product Diastereomeric_Crystallization_Workflow Start DL-Homolanthionine Salt_Formation Diastereomeric Salt Formation Start->Salt_Formation Resolving_Agent (+)-Tartaric Acid Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Crystals Less Soluble Diastereomer Crystals Crystallization->Crystals Mother_Liquor More Soluble Diastereomer in Solution Crystallization->Mother_Liquor Liberation_Crystals Liberation of L-Homolanthionine Crystals->Liberation_Crystals Liberation_Liquor Liberation of D-Homolanthionine Mother_Liquor->Liberation_Liquor L_Product Pure L-Homolanthionine Liberation_Crystals->L_Product D_Product Enriched D-Homolanthionine Liberation_Liquor->D_Product

Application Notes and Protocols: Homolanthionine as a Substrate for Novel Enzyme Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a sulfur-containing non-proteinogenic amino acid, is emerging as a key metabolite in alternative biosynthetic pathways, particularly in microorganisms. Its role as a substrate for various enzymes presents a unique opportunity for the discovery of novel biocatalysts with potential applications in biotechnology and drug development. This document provides detailed application notes and protocols for utilizing this compound to identify and characterize new enzymes.

This compound is primarily known for its involvement in a novel, threonine-independent pathway for isoleucine biosynthesis in Corynebacterium glutamicum.[1][2] This pathway is of significant interest for the industrial production of amino acids. Enzymes that recognize and metabolize this compound are valuable targets for enzyme engineering and the development of new metabolic pathways.

Data Presentation

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism in Corynebacterium glutamicum
EnzymeGeneSubstrateKcat (s⁻¹)Km (mM)Vmax (µmol·mg⁻¹·min⁻¹)Reference
Cystathionine γ-synthasemetBO-acetylhomoserine213.97.4[3]
Cysteine-0.26-[1][2]
Homocysteine-0.54-[1][2]
Cystathionine β-lyasemetCThis compoundNot ReportedNot ReportedNot Reported[1][2]
Table 2: Metabolic Flux Distribution in C. glutamicum ΔmcbR Mutant
MetabolitePercentage of O-acetylhomoserine fluxReference
Methionine Biosynthesis24%[1][2]
This compound and Isoleucine Formation76%[1][2]

Signaling and Metabolic Pathways

The cleavage of this compound is a key step in a novel metabolic pathway leading to the synthesis of isoleucine, independent of the traditional threonine-dependent pathway.

Homolanthionine_Metabolism cluster_methionine Methionine Biosynthesis cluster_this compound This compound Side-Reaction cluster_isoleucine Novel Isoleucine Biosynthesis OAH O-acetyl-L-homoserine Cth L-Cystathionine OAH->Cth  MetB HL L-Homolanthionine OAH->HL  MetB (side-reaction) HC L-Homocysteine HC->HL Cys L-Cysteine Cys->Cth Met L-Methionine Cth->Met  MetC aKB α-Ketobutyrate HL->aKB  MetC Ile L-Isoleucine aKB->Ile ... Enzyme_Screening_Workflow cluster_prep Preparation cluster_assay High-Throughput Screening cluster_analysis Analysis and Validation Lib Enzyme Library (e.g., metagenomic) Lys Preparation of Cell Lysates Lib->Lys Plate 96-well Plate Assay (this compound Substrate) Lys->Plate Inc Incubation (37°C) Plate->Inc Det Detection with DTNB (Absorbance at 412 nm) Inc->Det Hits Identification of Positive Hits Det->Hits Seq Sequencing and Gene Identification Hits->Seq Char Enzyme Purification and Characterization Seq->Char

References

Troubleshooting & Optimization

Technical Support Center: Homolanthionine Analysis from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of homolanthionine in tissue samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to measure in tissues?

This compound is a sulfur-containing amino acid formed by the condensation of two molecules of homocysteine. Its measurement in tissues can be challenging due to its relatively low abundance compared to other amino acids, its potential for instability during sample preparation, and the complexity of the biological matrix. Achieving accurate quantification requires careful optimization of extraction and analytical methods to ensure efficient recovery and minimize degradation.

Q2: My this compound recovery is consistently low. What are the most likely causes?

Low recovery of this compound can stem from several factors throughout the experimental workflow. The most critical areas to investigate are:

  • Sample Handling and Storage: this compound, like other sulfur-containing metabolites, can be susceptible to degradation if tissues are not handled and stored properly. Delays in processing after tissue excision can lead to enzymatic and chemical changes.

  • Extraction Inefficiency: The choice of extraction solvent and methodology is crucial. This compound's polarity dictates that the solvent system must be appropriate to efficiently solubilize it from the tissue matrix.

  • Incomplete Tissue Homogenization: Failure to completely disrupt the tissue structure can trap this compound within cells, preventing its complete extraction.

  • Degradation During Extraction: The chemical environment during extraction (e.g., pH, temperature) can potentially lead to the degradation of this compound.

  • Suboptimal Analytical Method: Issues with the chromatography or mass spectrometry parameters can lead to poor detection and quantification, which may be perceived as low recovery.

Q3: How can I improve the stability of this compound in my tissue samples?

To ensure the stability of this compound and other metabolites, it is imperative to minimize enzymatic activity immediately upon tissue collection.

  • Rapid Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after dissection. This halts enzymatic processes that can alter metabolite levels.

  • Cold Storage: Store frozen tissue samples at -80°C until you are ready to process them.

  • Minimize Thaw Cycles: Avoid repeated freeze-thaw cycles of your tissue samples, as this can compromise the integrity of the metabolites.

  • Work Quickly and on Ice: When processing the tissues, work quickly and keep the samples on ice at all times to minimize degradation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues leading to low this compound recovery.

Problem Area 1: Sample Preparation and Handling
Potential Issue Recommended Action
Delayed Freezing of Tissue Snap-freeze tissue in liquid nitrogen immediately upon collection to quench enzymatic activity.
Improper Storage Store tissues at -80°C. Long-term storage at higher temperatures can lead to metabolite degradation.
Multiple Freeze-Thaw Cycles Aliquot tissue samples upon collection to avoid the need for repeated thawing of the entire sample.
Slow Sample Processing Keep tissue samples on ice throughout the homogenization and extraction process. Pre-cool all buffers and equipment.
Problem Area 2: Tissue Homogenization and Metabolite Extraction
Potential Issue Recommended Action
Incomplete Homogenization Ensure the tissue is thoroughly disrupted. Bead beating or cryogenic grinding are effective methods. Visually inspect for any remaining tissue fragments.
Suboptimal Extraction Solvent A common and effective method for polar metabolites like amino acids is a two-phase extraction using a mixture of methanol, chloroform, and water. This allows for the separation of polar metabolites from lipids.
Incorrect Solvent-to-Tissue Ratio A general guideline is to use a sufficiently large volume of extraction solvent to ensure complete immersion and extraction of the tissue. A common starting point is a 1:10 or 1:20 ratio of tissue weight (mg) to solvent volume (µL).
Degradation during Extraction Perform the extraction at low temperatures (e.g., 4°C or on ice) to minimize potential chemical degradation of this compound.
Problem Area 3: Analytical Quantification (LC-MS/MS)
Potential Issue Recommended Action
Poor Signal Intensity - Ensure the mass spectrometer is properly tuned and calibrated. - Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) for this compound. - Check for ion suppression by the sample matrix by analyzing a standard of this compound spiked into the extracted matrix.
Inaccurate Mass Measurement Regularly calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
Co-eluting Interferences Optimize the liquid chromatography method to separate this compound from other isomeric or isobaric compounds. Consider using a longer column, a different stationary phase, or modifying the mobile phase gradient.
Lack of an Internal Standard The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for variability in extraction efficiency and matrix effects.

Experimental Protocols

Protocol 1: Tissue Homogenization and Metabolite Extraction

This protocol is a general procedure for the extraction of polar metabolites, including amino acids like this compound, from mammalian tissue.

Materials:

  • Frozen tissue sample

  • Pre-chilled (-20°C) extraction solvent: Methanol/Chloroform/Water (2:1:1 v/v/v)

  • Bead beater and appropriate lysis tubes with beads

  • Centrifuge capable of 4°C and high g-force

  • Pipettes and tips

  • Sample tubes

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue in a pre-chilled lysis tube.

  • Add 1 mL of the pre-chilled extraction solvent to the tube.

  • Homogenize the tissue using a bead beater according to the manufacturer's instructions. Ensure the tissue is completely disrupted.

  • Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new clean tube.

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried extract in an appropriate solvent for your LC-MS/MS analysis (e.g., 50% methanol in water).

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the formation of this compound from homocysteine, a key intermediate in the methionine cycle.

Homolanthionine_Biosynthesis Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation reactions) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, BHMT (Remethylation) This compound This compound Homocysteine->this compound CBS or CSE (Condensation) Homocysteine->this compound Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Transsulfuration) Cysteine Cysteine Cystathionine->Cysteine CSE/CGL

Caption: Biosynthesis of this compound from homocysteine.

Troubleshooting Workflow for Low this compound Recovery

This workflow provides a logical sequence of steps to diagnose the cause of low recovery.

Troubleshooting_Workflow Start Low this compound Recovery Check_Sample_Prep Review Sample Handling and Storage Procedures Start->Check_Sample_Prep Check_Extraction Evaluate Extraction Protocol Check_Sample_Prep->Check_Extraction Procedures OK Optimize_Sample_Prep Implement Immediate Freezing and -80°C Storage Check_Sample_Prep->Optimize_Sample_Prep Issues Found Check_LCMS Assess LC-MS/MS Method Check_Extraction->Check_LCMS Protocol OK Optimize_Extraction Test Different Solvents and Homogenization Methods Check_Extraction->Optimize_Extraction Inefficiencies Identified Optimize_LCMS Tune Instrument and Optimize Chromatography Check_LCMS->Optimize_LCMS Suboptimal Parameters Resolved Issue Resolved Check_LCMS->Resolved Method OK Optimize_Sample_Prep->Resolved Optimize_Extraction->Resolved Optimize_LCMS->Resolved

Technical Support Center: Analysis of Homolanthionine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of homolanthionine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a non-proteinogenic amino acid formed by the condensation of two molecules of homocysteine. It is an analog of lanthionine, which is formed from two cysteine molecules.[1] The analysis of this compound is crucial in metabolic studies, particularly in understanding the transsulfuration pathway and its potential dysregulation in various diseases.

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of this compound.[2] Given that this compound is a polar amino acid, it is susceptible to matrix effects from endogenous components in biological samples like plasma, serum, or urine.

Q3: How can I identify if matrix effects are affecting my this compound analysis?

The presence of matrix effects can be assessed using several methods:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any deviation in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[3]

  • Comparison of Calibration Curves: Prepare two sets of calibration curves for this compound: one in a neat solvent and another in a matrix extract (matrix-matched). A significant difference in the slopes of these curves is a clear indication of matrix effects.[2]

Q4: What is the most effective way to compensate for matrix effects in this compound analysis?

The gold standard for mitigating matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[2][3] A SIL-IS for this compound would have the same chemical properties and chromatographic retention time as the analyte, but a different mass. By adding a known amount of the SIL-IS to each sample before preparation, it experiences the same matrix effects as the endogenous this compound. The ratio of the analyte to the SIL-IS peak area is used for quantification, which corrects for variations in signal intensity caused by matrix effects. While commercial availability may be limited, custom synthesis of stable isotope-labeled amino acids is a common practice.[4]

Q5: Are there alternative strategies to reduce matrix effects if a SIL-IS is not available?

Yes, several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: The goal is to remove interfering matrix components. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[5]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC for polar compounds).[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the sensitivity of the assay if this compound concentrations are low.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.[7]

Troubleshooting Guide

Problem Potential Causes Recommended Actions
Low or No this compound Signal 1. Poor ionization efficiency.2. Significant ion suppression.3. Analyte degradation.4. Incorrect MS/MS parameters.1. Optimize mobile phase pH and additives (e.g., formic acid, ammonium formate) to promote protonation.2. Improve sample cleanup using SPE or LLE. Dilute the sample extract.3. Prepare fresh samples and standards; ensure proper storage conditions.4. Infuse a standard solution of this compound to optimize precursor/product ions and collision energy.[8]
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase composition.2. Column overload.3. Secondary interactions with the stationary phase.1. Adjust mobile phase pH and buffer concentration. For HILIC, optimize the water content.2. Reduce injection volume or dilute the sample.3. Ensure sufficient ionic strength in the mobile phase to minimize ionic interactions.[8]
Poor Reproducibility (Retention Time or Peak Area) 1. Inconsistent sample preparation.2. Unstable column temperature.3. Fluctuations in LC pump flow rate.4. Variable matrix effects between samples.1. Ensure precise and consistent execution of the sample preparation protocol.2. Use a column oven for stable temperature control.3. Purge the LC pumps and perform regular maintenance.4. Utilize a stable isotope-labeled internal standard if available.[8]
High Background Noise 1. Contaminated mobile phase or LC system.2. Dirty ion source.3. Incomplete removal of matrix components.1. Use high-purity, LC-MS grade solvents and additives. Filter mobile phases.2. Clean the ion source according to the manufacturer's instructions.3. Optimize the sample preparation method to better remove interferences.[8]

Experimental Protocols & Data

Sample Preparation Methodologies

Method 1: Protein Precipitation (PPT)

This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.

  • Protocol:

    • To 100 µL of plasma/serum, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup by utilizing a stationary phase to selectively retain the analyte while washing away interferences. A mixed-mode cation exchange SPE is often effective for polar, basic compounds.

  • Protocol:

    • Pre-treat Sample: Perform protein precipitation as described above and dilute the supernatant with a weak, acidic buffer.

    • Condition Cartridge: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by the weak, acidic buffer.

    • Load Sample: Load the pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with the weak, acidic buffer to remove neutral and acidic interferences, followed by an organic solvent (e.g., methanol) to remove non-polar interferences.

    • Elute: Elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Illustrative Quantitative Data for Matrix Effect & Recovery

The following table presents hypothetical data for this compound based on typical values observed for similar amino acids, demonstrating how to evaluate different sample preparation techniques.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Overall Process Efficiency (%)
Protein Precipitation (Acetonitrile)95 ± 5-45 ± 852 ± 6
Liquid-Liquid Extraction (Ethyl Acetate)65 ± 7-20 ± 552 ± 5
Solid-Phase Extraction (Mixed-Mode Cation Exchange)88 ± 4-10 ± 379 ± 4
  • Analyte Recovery (%) = (Peak Area of Pre-spiked Sample / Peak Area of Post-spiked Sample) * 100

  • Matrix Effect (%) = ((Peak Area of Post-spiked Sample / Peak Area in Neat Solution) - 1) * 100

  • Overall Process Efficiency (%) = (Recovery * (100 + Matrix Effect)) / 100

A negative matrix effect value indicates ion suppression. As illustrated, while protein precipitation offers high recovery, it is often associated with significant ion suppression. SPE provides a cleaner extract with minimal matrix effects, resulting in higher overall process efficiency.

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

G Troubleshooting Workflow for Matrix Effects in this compound Analysis cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inconsistent Results: - Poor Reproducibility - Low Sensitivity - Poor Peak Shape Confirm_ME Confirm Matrix Effects (ME) Problem->Confirm_ME Suspect ME Post_Column Post-Column Infusion Confirm_ME->Post_Column Qualitative Cal_Curves Compare Calibration Curves (Neat vs. Matrix-Matched) Confirm_ME->Cal_Curves Quantitative Mitigation Implement Mitigation Strategy Post_Column->Mitigation Cal_Curves->Mitigation IS Use Stable Isotope-Labeled Internal Standard (Gold Standard) Mitigation->IS SamplePrep Optimize Sample Prep (SPE, LLE) Mitigation->SamplePrep Chroma Optimize Chromatography (Gradient, Column) Mitigation->Chroma Dilution Dilute Sample Mitigation->Dilution Validate Re-evaluate & Validate Method IS->Validate SamplePrep->Validate Chroma->Validate Dilution->Validate

Caption: A logical workflow for identifying, diagnosing, and mitigating matrix effects.

This compound Biosynthesis Pathway

G Biosynthesis of this compound Met Methionine Hcy1 Homocysteine Met->Hcy1 Methionine Cycle Enzyme Cystathionine β-synthase (CBS) or Cystathionine γ-lyase (CSE) Hcy1->Enzyme Hcy2 Homocysteine Hcy2->Enzyme This compound This compound Enzyme->this compound Condensation

Caption: Biosynthesis of this compound from two molecules of homocysteine.

References

Overcoming interference in homolanthionine immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of our latest update, there are no commercially available ELISA kits specifically designed for the quantitative measurement of homolanthionine. The following troubleshooting guide and FAQs are based on a hypothetical competitive immunoassay for this compound and general principles of immunoassay troubleshooting. This information is intended to provide guidance for researchers developing or validating their own this compound immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound immunoassay and what is it used for?

A this compound immunoassay is a laboratory technique used to measure the concentration of this compound in biological samples such as plasma, serum, or tissue homogenates. This type of assay is valuable for researchers studying metabolic pathways involving sulfur-containing amino acids, particularly in the context of certain genetic disorders or drug development research where this compound levels may be a relevant biomarker.

Q2: What is the principle of a competitive immunoassay for this compound?

In a competitive immunoassay, a known amount of labeled this compound (e.g., conjugated to an enzyme) competes with the this compound present in the sample for binding to a limited number of specific anti-homolanthionine antibody binding sites, typically coated on a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound substances, a substrate is added to produce a colorimetric signal. The intensity of the signal is then measured to determine the concentration of this compound in the sample by comparing it to a standard curve.

Q3: What are the most common sources of interference in a this compound immunoassay?

The most common sources of interference in a this compound immunoassay are likely to be:

  • Cross-reactivity: Structurally similar molecules present in the sample may also bind to the anti-homolanthionine antibody, leading to inaccurate results.

  • Matrix effects: Components in the biological sample (e.g., proteins, lipids, salts) can interfere with the antibody-antigen binding, affecting the accuracy of the measurement.[1][2][3]

  • Heterophile antibodies: These are human antibodies that can bind to the antibodies used in the immunoassay, causing either falsely high or low results.[2][4]

Troubleshooting Guide

Issue 1: High Background or No Signal

High background can obscure the true signal, while no signal may indicate a problem with one or more assay components.

Possible Cause Recommended Solution
Improper Washing Increase the number of wash steps or the soaking time during washes to ensure complete removal of unbound reagents.
Reagent Contamination Use fresh, sterile pipette tips for each reagent and sample. Prepare fresh buffers and substrate solutions.
Incorrect Reagent Concentration Verify the dilutions of antibodies, conjugates, and standards. Titrate the coating antibody and detection antibody to find the optimal concentrations.
Expired or Improperly Stored Reagents Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.
Inactive Enzyme Conjugate Ensure the enzyme conjugate has not been subjected to repeated freeze-thaw cycles. Protect it from light.
Issue 2: Poor Precision (High Coefficient of Variation - CV)

Poor precision between duplicate or replicate wells can lead to unreliable results.

Possible Cause Recommended Solution
Pipetting Errors Ensure pipettes are calibrated and use proper pipetting technique. Visually check for consistency in sample and reagent volumes in each well.
Inadequate Mixing Gently mix the microplate on a shaker after adding reagents to ensure a homogenous reaction in each well.
Plate Washer Malfunction If using an automated plate washer, ensure it is functioning correctly and that all wells are being washed with equal efficiency.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to temperature variations and evaporation. Ensure the plate is properly sealed during incubations.
Issue 3: Inaccurate Results (Discrepancy with Expected Values)

Inaccurate results are often due to interference from substances within the sample.

Possible Cause Recommended Solution
Cross-Reactivity See the "Cross-Reactivity" section below for a list of potential cross-reactants and mitigation strategies.
Matrix Effects Perform a spike and recovery experiment to confirm matrix interference. If confirmed, try diluting the sample, using a different sample diluent, or preparing standards in a matrix similar to the sample.[1][3]
Heterophile Antibody Interference Use commercially available heterophile antibody blocking agents in the assay buffer.
Improper Standard Curve Ensure the standard curve is prepared accurately and covers the expected concentration range of the samples. Use a fresh set of standards for each assay.

Cross-Reactivity

Cross-reactivity occurs when the antibody in the assay binds to molecules that are structurally similar to this compound.[5] This is a significant concern for a this compound immunoassay due to the presence of other sulfur-containing amino acids in biological samples.

Potential Cross-Reactants for a this compound Immunoassay:

Compound Structural Similarity to this compound Potential Impact on Assay
Homocysteine High. Homocysteine is a precursor to this compound.Likely to cause significant cross-reactivity, leading to falsely elevated this compound levels.
Methionine Moderate. Methionine is a precursor to S-adenosylmethionine, which is involved in homocysteine metabolism.May cause some degree of cross-reactivity.
Cystathionine High. Cystathionine is an intermediate in the transsulfuration pathway.High potential for cross-reactivity.
Cysteine Moderate. A related sulfur-containing amino acid.Possible, but likely lower cross-reactivity than homocysteine or cystathionine.

Strategies to Mitigate Cross-Reactivity:

  • Antibody Specificity: The most critical factor is the use of a highly specific monoclonal antibody that has been rigorously tested for cross-reactivity against the compounds listed above.

  • Sample Pre-treatment: In some cases, it may be possible to use sample preparation techniques, such as chromatography, to separate this compound from potentially cross-reacting molecules before performing the immunoassay.

  • Confirmation with an Alternative Method: If cross-reactivity is suspected, it is advisable to confirm the results using an independent analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Protocol: Spike and Recovery for Detecting Matrix Effects

This experiment helps determine if components in your sample matrix are interfering with the assay.

  • Prepare Samples:

    • Neat Sample: An aliquot of your biological sample without any added this compound.

    • Spiked Sample: An aliquot of your biological sample spiked with a known concentration of this compound standard. The spiked concentration should be within the linear range of the assay.

    • Spiked Diluent (Control): The same concentration of this compound standard spiked into the assay diluent buffer.

  • Assay Procedure: Run the neat sample, spiked sample, and spiked diluent in the this compound immunoassay according to the manufacturer's protocol.

  • Calculate Percent Recovery:

    • Percent Recovery = [(Concentration in Spiked Sample - Concentration in Neat Sample) / Concentration in Spiked Diluent] x 100

  • Interpretation: An acceptable recovery is typically between 80-120%.[1] A recovery outside this range indicates the presence of matrix effects.

Protocol: Competitive ELISA for this compound (Hypothetical)

This is a generalized protocol for a competitive ELISA. Specific details may vary depending on the reagents used.

  • Coating: Coat the wells of a 96-well microplate with an anti-homolanthionine antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Reaction: Add standards, controls, and samples to the wells, followed immediately by the addition of this compound-enzyme conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stop Reaction: Add stop solution to each well to stop the color development.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the concentration of this compound in the samples.

Visualizations

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Data Analysis Coat Coat Plate with Anti-Homolanthionine Ab Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Sample/Standard Wash2->Add_Sample Add_Conjugate Add this compound- Enzyme Conjugate Add_Sample->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash3 Wash Incubate->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Sample Concentration Generate_Curve->Calculate_Conc Troubleshooting_Interference Start Inaccurate Results Observed Spike_Recovery Perform Spike and Recovery Experiment Start->Spike_Recovery Recovery_Check Is Recovery 80-120%? Spike_Recovery->Recovery_Check Matrix_Effect Suspect Matrix Effects Recovery_Check->Matrix_Effect No Cross_Reactivity_Check Review Potential Cross-Reactants Recovery_Check->Cross_Reactivity_Check Yes Dilute_Sample Dilute Sample and Re-test Matrix_Effect->Dilute_Sample Change_Diluent Use Alternative Sample Diluent Matrix_Effect->Change_Diluent Final_Result Reliable Result Dilute_Sample->Final_Result Change_Diluent->Final_Result LCMS_Confirm Confirm with LC-MS Cross_Reactivity_Check->LCMS_Confirm Heterophile_Block Add Heterophile Antibody Blocking Agents Cross_Reactivity_Check->Heterophile_Block LCMS_Confirm->Final_Result Heterophile_Block->Final_Result

References

Preventing degradation of homolanthionine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of homolanthionine during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is low or undetectable in my LC-MS/MS analysis. What are the potential causes during sample preparation?

A1: Low or undetectable levels of this compound are frequently due to degradation during sample collection, processing, or storage. As a sulfur-containing amino acid, this compound is susceptible to oxidation. Key factors to consider are:

  • Oxidation: The thioether group in this compound can be oxidized, especially in the presence of metal ions, light, or reactive oxygen species.

  • Inappropriate pH: Non-optimal pH levels can lead to chemical instability.

  • Elevated Temperature: Higher temperatures accelerate both enzymatic and chemical degradation.[1][2]

  • Enzymatic Activity: Residual enzyme activity in the sample can metabolize this compound.

Troubleshooting Steps:

  • Review your collection and processing speed: Are you processing samples immediately after collection? Delays can lead to significant analyte loss. For tissue samples, flash-freezing in liquid nitrogen is crucial. For plasma, immediate centrifugation at low temperatures (4°C) is recommended.[1][3]

  • Assess your storage conditions: Are samples stored at -80°C? Long-term storage, even at -80°C, can lead to degradation of similar sulfur-containing metabolites.[1]

  • Check for sources of oxidation: Are you using de-gassed solvents? Is your sample protected from light? Have you considered adding an antioxidant?

Q2: How can I prevent the oxidation of this compound in my samples?

A2: Preventing oxidation is critical for accurate quantification. Here are several strategies:

  • Use of Antioxidants: The addition of antioxidants to your extraction solvent can be effective. While specific data for this compound is limited, strategies for the related amino acid methionine are applicable. Consider adding:

    • Excess methionine

    • Sodium thiosulfate

    • Other radical scavengers[4]

  • Metal Chelators: The use of collection tubes containing EDTA can help chelate metal ions that may catalyze oxidation.

  • Minimize Light Exposure: Protect your samples from direct light exposure by using amber vials and minimizing the time samples are left on the benchtop.

  • Work at Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the rate of oxidative reactions.

Q3: What is the optimal pH for storing and processing samples containing this compound?

A3: Based on stability studies of similar molecules like S-adenosylmethionine (SAM), an acidic environment enhances stability.[1]

  • Recommendation: Acidify your samples, particularly plasma, to a pH of 4.5-5.0. This can be achieved by adding a small volume of a weak acid like formic acid or acetic acid immediately after separation.

  • Extraction Solvent: Your protein precipitation/extraction solvent should be acidified. A common choice is acetonitrile or methanol containing 0.1-1% formic acid.

Q4: What is the recommended procedure for extracting this compound from plasma or tissue?

A4: A robust method involves protein precipitation with an acidified organic solvent. This not only extracts the analyte but also halts enzymatic activity and creates a stabilizing acidic environment.

  • For Plasma:

    • Immediately after collection in EDTA tubes, centrifuge at 4°C to separate plasma.

    • To 1 part plasma, add 3-4 parts of cold acetonitrile with 0.1% formic acid.

    • Vortex thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated protein.

    • Transfer the supernatant for analysis.

  • For Tissue:

    • Immediately after collection, flash-freeze the tissue in liquid nitrogen.

    • Homogenize the frozen tissue in a cold, acidified extraction solvent (e.g., acetonitrile with 0.1% formic acid).

    • Proceed with centrifugation as with plasma samples.

Quantitative Data Summary

Table 1: Stability of Related Sulfur-Containing Metabolites in Liver Tissue [1]

ConditionIncubation Time% Change in SAM% Change in SAH% Change in SAM/SAH Ratio
Room Temperature (25°C)2 minutes-17%+60%-48%
Room Temperature (25°C)5 minutes-28%+100%-63%
Refrigerated (4°C)5 minutes-11%+35%-34%
Refrigerated (4°C)15 minutes-15%+54%-45%
Frozen Storage (-80°C)2 months-18%+36%-40%
Frozen Storage (-80°C)6 months-24%+58%-52%

This data highlights the extreme instability of related sulfur-containing metabolites, emphasizing the need for immediate processing and minimal storage time.

Experimental Protocol: Plasma Sample Preparation for this compound Analysis

This protocol is designed to minimize degradation of this compound during plasma sample preparation for LC-MS/MS analysis.

Materials:

  • Blood collection tubes with EDTA

  • Refrigerated centrifuge

  • Microcentrifuge tubes

  • Extraction Solvent: Acetonitrile with 0.1% (v/v) formic acid, pre-chilled to -20°C.

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

Procedure:

  • Blood Collection: Collect whole blood in EDTA tubes.

  • Immediate Centrifugation: Within 15 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the plasma supernatant and transfer it to a new pre-chilled microcentrifuge tube. At this stage, samples can be flash-frozen and stored at -80°C if immediate processing is not possible.

  • Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • In a new microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the internal standard solution.

    • Add 200 µL of the pre-chilled extraction solvent (a 1:4 ratio of plasma to solvent).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Final Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an LC-MS vial for analysis. Avoid disturbing the protein pellet.

Visual Workflow and Pathway Diagrams

Homolanthionine_Sample_Prep cluster_collection Sample Collection cluster_processing Initial Processing (Critical Step) cluster_extraction Extraction & Precipitation cluster_final Final Preparation Collect 1. Collect Blood (EDTA tube) Centrifuge_Blood 2. Centrifuge Immediately (2000 x g, 10 min, 4°C) Collect->Centrifuge_Blood < 15 min Separate_Plasma 3. Separate Plasma (Keep on ice) Centrifuge_Blood->Separate_Plasma Add_IS 4. Add Internal Standard Separate_Plasma->Add_IS Add_Solvent 5. Add Cold Acidified Acetonitrile (1:4 plasma:solvent) Add_IS->Add_Solvent Vortex 6. Vortex (30s) Add_Solvent->Vortex Incubate 7. Incubate (-20°C, 20 min) Vortex->Incubate Centrifuge_Final 8. Centrifuge (14,000 x g, 10 min, 4°C) Incubate->Centrifuge_Final Transfer 9. Transfer Supernatant to LC-MS Vial Centrifuge_Final->Transfer

Caption: Workflow for plasma sample preparation to minimize this compound degradation.

Degradation_Prevention cluster_factors Degradation Factors cluster_prevention Prevention Strategies This compound This compound (Analyte of Interest) Oxidation Oxidation (Metal ions, Light) This compound->Oxidation Temperature High Temperature This compound->Temperature pH Non-optimal pH This compound->pH Enzymes Enzymatic Activity This compound->Enzymes Antioxidants Add Antioxidants/Chelators (e.g., EDTA) Oxidation->Antioxidants Mitigated by Low_Temp Work at Low Temp (4°C) Store at -80°C Temperature->Low_Temp Mitigated by Acidify Acidify Sample (pH 4.5-5.0) pH->Acidify Mitigated by Deactivate Protein Precipitation (Acetonitrile/Methanol) Enzymes->Deactivate Mitigated by

Caption: Key factors causing this compound degradation and their mitigation strategies.

References

Technical Support Center: Homolanthionine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of homolanthionine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Synthesis Troubleshooting

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation - Incomplete activation of the electrophile (e.g., protected β-iodoalanine derivative).- Poor nucleophilicity of the protected homocysteine.- Steric hindrance from bulky protecting groups.- Inappropriate solvent or reaction temperature.- Ensure complete activation using appropriate reagents and monitor by TLC or LC-MS.- Use a stronger, non-hindered base to deprotonate the homocysteine thiol.- Select smaller or alternative protecting groups.- Optimize solvent polarity and reaction temperature; some reactions may require elevated temperatures.
Formation of Multiple Byproducts - Side reactions: β-elimination of the activated amino acid, racemization, or reaction of the nucleophile with the activating agent.[1]- Over-alkylation: Formation of sulfonium ions if the thioether product reacts further.- Use milder activating agents.- Carefully control the stoichiometry of reagents.- Employ orthogonal protecting groups that are stable under the reaction conditions.[2]- Monitor the reaction closely and stop it once the desired product is formed.
Cleavage of Protecting Groups - Instability of protecting groups to the reaction conditions (e.g., acidic or basic conditions).- Choose protecting groups that are stable under the planned reaction conditions. For example, use acid-labile protecting groups if the reaction is performed under basic conditions.[2][3]
Racemization - Strong basic conditions or high temperatures can lead to the loss of stereochemical integrity.[4]- Use non-racemizing coupling reagents.- Perform the reaction at lower temperatures.- Use a less hindered base if possible.

Purification Troubleshooting

Issue Potential Cause(s) Suggested Solution(s)
Poor Separation in Ion-Exchange Chromatography - Incorrect pH of the buffer, leading to improper charge of the analyte.- Inappropriate salt gradient for elution.- Adjust the buffer pH to be at least one unit away from the isoelectric point (pI) of this compound to ensure it binds to the column.[5]- Optimize the salt gradient (e.g., linear vs. step gradient) to improve resolution.[5]
Co-elution of Impurities in HPLC - Similar polarity of the desired product and impurities.- Inappropriate column or mobile phase.- Use a different stationary phase (e.g., a different C18 column or a HILIC column).- Modify the mobile phase composition (e.g., change the organic solvent or the pH).[6]
Product Loss During Purification - Irreversible binding to the chromatography resin.- Degradation of the product on the column.- Ensure the column is properly equilibrated before loading the sample.[7]- Use a milder purification method if the product is unstable.
Difficulty in Removing a Specific Impurity - The impurity may have very similar chemical and physical properties to this compound.- Employ an orthogonal purification technique. For example, if ion-exchange chromatography fails, try reversed-phase HPLC or size-exclusion chromatography.[6]

Frequently Asked Questions (FAQs)

Synthesis FAQs

  • Q1: What are the common synthetic strategies for preparing this compound? A1: this compound is a thioether amino acid, and its synthesis typically involves the formation of a thioether bond. A common strategy is the nucleophilic attack of a protected homocysteine thiol on a protected and activated amino acid derivative, such as a β-haloalanine or a cyclic sulfamidate.[8][9] Solid-phase peptide synthesis (SPPS) can also be employed to incorporate this compound into a peptide chain.[2][10]

  • Q2: Why are protecting groups necessary for this compound synthesis? A2: Protecting groups are crucial to prevent unwanted side reactions.[2] The amino and carboxyl groups of both reacting amino acids, as well as the thiol group of homocysteine, are reactive. Protecting these groups ensures that the thioether bond forms specifically between the desired sulfur and β-carbon atoms.[11]

  • Q3: What are some common side reactions to be aware of during synthesis? A3: Common side reactions include β-elimination of the activated amino acid to form a dehydroamino acid, racemization at the α-carbon, and the formation of disulfide bonds from the oxidation of unprotected homocysteine.[1][9]

Purification FAQs

  • Q4: Which purification techniques are most effective for this compound? A4: Due to its charged nature, ion-exchange chromatography is a very effective method for purifying this compound.[12][13] Reversed-phase high-performance liquid chromatography (RP-HPLC) is also widely used for high-resolution purification.[6]

  • Q5: How can I assess the purity of my synthesized this compound? A5: Purity can be assessed using analytical techniques such as HPLC, which can separate the desired product from impurities.[14][15] The identity and structure can be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[16]

Quantitative Data Summary

The following table summarizes typical data ranges that can be expected during the synthesis and purification of thioether-containing amino acids like this compound. Actual results will vary depending on the specific protocol and experimental conditions.

Parameter Typical Range Notes
Synthesis Yield (Crude) 40-70%Highly dependent on the synthetic route and protecting group strategy.
Purification Yield (Chromatography) 50-80%Varies with the number of purification steps and the efficiency of each step.
Final Purity (after HPLC) >95%Achievable with optimized purification protocols.
Coupling Efficiency (SPPS) >99%Per coupling step for efficient synthesis of this compound-containing peptides.[16]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Protected this compound Derivative

This protocol describes a general method for the synthesis of a protected this compound derivative via nucleophilic substitution.

Materials:

  • N-Boc-L-homocysteine thiolactone

  • Protected L-β-iodoalanine derivative

  • Sodium borohydride (NaBH₄)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of N-Boc-L-homocysteine thiol: To a solution of N-Boc-L-homocysteine thiolactone in DMF, add NaBH₄ portion-wise at 0°C. Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Thioether Formation: In a separate flask, dissolve the protected L-β-iodoalanine derivative in DMF. Add the freshly prepared N-Boc-L-homocysteine thiol solution to this flask, followed by the addition of Cs₂CO₃.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench it with water and extract the product with EtOAc. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the protected this compound derivative.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

This protocol outlines the purification of this compound from a crude reaction mixture using cation-exchange chromatography.

Materials:

  • Crude this compound solution

  • Strong cation-exchange resin (e.g., Dowex 50W)

  • Hydrochloric acid (HCl) for equilibration and elution

  • Ammonium hydroxide (NH₄OH) for elution

  • Chromatography column

Procedure:

  • Resin Preparation: Pack the chromatography column with the cation-exchange resin. Wash the resin extensively with water, followed by equilibration with 1 M HCl, and then wash with deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of acidic water (pH ~2-3) and load it onto the column.

  • Washing: Wash the column with several column volumes of deionized water to remove any unbound impurities.

  • Elution: Elute the bound this compound using a gradient of aqueous NH₄OH (e.g., 0 to 2 M).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., ninhydrin test or HPLC).

  • Product Isolation: Pool the fractions containing pure this compound and remove the solvent by lyophilization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification cluster_analysis Analysis start Protected Homocysteine & Activated Amino Acid reaction Thioether Bond Formation start->reaction crude Crude Protected this compound reaction->crude deprotection Removal of Protecting Groups crude->deprotection crude_deprotected Crude this compound deprotection->crude_deprotected purification Chromatography (e.g., Ion-Exchange, HPLC) crude_deprotected->purification pure Pure this compound purification->pure analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure->analysis Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_synthesis_solutions Synthesis Solutions cluster_purification_solutions Purification Solutions start Problem Encountered low_yield Low Yield / No Product start->low_yield byproducts Multiple Byproducts start->byproducts poor_separation Poor Separation start->poor_separation product_loss Product Loss start->product_loss check_reagents Check Reagent Activity & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Solvent) low_yield->optimize_conditions byproducts->optimize_conditions change_protecting_groups Change Protecting Groups byproducts->change_protecting_groups optimize_gradient Optimize Elution Gradient / Mobile Phase poor_separation->optimize_gradient change_column Use Different Chromatography Column poor_separation->change_column check_stability Check Product Stability product_loss->check_stability

References

Technical Support Center: Resolving Co-elution of Sulfur-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of homolanthionine with other structurally similar sulfur compounds during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the co-elution of this compound with other sulfur compounds like lanthionine and cystathionine?

A1: Co-elution of these compounds primarily occurs due to their high structural similarity and comparable physicochemical properties. All three are non-proteinogenic amino acids containing a thioether bond. Their similar polarity, charge, and molecular weight make them challenging to separate using standard chromatographic techniques.

Q2: What are the most promising analytical approaches to resolve this co-elution issue?

A2: Several advanced chromatographic techniques have shown promise in separating structurally similar amino acids. The most effective approaches include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating highly polar compounds like amino acids without the need for derivatization.

  • Derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS): Chiral derivatization can introduce structural differences that facilitate the separation of diastereomers on a standard reversed-phase column.

  • Ion-Exchange Chromatography (IEC): This classical technique separates molecules based on their net charge and can be effective for separating amino acid isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization: Derivatization to increase volatility allows for separation in the gas phase, which can offer different selectivity compared to liquid chromatography.

Q3: Are there specific columns that are recommended for this type of separation?

A3: Yes, specific column chemistries are crucial for achieving separation. For HILIC, amide-based columns are often effective. For separations of derivatized amino acids, a Kinetex F5 Core-Shell column has been shown to be effective in separating diastereomers of lanthionine and methyllanthionine, suggesting its potential for this compound. For chiral separations, dedicated chiral stationary phases (CSPs) are also a viable option.

Troubleshooting Guides

Issue 1: this compound is co-eluting with a known sulfur compound (e.g., lanthionine, cystathionine) in my reversed-phase HPLC method.

Troubleshooting Steps:

  • Method Modification:

    • Gradient Optimization: Adjust the gradient slope of your mobile phase. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Mobile Phase Composition: Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or the aqueous phase pH and buffer concentration.

    • Temperature: Altering the column temperature can affect the selectivity of the separation.

  • Alternative Chromatographic Modes:

    • Switch to HILIC: If your current method is reversed-phase, transitioning to HILIC is a highly recommended strategy for these polar analytes. This will likely provide a completely different and potentially successful separation profile.

    • Consider Ion-Exchange Chromatography: IEC can provide excellent resolution for charged molecules like amino acids.

  • Derivatization:

    • If the above methods fail, consider derivatizing your sample. Derivatization can significantly alter the chromatographic behavior of the analytes, often leading to improved separation.

Issue 2: I am using HILIC, but this compound and another sulfur compound are still not fully resolved.

Troubleshooting Steps:

  • Optimize HILIC Conditions:

    • Water Content: Fine-tune the initial and final water concentration in your gradient. The water content is a critical parameter for retention and selectivity in HILIC.

    • Buffer Concentration and pH: Adjust the concentration and pH of the buffer in your mobile phase. This can influence the ionization state of the amino acids and their interaction with the stationary phase.

    • Column Choice: Not all HILIC columns are the same. If you are using an amide-based column, consider trying a bare silica or a zwitterionic HILIC column for different selectivity.

  • Sample Preparation:

    • Ensure that your sample is dissolved in a solvent compatible with the initial mobile phase (i.e., high organic content) to avoid peak distortion.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Separation of Structurally Similar Amino Acids

TechniquePrincipleProsCons
Reversed-Phase LC Separation based on hydrophobicity.Widely available, robust.Poor retention and selectivity for polar compounds like this compound.
HILIC Partitioning between a water-enriched layer on the stationary phase and a less polar mobile phase.Excellent for polar analytes, no derivatization needed.Can be sensitive to mobile phase composition and water content.
Ion-Exchange Chromatography Separation based on net charge.High capacity and resolution for charged molecules.Can be sensitive to buffer pH and ionic strength.
Derivatization + LC-MS/GC-MS Chemical modification to enhance chromatographic properties or introduce chirality.Can dramatically improve separation, allows for use of standard columns.Adds an extra step to the workflow, potential for incomplete derivatization.

Experimental Protocols

Protocol 1: HILIC-MS/MS for Underivatized Amino Acid Analysis (A Starting Point)

This protocol is a general starting point for developing a separation method for this compound and related compounds, based on successful methods for other polar amino acids.

  • Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-50% B (linear gradient)

    • 15-17 min: 50% B

    • 17-18 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode. Monitor specific parent-to-daughter ion transitions for each compound.

Protocol 2: Chiral Derivatization and LC-MS Analysis (Based on Lanthionine Diastereomer Separation)

This protocol is adapted from a method for separating lanthionine diastereomers and can be a good starting point for this compound.

  • Derivatization:

    • React the amino acid sample with a chiral derivatizing agent such as L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide).

  • Chromatographic Conditions:

    • Column: Kinetex F5 Core-Shell HPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2.5 min: 2-30% B

      • 2.5-10 min: 30-80% B

      • 10-10.5 min: 80-100% B

      • 10.5-11 min: 100-2% B

      • 11-13.5 min: 2% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

    • Detection: LC-Q-TOF MS.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Biological Sample Extraction Amino Acid Extraction Sample->Extraction Derivatization Optional: Chiral Derivatization Extraction->Derivatization If required Injection HPLC/GC Injection Extraction->Injection For underivatized analysis Derivatization->Injection Separation Chromatographic Separation (e.g., HILIC, RP-LC, GC) Injection->Separation Detection Mass Spectrometry Detection (MS/MS) Separation->Detection Peak_Integration Peak Integration & Quantification Detection->Peak_Integration Resolution_Check Check for Co-elution Peak_Integration->Resolution_Check Method_Optimization Method Optimization Resolution_Check->Method_Optimization If co-elution persists Method_Optimization->Injection Iterative Process

Caption: General experimental workflow for resolving co-elution of sulfur compounds.

methionine_cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS This compound This compound (Side Product) Homocysteine->this compound Cystathionine γ-synthase (side reaction) Cysteine Cysteine Cystathionine->Cysteine CTH

Caption: Simplified metabolic pathway showing this compound as a side product.

Technical Support Center: Enhancing Homolanthionine Detection in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of homolanthionine detection in cerebrospinal fluid (CSF).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the detection of this compound in CSF, offering potential causes and solutions in a straightforward question-and-answer format.

FAQ 1: I am observing a low or no signal for this compound in my CSF samples. What are the potential causes and how can I troubleshoot this?

Answer:

A low or non-existent signal for this compound is a common challenge, often attributable to issues in sample preparation, instrument sensitivity, or the inherent low concentration of the analyte in CSF.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Protein Precipitation: Inefficient protein removal can lead to ion suppression and a diminished signal. A study quantifying metabolites of the homocysteine-methionine cycle found that methanol with 1% formic acid provided optimal peak intensities and shapes.[1]

    • Analyte Stability: Ensure proper handling and storage of CSF samples to prevent degradation of this compound. Most amines are stable if samples are immediately cooled to 4°C, centrifuged, and stored at -80°C within two hours.[2]

  • Enhance Mass Spectrometry Signal:

    • Chemical Derivatization: To improve ionization efficiency and thus sensitivity, consider pre-column derivatization.[3] While a specific reagent for this compound is not detailed in the provided results, reagents that target amine or thiol groups could be effective. This can also shift the analyte to a higher mass range, reducing background noise.[3]

    • Instrument Cleaning and Calibration: A contaminated ion source is a frequent cause of poor signal strength.[4] Regular cleaning of the ion source (e.g., weekly) is recommended.[4] Ensure the mass spectrometer is properly tuned and calibrated.

  • Address Chromatographic Issues:

    • Column Performance: A loss of column performance can lead to poor peak shape and reduced signal intensity. Evaluate the column's performance with a standard test mix.

    • Mobile Phase: Use high-purity (LC-MS grade) solvents and additives to avoid unwanted adduct formation and high background noise.[5]

Experimental Workflow for Troubleshooting Low Signal Intensity

G cluster_0 Initial Observation cluster_1 Troubleshooting Path 1: Sample Integrity cluster_2 Troubleshooting Path 2: LC-MS/MS System cluster_3 Corrective Actions cluster_4 Resolution start Low/No this compound Signal prep Review Sample Preparation Protocol start->prep Is sample prep optimal? ms_check Check MS Performance start->ms_check Is the instrument performing correctly? stability Assess Sample Stability prep->stability optimize_prep Optimize Protein Precipitation prep->optimize_prep If precipitation is inefficient derivatize Consider Chemical Derivatization stability->derivatize If analyte concentration is too low lc_check Evaluate LC Performance ms_check->lc_check clean_ms Clean Ion Source & Recalibrate ms_check->clean_ms If signal is weak for standards new_column Replace LC Column lc_check->new_column If peak shape is poor end Signal Restored optimize_prep->end derivatize->end clean_ms->end new_column->end

A flowchart for troubleshooting low this compound signal.

FAQ 2: I suspect matrix effects are suppressing my this compound signal. How can I confirm and mitigate this?

Answer:

Matrix effects, where co-eluting substances from the CSF matrix interfere with the ionization of the target analyte, are a significant challenge in LC-MS/MS analysis.[4]

Confirmation of Matrix Effects:

A common method to assess matrix effects is through a post-extraction addition experiment.[6] Two sets of samples are prepared:

  • This compound internal standard added to the extracted CSF matrix.

  • This compound internal standard in the mobile phase solvent at the same concentration.

The peak area of the internal standard in the matrix is compared to that in the clean solvent. A lower peak area in the matrix indicates ion suppression. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100.[6]

Mitigation Strategies:

  • Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects.[1]

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering components.

  • Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from the interfering matrix components. This may involve trying different column chemistries or gradient profiles.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may also lower the this compound concentration below the limit of detection.

FAQ 3: What are the best practices for CSF sample collection and handling to ensure the stability of this compound?

Answer:

Proper sample handling from collection to analysis is critical for accurate quantification of metabolites like this compound.

Recommended Protocol:

  • Collection: Collect CSF in polypropylene tubes.[7]

  • Immediate Processing: To minimize ex vivo biochemical changes, process samples as quickly as possible.[2] If immediate processing is not possible, cool the samples to 4°C.[2]

  • Centrifugation: Centrifuge the CSF to remove cells.

  • Storage: Store CSF aliquots at -80°C until analysis.[2]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as they can lead to the degradation of certain metabolites.[7]

Analyte Stability:

Most amines in CSF are stable for up to two hours at room temperature after centrifugation to remove cellular components.[8] One study found that for 31 out of 36 amines, there were no statistically significant differences between various sampling protocols when samples were cooled immediately to 4°C, centrifuged, and stored at -80°C within 2 hours.[2]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in CSF by LC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of 17 metabolites of the homocysteine-methionine cycle in plasma and CSF.[1][6]

1. Sample Preparation:

  • Thaw frozen CSF samples on ice.
  • To 50 µL of CSF, add 10 µL of a stable isotope-labeled internal standard mix (including a this compound internal standard).
  • Add 50 µL of a reducing agent solution (e.g., TCEP) to reduce any disulfide bonds.
  • Precipitate proteins by adding 140 µL of methanol containing 1% formic acid.
  • Vortex the mixture for 15 minutes at 4°C.
  • Centrifuge at high speed (e.g., 14,500 rpm) for 5 minutes.
  • Filter the supernatant before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is commonly used for the separation of small polar molecules.
  • Mobile Phases: A typical mobile phase system would consist of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
  • Gradient Elution: Employ a gradient elution to effectively separate this compound from other CSF components.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

3. Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.

Method Validation Parameters for a Panel of 17 Metabolites in CSF

The following table summarizes the validation data from a study that included a metabolite panel related to the homocysteine-methionine cycle in CSF.[6]

ParameterResult
Linearity (R²)> 0.99
Within-Run Precision (CV%)< 16%
Between-Run Precision (CV%)< 12%
Recovery (%)96 - 109%

Signaling Pathway and Workflow Diagrams

Homocysteine-Methionine Cycle

G Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM Methionine adenosyltransferase SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAH hydrolase Hcy->Met Methionine synthase Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase This compound This compound Hcy->this compound Cystathionine γ-lyase (side reaction) Cys Cysteine Cystathionine->Cys Cystathionine γ-lyase

The Homocysteine-Methionine Cycle and this compound Formation.

References

Technical Support Center: Purity Assessment of Synthetic Homolanthionine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on assessing the purity of synthetic homolanthionine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of synthetic this compound?

A1: The primary methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive purity profile, including the identification and quantification of impurities.

Q2: Why is chiral purity important for synthetic this compound?

A2: this compound possesses two chiral centers, meaning it can exist as multiple stereoisomers. For pharmaceutical applications, it is critical to ensure the desired stereoisomer (e.g., L,L-homolanthionine) is the predominant form, as different stereoisomers can have varied biological activities and toxicological profiles. Chiral HPLC is the preferred method for determining enantiomeric purity.

Q3: What are some common impurities that can arise during the synthesis of this compound?

A3: Common impurities may include starting materials, reagents, byproducts from side reactions, and stereoisomers. Specific potential impurities could include residual protected amino acids (e.g., Boc-protected precursors), byproducts from incomplete reactions, or diastereomers of this compound.[1][2][]

Q4: How can I quantify the absolute purity of my synthetic this compound sample?

A4: Quantitative NMR (qNMR) is a powerful technique for determining absolute purity. By using a certified internal standard with a known concentration, the absolute amount of this compound in a sample can be accurately determined without the need for a this compound reference standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purity analysis of synthetic this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the amine groups of this compound and residual silanol groups on the HPLC column.[4]1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with trifluoroacetic acid or formic acid) to protonate the silanol groups and reduce interaction.[4] 2. Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. 3. Employ a Modern Column: Use a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.
Poor Resolution Between this compound and Impurities Inadequate separation conditions.1. Optimize Mobile Phase Gradient: Adjust the gradient profile to improve the separation of closely eluting peaks. 2. Change Stationary Phase: If resolution is still poor, consider a column with a different stationary phase chemistry (e.g., a different C18 phase or a phenyl-hexyl column). 3. Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the run time.
Irreproducible Retention Times Fluctuations in the HPLC system or mobile phase composition.1. Ensure System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. 2. Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed.[5] 3. Verify Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.
No Peak or Very Small Peak Sample degradation, incorrect injection volume, or detector issue.1. Check Sample Stability: Ensure the sample is stable in the chosen solvent. 2. Verify Injection Volume: Confirm the correct injection volume is being used. 3. Check Detector Settings: Ensure the detector wavelength is appropriate for this compound (typically low UV, e.g., 210-220 nm, if not derivatized).
Mass Spectrometry Analysis Troubleshooting
Problem Potential Cause Recommended Solution
No or Weak Molecular Ion Peak In-source fragmentation or poor ionization.1. Use a Softer Ionization Technique: If using Electron Ionization (EI), switch to a softer technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. Optimize Source Parameters: Adjust source parameters such as capillary voltage and temperature to minimize fragmentation and enhance the molecular ion signal.
Complex Fragmentation Pattern Multiple impurities or extensive fragmentation.1. Perform MS/MS Analysis: Isolate the molecular ion of interest and perform tandem mass spectrometry (MS/MS) to obtain a cleaner fragmentation pattern specific to this compound. 2. Compare with Predicted Fragments: Compare the observed fragment ions with theoretically predicted fragments to aid in identification. Expected fragments for this compound would arise from cleavages of the C-S and C-C bonds in the backbone.
Mass Inaccuracy Instrument calibration issue.1. Calibrate the Mass Spectrometer: Regularly calibrate the instrument using a known calibration standard to ensure mass accuracy.
NMR Spectroscopy Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Broad Peaks Sample aggregation, presence of paramagnetic impurities, or poor shimming.1. Adjust Sample Concentration: Dilute the sample to reduce potential aggregation. 2. Filter the Sample: Remove any particulate matter that could be paramagnetic. 3. Improve Shimming: Carefully shim the instrument to improve the magnetic field homogeneity.
Incorrect Integrals in qNMR Incomplete relaxation of nuclei.1. Increase Relaxation Delay: Use a longer relaxation delay (D1) in your pulse sequence (typically 5 times the longest T1 relaxation time) to ensure all protons fully relax between scans.
Overlapping Peaks Insufficient magnetic field strength or similar chemical environments.1. Use a Higher Field Spectrometer: A higher field NMR instrument will provide better spectral dispersion. 2. Use 2D NMR Techniques: Techniques like COSY and HSQC can help to resolve overlapping signals and confirm structural assignments.

Experimental Protocols

Protocol 1: Achiral Purity Assessment by HPLC-UV

Objective: To determine the purity of synthetic this compound and quantify related impurities using a standard reversed-phase HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthetic this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Chiral Purity Assessment by Chiral HPLC

Objective: To determine the enantiomeric purity of synthetic this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based column).

Reagents:

  • HPLC-grade methanol

  • HPLC-grade ethanol

  • Acetic acid

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of methanol/ethanol/acetic acid in a suitable ratio (e.g., 80:20:0.1 v/v/v). The optimal ratio may need to be determined empirically for the specific column used.

  • Sample Preparation:

    • Dissolve the synthetic this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the different stereoisomers.

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Protocol 3: Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of synthetic this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Certified internal standard (e.g., maleic acid) with known purity

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.

    • Dissolve the mixture in a precise volume of D₂O (e.g., 1.0 mL).

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a long relaxation delay (e.g., 30 seconds).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Presentation

Table 1: Representative HPLC Purity Analysis Data

Sample ID This compound Retention Time (min) This compound Peak Area (%) Total Impurity Peak Area (%)
Batch A12.599.20.8
Batch B12.698.51.5
Batch C12.599.80.2

Table 2: Representative Chiral HPLC Analysis Data

Sample ID L,L-Homolanthionine Retention Time (min) D,D-Homolanthionine Retention Time (min) Enantiomeric Excess (%ee)
Batch A15.218.199.5
Batch B15.318.299.0
Batch C15.218.1>99.9

Table 3: Representative qNMR Purity Analysis Data

Sample ID This compound Signal (ppm) Internal Standard (Maleic Acid) Signal (ppm) Calculated Purity (%)
Batch A3.8 (t)6.3 (s)99.1
Batch B3.8 (t)6.3 (s)98.4
Batch C3.8 (t)6.3 (s)99.7

Visualizations

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Assessment synthesis This compound Synthesis purification Purification (e.g., Crystallization) synthesis->purification hplc Achiral HPLC-UV (Chemical Purity) purification->hplc Purity > 98%? chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc->chiral_hplc Yes repurify Repurify hplc->repurify No qnmr qNMR (Absolute Purity) chiral_hplc->qnmr ee > 99%? chiral_hplc->repurify No ms Mass Spectrometry (Identity Confirmation) qnmr->ms Yes qnmr->repurify No final_product Final Product Approval ms->final_product Identity Confirmed? ms->repurify No

Caption: Workflow for the synthesis and purity assessment of this compound.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_identity Identity/Mass Issues start Purity Analysis Fails Specification peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Retention Time Shift? start->retention mass_spec Incorrect Mass in MS? start->mass_spec nmr_spec Unexpected NMR Signals? start->nmr_spec solution_peak_shape Adjust Mobile Phase pH Check for Column Overload peak_shape->solution_peak_shape Yes solution_resolution Optimize Gradient Change Column resolution->solution_resolution Yes solution_retention Check System Equilibration Prepare Fresh Mobile Phase retention->solution_retention Yes solution_mass_spec Recalibrate MS Check for Adducts mass_spec->solution_mass_spec Yes solution_nmr_spec Identify Impurity Structures Check for Residual Solvents nmr_spec->solution_nmr_spec Yes

Caption: Logic diagram for troubleshooting purity analysis issues.

References

Best practices for handling and storing homolanthionine standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for homolanthionine standards. This guide provides best practices for handling, storing, and troubleshooting this compound standards to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound standards?

A1: Solid this compound standards should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the standards in a tightly sealed container at 2-8°C or frozen at -20°C. Before use, allow the container to equilibrate to room temperature to prevent condensation, which can compromise the stability of the solid standard.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid this compound standard in high-purity water. If solubility is an issue, the pH of the water can be adjusted. For acidic amino acids, adding a small amount of a suitable base like NaOH can aid dissolution, while for basic amino acids, a small amount of an acid like HCl may be used. It is recommended to prepare fresh stock solutions for each experiment. If storage is necessary, filter-sterilize the solution and store it in aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Q3: What are the optimal storage conditions for this compound solutions?

A3: this compound solutions should be stored at -20°C or colder in tightly sealed, airtight containers to minimize degradation. For long-term stability, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Storing solutions in a non-frost-free freezer is preferred to maintain a constant temperature.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Peak Shape in HPLC/LC-MS Analysis

Possible Causes:

  • Column Contamination: Buildup of contaminants on the column can lead to peak tailing or splitting.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound, a highly polar molecule.

  • Degradation of Standard: The this compound standard may have degraded due to improper storage or handling.

Solutions:

  • Column Flushing: Flush the column with a strong solvent to remove any contaminants.

  • Mobile Phase Optimization: Adjust the pH of the mobile phase. For reverse-phase chromatography, consider using a derivatization agent to improve retention and peak shape.

  • Prepare Fresh Standards: Always prepare fresh working standards from a properly stored stock solution before each analysis.

Issue 2: Low Signal Intensity in Mass Spectrometry

Possible Causes:

  • Poor Ionization Efficiency: this compound may not ionize efficiently under the chosen mass spectrometry conditions.

  • Ion Suppression: Components in the sample matrix can interfere with the ionization of this compound, leading to a reduced signal.

  • Low Concentration of Standard: The concentration of the this compound standard may be too low for detection.

Solutions:

  • Optimize MS Parameters: Adjust the ion source parameters, such as gas flows and temperatures, to enhance the ionization of this compound.

  • Sample Preparation: Employ a sample cleanup method like protein precipitation or solid-phase extraction to remove interfering matrix components.

  • Increase Concentration: Use a higher concentration of the this compound standard for calibration.

Experimental Protocols

Protocol for Preparation of this compound Calibration Standards for LC-MS
  • Prepare a 1 mg/mL Primary Stock Solution:

    • Accurately weigh approximately 1 mg of solid this compound standard.

    • Dissolve it in 1 mL of high-purity water in a volumetric flask. If necessary, adjust the pH with a dilute acid or base to ensure complete dissolution.

  • Prepare a 100 µg/mL Secondary Stock Solution:

    • Dilute 100 µL of the primary stock solution with 900 µL of high-purity water.

  • Prepare Working Calibration Standards:

    • Perform serial dilutions of the secondary stock solution with the initial mobile phase to create a series of calibration standards at the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard:

    • If available, use a stable isotope-labeled this compound as an internal standard to improve accuracy. Add a fixed concentration of the internal standard to all calibration standards and samples.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Standards

Standard TypeStorage TemperatureContainerDuration
Solid2-8°CTightly sealed, airtightShort-term
Solid-20°CTightly sealed, airtightLong-term
Stock Solution-20°C or colderTightly sealed, airtight, aliquotedUp to 1 month

Visualizations

Homolanthionine_Handling_Workflow cluster_Storage Storage of Solid Standard cluster_Preparation Solution Preparation cluster_Working_Standards Working Standards Solid_Standard Solid this compound (Cool, Dry, Dark) Weighing Equilibrate to Room Temp & Weigh Solid_Standard->Weighing Dissolving Dissolve in High-Purity Water (Adjust pH if needed) Weighing->Dissolving Stock_Solution Stock Solution Dissolving->Stock_Solution Dilution Serial Dilution Stock_Solution->Dilution Working_Standards Working Standards Dilution->Working_Standards

Caption: Workflow for the preparation of this compound working standards.

Transsulfuration_Pathway Methionine Methionine SAM S-Adenosyl- methionine Methionine->SAM MAT SAH S-Adenosyl- homocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Cystathionine β-synthase) This compound This compound Homocysteine->this compound CSE (side reaction) Cysteine Cysteine Cystathionine->Cysteine CSE (Cystathionine γ-lyase) Homoserine Homoserine Homoserine->this compound

Caption: Simplified transsulfuration pathway showing the formation of this compound.

Validation & Comparative

Unraveling the Functional Dichotomy of Homolanthionine and Cystathionine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DUBLIN, Nov. 21, 2025 – In the intricate landscape of sulfur metabolism, the structural similarity of homolanthionine and cystathionine belies their distinct functional roles. A comprehensive analysis of existing experimental data reveals crucial differences in their biosynthesis, metabolic fate, and physiological implications. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex pathways that govern these two sulfur-containing amino acids.

Cystathionine is a well-established intermediate in the transsulfuration pathway, a critical metabolic route for the synthesis of cysteine from homocysteine in mammals. In contrast, this compound is primarily formed as a byproduct of alternative enzymatic reactions, particularly under conditions of elevated homocysteine levels, such as in the genetic disorder homocystinuria. While both molecules are linked to the metabolism of hydrogen sulfide (H₂S), a key signaling molecule, their functional outputs and significance in cellular physiology diverge significantly.

Comparative Analysis of Biochemical Data

The functional differences between this compound and cystathionine are rooted in their enzymatic synthesis and degradation. The following table summarizes key quantitative data from experimental studies, highlighting the kinetic preferences of the enzymes involved in their metabolism.

ParameterCystathionineThis compoundReference
Primary Synthesizing Enzyme Cystathionine β-synthase (CBS)Cystathionine γ-lyase (CSE) / Cystathionine β-synthase (CBS)[1][2]
Primary Substrates for Synthesis Homocysteine + SerineHomocysteine + Homocysteine (via CSE); Homocysteine + Homoserine (via CBS)[1][3][4]
Role in Transsulfuration Pathway Canonical IntermediateNot a canonical intermediate[5]
Primary Degradation Product Cysteine + α-ketobutyrate + NH₃Not well characterized[5]
Associated H₂S Production Produced during synthesis by CBS from cysteine and homocysteineProduced during synthesis by CSE from two molecules of homocysteine[1][2]

Metabolic Pathways and Experimental Workflows

The biosynthesis of cystathionine is a key step in the canonical transsulfuration pathway, which is essential for cysteine production and maintaining redox homeostasis. This compound synthesis, however, represents a deviation from this pathway, becoming more prominent when homocysteine concentrations are pathologically elevated.

Caption: The transsulfuration pathway illustrating the canonical formation of cystathionine and the alternative formation of this compound from homocysteine.

The experimental investigation of these molecules often involves enzymatic assays to determine their synthesis rates and mass spectrometry to quantify their levels in biological samples.

Experimental_Workflow Sample Biological Sample (e.g., tissue, cells) Extraction Metabolite Extraction Sample->Extraction EnzymeAssay Enzyme Activity Assay (CBS/CSE) Sample->EnzymeAssay LCMS LC-MS/MS Analysis Extraction->LCMS Quant_Cysta Quantification of Cystathionine LCMS->Quant_Cysta Quant_Homo Quantification of this compound LCMS->Quant_Homo H2S_Measurement H2S Production Measurement EnzymeAssay->H2S_Measurement

Caption: A generalized experimental workflow for the analysis of this compound and cystathionine and their related enzymatic activities.

Detailed Experimental Protocols

1. Measurement of Hydrogen Sulfide (H₂S) Production

This protocol is adapted from the method described by Chiku et al. (2009) to measure H₂S production from the enzymatic reactions of cystathionine γ-lyase (CSE).[1]

  • Principle: H₂S production is measured spectrophotometrically by monitoring the formation of lead sulfide from the reaction of H₂S with lead acetate.

  • Reagents:

    • 100 mM HEPES buffer, pH 7.4

    • 0.4 mM Lead Acetate

    • Substrates: L-cysteine, L-homocysteine

    • Recombinant human CSE enzyme

  • Procedure:

    • Prepare a 980 µL reaction mixture containing 100 mM HEPES buffer (pH 7.4), 0.4 mM lead acetate, and the desired concentrations of substrate(s) (cysteine and/or homocysteine).

    • Pre-incubate the reaction mixture at 37°C for 4 minutes.

    • Initiate the reaction by adding 20 µg of purified CSE to the mixture.

    • Immediately monitor the increase in absorbance at 390 nm for 3 minutes at 37°C. The change in absorbance corresponds to the formation of lead sulfide.

    • A standard curve using NaHS can be generated to quantify the amount of H₂S produced.

2. Quantification of this compound and Cystathionine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the simultaneous quantification of this compound and cystathionine in biological samples, based on established methodologies for amino acid analysis.

  • Principle: Stable isotope-labeled internal standards are used for accurate quantification of the target analytes by LC-MS/MS.

  • Reagents:

    • Internal standards: ¹³C-labeled or deuterium-labeled this compound and cystathionine

    • Methanol with 0.1% formic acid for extraction

    • Mobile phases for liquid chromatography

  • Procedure:

    • Sample Preparation: Homogenize tissue or cell samples and spike with a known amount of the internal standards.

    • Extraction: Precipitate proteins and extract metabolites using cold methanol with 0.1% formic acid. Centrifuge to pellet the precipitate.

    • LC-MS/MS Analysis: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid.

    • Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its internal standard.

    • Quantification: Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Functional Implications and Future Directions

The primary functional role of cystathionine lies in its position as a crucial intermediate in the biosynthesis of cysteine.[5] This pathway is vital for the production of glutathione, a major cellular antioxidant, thereby playing a key role in maintaining redox balance.[5] Furthermore, recent studies have identified cystathionine as a substrate for the cystine/glutamate transporter (system xc-), suggesting its involvement in immune function and the regulation of extracellular glutamate levels.

In contrast, the functional significance of This compound is less defined and appears to be context-dependent, primarily linked to pathological conditions. Its formation is a consequence of the "promiscuous" activity of CSE and CBS on excess homocysteine.[1][2] Elevated levels of this compound are observed in individuals with hyperhomocysteinemia and homocystinuria.[3] While it serves as a biomarker for these conditions, its direct contribution to the pathophysiology is an active area of investigation. It is plausible that this compound itself may exert biological effects, potentially contributing to the cellular stress observed in hyperhomocysteinemia.

References

Validating homolanthionine as a specific biomarker for cystathionine beta-synthase deficiency

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison with established biomarkers for researchers, scientists, and drug development professionals.

The accurate diagnosis of cystathionine beta-synthase (CBS) deficiency, also known as classical homocystinuria, is critical for early intervention and management to prevent severe clinical complications, including thromboembolism, skeletal abnormalities, and intellectual disability. While plasma total homocysteine (tHcy) has been the cornerstone of diagnosis, emerging evidence points to homolanthionine as a potentially more specific and sensitive biomarker for this inherited metabolic disorder. This guide provides a detailed comparison of this compound with other biomarkers, supported by experimental data and protocols.

Biomarker Performance: A Quantitative Comparison

The diagnosis of CBS deficiency relies on identifying a characteristic pattern of metabolic disturbances. The table below summarizes the typical changes in key plasma biomarkers in untreated patients with CBS deficiency compared to healthy controls and individuals with remethylation defects, another cause of elevated homocysteine.

BiomarkerCBS DeficiencyRemethylation DefectsNormal Range/ControlFold Change in CBS Deficiency
This compound Grossly Elevated Moderately ElevatedUndetectable/Very Low~32-fold [1]
Total Homocysteine (tHcy)Markedly Elevated (>100 µmol/L)Elevated<15 µmol/L>10-20-fold
MethionineHigh to High NormalLow to Low Normal12-45 µmol/LVariable, can be elevated
CystathionineLow to UndetectableElevated0.05-0.5 µmol/LDecreased
S-Adenosylmethionine (SAM)ElevatedVariableSee specific assayElevated
S-Adenosylhomocysteine (SAH)Markedly ElevatedVariableSee specific assayElevated

Note: Fold change is an approximation based on available data and may vary between individuals.

The most striking finding is the profound elevation of this compound in CBS deficient patients, showing a 32-fold increase compared to the median of controls[1]. This significant elevation appears to be highly specific to the blockage in the transsulfuration pathway caused by CBS deficiency. In contrast, while this compound is also elevated in remethylation defects, the increase is much less pronounced (approximately 4-fold)[1].

The Metabolic Basis for this compound Accumulation

Cystathionine beta-synthase is a pivotal enzyme in the transsulfuration pathway, catalyzing the condensation of homocysteine and serine to form cystathionine. In CBS deficiency, the accumulation of homocysteine forces it down alternative metabolic routes. One such pathway involves the condensation of two molecules of homocysteine, a reaction catalyzed by cystathionine gamma-lyase (CTH), leading to the formation of this compound. This metabolic shunt is significantly less active under normal physiological conditions.

cluster_cbs_deficiency CBS Deficiency Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Hcy Homocysteine SAH->Hcy CBS CBS (Deficient) Hcy->CBS CTH CTH Hcy->CTH Hcy->CTH Remethylation Remethylation Pathway Hcy->Remethylation Folate, B12 Cystathionine Cystathionine Cysteine Cysteine Cystathionine->Cysteine Serine Serine Serine->CBS This compound This compound CBS->Cystathionine CTH->this compound Remethylation->Met

Metabolic pathway in CBS deficiency.

Experimental Protocols

The accurate quantification of this compound and other key metabolites is crucial for the differential diagnosis of homocystinurias. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these measurements, offering high sensitivity and specificity.

Sample Preparation (Plasma)
  • Collection: Collect whole blood in EDTA-containing tubes.

  • Centrifugation: Centrifuge at 2000-3000 x g for 15 minutes at 4°C within one hour of collection to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile or methanol containing internal standards (e.g., stable isotope-labeled versions of the analytes).

  • Supernatant Collection: Centrifuge the mixture and collect the supernatant for analysis.

LC-MS/MS Analysis

A generalized workflow for the analysis of these metabolites is presented below. Specific parameters will need to be optimized based on the instrument and column used.

Sample Plasma Sample Prep Sample Preparation (Protein Precipitation) Sample->Prep LC Liquid Chromatography (Reversed-Phase or HILIC) Prep->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

References

Comparison of homolanthionine levels in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of metabolic intermediates is crucial for elucidating disease mechanisms and identifying potential biomarkers. This guide provides a comparative overview of homolanthionine levels in various biological matrices, supported by experimental data and detailed methodologies.

This compound, a sulfur-containing amino acid, is a metabolic byproduct of the transsulfuration pathway. While typically present at very low to undetectable levels in healthy individuals, its accumulation in biological fluids can be indicative of certain metabolic disorders, most notably homocystinuria due to cystathionine β-synthase (CBS) deficiency.[1][2][3][4][5][6] This guide will delve into the reported concentrations of this compound across different biological samples and the methodologies employed for its quantification.

Comparative Analysis of this compound Levels

The concentration of this compound is significantly elevated in individuals with inherited disorders of methionine metabolism, such as homocystinuria. In healthy subjects, this compound is generally not present in appreciable amounts in commonly analyzed biological fluids.

Biological MatrixConditionThis compound ConcentrationSupporting Evidence
Urine Homocystinuria (CBS Deficiency)Small amounts excretedPatients with homocystinuria are known to excrete this compound in their urine.[7]
Plasma Homocystinuria (CBS Deficiency)Grossly elevated (32-fold increase compared to controls)A study on CBS deficient patients showed a 32-fold elevation in plasma this compound levels compared to the median of controls.
Cerebrospinal Fluid (CSF) Healthy Individuals / Neurological DiseasesNot typically detected or reportedWhile studies have measured various amino acids in CSF for neurological disease research, this compound is not a commonly reported analyte, suggesting its levels are below the limit of detection in most cases.
Tissue Healthy Individuals / Disease ModelsNot routinely quantified in human tissueData on this compound concentrations in specific human tissues is limited in the available literature.

Experimental Protocols

The quantification of this compound in biological matrices typically requires sensitive analytical techniques due to its low endogenous concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for accurate and precise measurement.

Quantification of this compound in Plasma and Urine by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound, adapted from methodologies used for similar sulfur-containing amino acids.[8][9][10][11]

1. Sample Preparation:

  • Plasma:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding 400 µL of methanol.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • Urine:

    • Thaw frozen urine samples and centrifuge to remove any particulate matter.

    • To 100 µL of urine, add an internal standard.

    • Dilute the sample with the initial mobile phase as required.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a small percentage of formic acid to improve ionization.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly employed.

    • Injection Volume: 5-10 µL of the prepared sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

3. Data Analysis:

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Visualizing the Metabolic Context and Analytical Workflow

To better understand the biochemical origin of this compound and the process of its quantification, the following diagrams are provided.

Homolanthionine_Metabolic_Pathway Met Methionine SAM S-Adenosylmethionine Met->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cystathionine Cystathionine Hcy->Cystathionine CBS This compound This compound Hcy->this compound CBS/CTH (side reaction) Hcy->this compound Ser Serine Ser->Cystathionine Cys Cysteine Cystathionine->Cys CTH

Caption: Metabolic pathway of this compound synthesis.

Homolanthionine_Quantification_Workflow start Biological Sample (Plasma, Urine) prep Sample Preparation (Protein Precipitation, Derivatization) start->prep lc Liquid Chromatography (LC) Separation prep->lc ms Tandem Mass Spectrometry (MS/MS) Detection & Quantification lc->ms data Data Analysis (Concentration Calculation) ms->data end Result: this compound Level data->end

Caption: General workflow for this compound quantification.

References

A Comparative Analysis of the Biological Activities of Homolanthionine and Other Thioethers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of the thioether amino acid homolanthionine against other notable thioethers, lanthionine and cystathionine. This report synthesizes available experimental data on their antioxidant properties, cytotoxic effects, and influence on cellular signaling pathways.

Thioethers, a class of sulfur-containing organic compounds, are integral to numerous physiological processes and are of significant interest in the field of drug development. Among these, the non-proteinogenic amino acids this compound, lanthionine, and the metabolic intermediate cystathionine, present unique biological profiles. This guide provides a detailed comparison of their activities, supported by experimental data and methodologies, to aid in the evaluation of their therapeutic and research potential.

Introduction to Thioethers in Biological Systems

Thioethers are characterized by a sulfur atom bonded to two alkyl or aryl groups. In biological systems, this functional group is found in the essential amino acid methionine and is involved in a variety of functions, from protein structure to redox regulation. The thioethers this compound, lanthionine, and cystathionine are key players in sulfur amino acid metabolism, with their biological activities being an area of active investigation.

  • This compound is formed from the condensation of two molecules of homocysteine and is notably elevated in the urine of individuals with homocystinuria, a genetic disorder of methionine metabolism. Its independent biological functions are still being elucidated.

  • Lanthionine is composed of two alanine residues linked by a thioether bridge and is a characteristic component of lantibiotics, a class of antimicrobial peptides. As a free amino acid, it has been identified as a potential uremic toxin.

  • Cystathionine is a crucial intermediate in the transsulfuration pathway, where it is formed from homocysteine and serine and subsequently cleaved to produce cysteine, a precursor for the major intracellular antioxidant, glutathione.

Comparative Analysis of Biological Activities

A direct comparative study with quantitative data on the biological activities of free this compound, lanthionine, and cystathionine is limited in the current scientific literature. However, by examining their individual properties and the activities of their metabolic precursors and derivatives, a comparative assessment can be constructed.

Antioxidant Activity

The antioxidant capacity of these thioethers is of considerable interest, given their role in sulfur metabolism and redox homeostasis. Standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and cupric reducing antioxidant capacity (CUPRAC) are employed to quantify this activity, typically reported as the half-maximal inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC).

Table 1: Comparative Antioxidant Potential

ThioetherReported Antioxidant ActivityNotes
This compound Data not available. Its precursor, homocysteine, is known to induce oxidative stress at elevated levels.Further research is needed to determine the intrinsic antioxidant or pro-oxidant properties of this compound.
Lanthionine Data on the free amino acid is scarce. Oxidation of the lanthionine residues in the lantibiotic nisin leads to a complete loss of its bactericidal activity.[2][3] A synthetic derivative, lanthionine ketimine ethyl ester, has shown neuroprotective effects by reducing reactive oxygen species.[4]The antioxidant activity appears to be context-dependent and influenced by its chemical form.
Cystathionine Demonstrates protective effects against oxidative stress by increasing the activity of key antioxidant enzymes.[1]Its role as a precursor to cysteine and glutathione underscores its importance in cellular antioxidant defense.
Cytotoxic Effects

The cytotoxicity of these thioethers is a critical parameter for evaluating their potential as therapeutic agents or identifying them as toxins. Cytotoxicity is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability and provides an IC50 value.

Direct comparative cytotoxicity data for this compound, lanthionine, and cystathionine is not currently available. However, lanthionine has been identified as a uremic toxin, suggesting potential cytotoxic effects in the context of kidney disease.[5] Conversely, a derivative of lanthionine, lanthionine ketimine ethyl ester, has been shown to reduce cell death in neuronal cells.[4] The cytotoxicity of homocysteine, the precursor of this compound, is well-documented and is associated with endothelial dysfunction and neuronal damage.

Table 2: Comparative Cytotoxicity Profile

ThioetherReported Cytotoxic EffectsNotes
This compound Data not available.Research into the cytotoxic potential of this compound is warranted, particularly in cell types affected by homocystinuria.
Lanthionine Implicated as a uremic toxin.[5] However, its derivative, lanthionine ketimine ester, exhibits neuroprotective effects.[4]The cytotoxic profile may be dependent on the specific cell type and physiological context.
Cystathionine Generally considered non-toxic and is a key intermediate in essential metabolic pathways.Its role is primarily metabolic, and it is not typically associated with direct cytotoxicity.

Modulation of Cellular Signaling Pathways

The interaction of these thioethers with cellular signaling pathways provides insight into their mechanisms of action and potential therapeutic targets.

Transsulfuration and Redox-Sensitive Signaling

Cystathionine is a central molecule in the transsulfuration pathway , which is intricately linked to redox-sensitive signaling. The enzyme that produces cystathionine, cystathionine β-synthase (CBS), is a key regulator of homocysteine levels and a source of hydrogen sulfide (H₂S), a gaseous signaling molecule with cytoprotective effects.[6][7] The activity of CBS is allosterically regulated, highlighting the dynamic control of this pathway.[8]

Lanthionine has been shown to interfere with the transsulfuration pathway, potentially by inhibiting CBS, thereby affecting H₂S production.[5] This interference can have significant implications for cellular redox balance and signaling.

Transsulfuration_Pathway Met Methionine Hcy Homocysteine Met->Hcy Cth Cystathionine Hcy->Cth CBS Homolan This compound Hcy->Homolan CBS/CSE Ser Serine Ser->Cth Cys Cysteine GSH Glutathione Cys->GSH H2S H₂S Cys->H2S Lan Lanthionine Cys->Lan CBS/CSE Cth->Cys CGL CBS CBS Lan->CBS Inhibition

Caption: The Transsulfuration Pathway and the roles of key thioethers.

Inflammatory and Apoptotic Signaling

Elevated levels of homocysteine, the precursor to this compound, are known to induce inflammatory responses and apoptosis through the activation of pathways such as the NF-κB and MAPK/ERK pathways .[9] While direct evidence for this compound's role in these pathways is lacking, its metabolic relationship to homocysteine suggests a potential for similar effects.

Lanthionine's role in inflammatory signaling is complex. As a uremic toxin, it may contribute to the chronic inflammation associated with kidney disease. Conversely, the anti-inflammatory effects of some lantibiotics suggest that lanthionine-containing structures can modulate these pathways.

Inflammatory_Signaling Stimulus Inflammatory Stimulus (e.g., Homocysteine) Receptor Cell Surface Receptor Stimulus->Receptor MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Inflammation NFkB_Pathway->Apoptosis DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test_Compound Prepare Test Compound Dilutions Mix Mix Compound and DPPH Test_Compound->Mix DPPH_Solution Prepare DPPH Solution DPPH_Solution->Mix Incubate Incubate (30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

References

Comparative metabolomics of homolanthionine in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of homolanthionine levels in healthy versus diseased states, offering insights into its potential role as a biomarker and therapeutic target. While research on this compound is less extensive than that on its precursor, homocysteine, emerging evidence suggests its significance in various pathological conditions. This document summarizes the current understanding of this compound metabolism, presents available quantitative data, details experimental protocols for its measurement, and visualizes its metabolic context.

Introduction to this compound

This compound is a sulfur-containing, non-proteinogenic amino acid formed by the condensation of two molecules of homocysteine. This reaction is catalyzed by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), key players in the transsulfuration pathway. While homocysteine has been extensively studied as a risk factor for various diseases, the metabolic fate and clinical relevance of this compound are areas of growing interest.

Comparative Analysis of this compound Levels

Quantitative data on this compound concentrations in various biological fluids are still emerging. The following tables summarize the available data, comparing levels in healthy individuals with those in different diseased states. It is important to note that the available data is limited, and further research is needed to establish definitive reference ranges and disease-associated alterations.

Table 1: this compound Concentrations in Human Plasma

ConditionSubject GroupMean Concentration (μmol/L)Range (μmol/L)Notes
Healthy AdultsData not yet availableData not yet availableFurther studies are required to establish a baseline.
Cardiovascular Disease PatientsData not yet availableData not yet availableResearch is needed to investigate a potential link.
Neurodegenerative Disease PatientsData not yet availableData not yet availableA potential area for biomarker discovery.
Cancer PatientsData not yet availableData not yet availableThe role of this compound in cancer metabolism is under investigation.

Table 2: this compound Concentrations in Human Urine

ConditionSubject GroupMean ConcentrationRangeNotes
Healthy AdultsData not yet availableData not yet availableEstablishing a reference range is a key research priority.
Homocystinuria PatientsSmall amounts detectedNot specifiedAn early study from 1966 detected the presence of this compound in the urine of patients with homocystinuria.[1]
Cardiovascular Disease PatientsData not yet availableData not yet availableUrinary metabolomics may offer a non-invasive approach to study this compound.
Neurodegenerative Disease PatientsData not yet availableData not yet availableA potential avenue for identifying disease-specific metabolic signatures.
Cancer PatientsData not yet availableData not yet availableUrinary biomarkers are of great interest for early cancer detection.

Table 3: this compound Concentrations in Human Cerebrospinal Fluid (CSF)

ConditionSubject GroupMean Concentration (nmol/L)Range (nmol/L)Notes
Healthy AdultsData not yet availableData not yet availableCSF analysis could provide insights into neurological roles.
Neurodegenerative Disease PatientsData not yet availableData not yet availableA critical area for future metabolomics research in neurology.

Signaling Pathways and Metabolic Context

This compound is an integral part of the methionine metabolism pathway. Its formation is a side reaction of the transsulfuration pathway, which primarily converts homocysteine to cysteine. The balance between the remethylation of homocysteine back to methionine and its entry into the transsulfuration pathway is tightly regulated. Elevated levels of homocysteine, a precursor to this compound, are associated with a wide range of diseases, including cardiovascular and neurodegenerative disorders.[2][3][4][5][6][7][8][9][10] The accumulation of this compound may reflect a dysregulation in this critical metabolic juncture.

Below are diagrams illustrating the key metabolic pathways involving this compound.

Methionine Metabolism and this compound Formation Methionine Metabolism and this compound Formation Methionine Methionine S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) Methionine->S-Adenosylmethionine (SAM) MAT S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH) S-Adenosylmethionine (SAM)->S-Adenosylhomocysteine (SAH) Methyltransferases Homocysteine Homocysteine S-Adenosylhomocysteine (SAH)->Homocysteine SAHH Homocysteine->Methionine MS, BHMT Cystathionine Cystathionine Homocysteine->Cystathionine CBS This compound This compound Homocysteine->this compound CBS/CSE Cysteine Cysteine Cystathionine->Cysteine CSE

Methionine metabolism and this compound formation.

Experimental_Workflow_Homolanthionine_Quantification Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Biological_Sample Biological Sample (Plasma, Urine, CSF) Reduction Reduction of Disulfide Bonds (e.g., with TCEP or DTT) Biological_Sample->Reduction Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) Reduction->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (Optional) (e.g., for GC-MS or HPLC-Fluorescence) Supernatant_Collection->Derivatization LC_Separation Liquid Chromatography (Reversed-Phase or HILIC) Supernatant_Collection->LC_Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM/SRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Workflow for this compound quantification.

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for its study as a biomarker. While a standardized, dedicated protocol for this compound is not yet widely established, methods for the analysis of related sulfur-containing amino acids can be adapted. The most promising approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Key Experiment: Quantification of this compound by LC-MS/MS

1. Sample Preparation:

  • Collection: Collect blood in EDTA tubes and centrifuge to obtain plasma. Collect spot urine samples. CSF should be collected by a trained medical professional. Store all samples at -80°C until analysis.

  • Reduction: To measure total this compound (free and protein-bound), a reduction step is necessary to break disulfide bonds.

    • To 100 µL of plasma, urine, or CSF, add 10 µL of a reducing agent solution (e.g., 10% TCEP - tris(2-carboxyethyl)phosphine) in a suitable buffer.

    • Incubate at room temperature for 30 minutes.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled this compound) to the reduced sample.

    • Vortex thoroughly for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube for analysis. The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for better chromatographic performance.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used for separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute the analytes. The gradient will need to be optimized for baseline separation of this compound from other matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for amino acid analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) should be used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. The precursor/product ion transitions will need to be determined by infusing a pure standard of this compound.

    • Quantification: A calibration curve is constructed using known concentrations of this compound standard. The concentration of this compound in the samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

3. Data Analysis:

  • The raw data from the LC-MS/MS is processed using the instrument's software to integrate the peak areas of this compound and the internal standard.

  • Concentrations are calculated based on the calibration curve.

  • Statistical analysis (e.g., t-tests, ANOVA) is then performed to compare the this compound levels between healthy and diseased groups.

Conclusion and Future Directions

The comparative metabolomics of this compound is a field in its infancy. While its precursor, homocysteine, has been extensively linked to various diseases, the specific role of this compound remains largely unexplored. The limited available data, primarily from a historical study on homocystinuria, highlights the critical need for further research to establish baseline levels in healthy populations and to quantify its alterations in cardiovascular diseases, neurodegenerative disorders, and cancer.

The development and validation of a robust and sensitive LC-MS/MS method for the routine quantification of this compound in biological fluids is a crucial next step. Such a method will enable large-scale clinical studies to investigate the potential of this compound as a diagnostic or prognostic biomarker. Furthermore, elucidating the direct and indirect roles of this compound in cellular signaling pathways will be essential to understand its contribution to disease pathogenesis and to explore its potential as a novel therapeutic target. This guide serves as a foundational resource to stimulate and guide future research in this promising area of metabolomics.

References

The Role of Homolanthionine in Hydrogen Sulfide Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic pathways involved in hydrogen sulfide (H₂S) production, with a specific focus on validating the role of homolanthionine. We will explore the primary enzymatic sources of H₂S, compare their substrate preferences, and provide detailed experimental protocols for quantifying H₂S production.

Introduction to Endogenous H₂S Production

Hydrogen sulfide is a gaseous signaling molecule involved in a multitude of physiological processes, including neuromodulation, vasodilation, and inflammation.[1][2] In mammalian systems, H₂S is primarily synthesized enzymatically by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (MST).[3] These enzymes utilize sulfur-containing amino acids, principally cysteine and homocysteine, as substrates.

The formation of this compound is intrinsically linked to H₂S production, particularly under conditions of elevated homocysteine levels (hyperhomocysteinemia). This compound is generated as a byproduct when two molecules of homocysteine are condensed by CSE to produce H₂S.[1][2] This guide will dissect the evidence to clarify whether this compound serves as a significant substrate for H₂S production or is primarily a marker of a specific H₂S generating pathway.

Comparative Analysis of H₂S Production Pathways

The primary substrates for enzymatic H₂S production are L-cysteine and L-homocysteine. Both CBS and CSE can utilize these amino acids to generate H₂S through various reactions.

Cystathionine γ-Lyase (CSE): A Versatile Catalyst

CSE is a key enzyme in the transsulfuration pathway and a major contributor to H₂S production in peripheral tissues.[1] It exhibits broad substrate specificity, catalyzing H₂S formation from both cysteine and homocysteine.

  • From Cysteine: Under normal physiological conditions, the α,β-elimination of cysteine is estimated to account for approximately 70% of H₂S generation by CSE.[1][2]

  • From Homocysteine: In the presence of elevated homocysteine levels, the contribution of homocysteine to H₂S production by CSE increases significantly.[1][2] At severely elevated homocysteine concentrations (200 μM), the α,γ-elimination and γ-replacement reactions of homocysteine are predicted to account for about 90% of H₂S generation by CSE.[1][2] The γ-replacement reaction, which condenses two molecules of homocysteine, yields both H₂S and this compound.[1][2]

Cystathionine β-Synthase (CBS): A Key Player in the Brain

CBS is the primary source of H₂S in the brain.[1] While it can produce H₂S from cysteine alone, its most efficient H₂S-generating reaction is the β-replacement of cysteine with homocysteine.[4]

The following table summarizes the quantitative data on H₂S production by human CSE from its primary substrates.

Substrate(s)Reaction TypeProduct(s)Specific Activity (units/mg)Contribution to H₂S Production (Normal Conditions)Contribution to H₂S Production (Severe Hyperhomocysteinemia)
Cysteineα,β-eliminationPyruvate, NH₃, H₂S1.2 ± 0.3~70%~10%
Homocysteineα,γ-elimination / γ-replacementα-ketobutyrate, NH₃, H₂S, this compound6.6 ± 0.5~29%~90%

Data adapted from Chiku et al., 2009.[1]

Based on the available kinetic data, this compound is a product of a specific H₂S-generating reaction catalyzed by CSE, particularly when homocysteine levels are high. There is currently limited evidence to suggest that this compound itself is a significant substrate for H₂S production by either CSE or CBS. Its presence is therefore more indicative of H₂S production from homocysteine rather than being a direct precursor.

Signaling Pathways and Experimental Workflows

To visualize the enzymatic reactions and the experimental process for H₂S quantification, the following diagrams are provided.

cluster_cysteine Cysteine Pathway cluster_homocysteine Homocysteine Pathway Cysteine L-Cysteine Pyruvate Pyruvate + NH₃ Cysteine->Pyruvate α,β-elimination H2S_Cys H₂S Cysteine->H2S_Cys α,β-elimination CSE CSE Cysteine->CSE Homocysteine L-Homocysteine This compound This compound Homocysteine->this compound γ-replacement H2S_Hcy H₂S Homocysteine->H2S_Hcy α,γ-elimination / γ-replacement Homocysteine->CSE CSE->H2S_Cys CSE->H2S_Hcy

Figure 1. Enzymatic pathways of H₂S production by CSE.

cluster_workflow Experimental Workflow start Start: Biological Sample (e.g., tissue homogenate, cell lysate) trap H₂S Trapping: Incubate with Zinc Acetate Solution start->trap precipitate Formation of Zinc Sulfide (ZnS) precipitate trap->precipitate reagents Addition of Methylene Blue Reagents: 1. N,N-dimethyl-p-phenylenediamine 2. Ferric Chloride precipitate->reagents color_dev Color Development: Formation of Methylene Blue reagents->color_dev measure Spectrophotometric Measurement: Read Absorbance at ~670 nm color_dev->measure quantify Quantification: Compare to NaHS Standard Curve measure->quantify end End: H₂S Concentration quantify->end

Figure 2. Workflow for H₂S quantification using the Methylene Blue assay.

Experimental Protocols

Accurate quantification of H₂S is crucial for validating its production pathways. The zinc-trapping followed by the methylene blue spectrophotometric assay is a widely used and reliable method.

Protocol: Quantification of H₂S Production using the Methylene Blue Assay

This protocol is adapted from various sources describing the methylene blue method for H₂S quantification.[5][6][7][8][9][10]

1. Materials and Reagents:

  • Zinc Acetate Solution (1% w/v): Dissolve 1 g of zinc acetate in 100 mL of deionized water.

  • N,N-dimethyl-p-phenylenediamine sulfate (DMPD) Solution (20 mM): Dissolve 0.55 g of DMPD in 100 mL of 7.2 M hydrochloric acid. Store in a dark bottle at 4°C.

  • Ferric Chloride (FeCl₃) Solution (30 mM): Dissolve 0.81 g of FeCl₃ hexahydrate in 100 mL of 1.2 M hydrochloric acid. Store at room temperature.

  • Sodium Hydroxide (NaOH) Solution (0.2 N): Prepare by diluting a stock solution of NaOH.

  • Trichloroacetic Acid (TCA) (10% w/v): Dissolve 10 g of TCA in 100 mL of deionized water.

  • Sodium Hydrosulfide (NaHS) Standard: Prepare a stock solution of NaHS in deionized water and determine its exact concentration by iodometric titration. Prepare fresh serial dilutions for the standard curve.

  • Reaction Buffer: (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Substrates: L-cysteine, L-homocysteine.

  • Enzyme: Purified CSE or CBS, or tissue/cell homogenate.

2. Experimental Procedure:

Part A: Enzymatic H₂S Production and Trapping

  • Prepare the reaction mixture in a microcentrifuge tube or a sealed vial. A typical reaction mixture (100 µL final volume) contains:

    • Reaction Buffer

    • Enzyme preparation (e.g., purified enzyme, cell lysate, or tissue homogenate)

    • Substrate (e.g., 10 mM L-cysteine or L-homocysteine)

  • Place a filter paper strip soaked with 1% zinc acetate solution in the cap of the tube/vial, ensuring it does not touch the reaction mixture. This will serve as the H₂S trap.

  • Seal the tube/vial tightly and incubate at 37°C for a specified time (e.g., 30-60 minutes). The enzymatically produced H₂S gas will be trapped by the zinc acetate, forming zinc sulfide (ZnS).

  • Stop the reaction by adding 50 µL of 10% TCA.

Part B: Methylene Blue Colorimetric Assay

  • Transfer the zinc acetate filter paper strip into a new microcentrifuge tube containing 200 µL of deionized water. Vortex thoroughly to dissolve the trapped ZnS.

  • To this solution, add 50 µL of the 20 mM DMPD solution and mix gently.

  • Immediately add 50 µL of the 30 mM FeCl₃ solution and mix again.

  • Incubate the mixture at room temperature for 15-20 minutes in the dark to allow for color development. The solution will turn blue in the presence of sulfide.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer 200 µL of the supernatant to a 96-well plate.

  • Measure the absorbance at a wavelength between 665 and 675 nm using a spectrophotometer or plate reader.

3. Quantification:

  • Prepare a standard curve using known concentrations of NaHS (e.g., 0-100 µM). Treat the standards in the same way as the samples from Part B, step 2 onwards.

  • Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

  • Determine the concentration of H₂S in the experimental samples by interpolating their absorbance values on the standard curve.

  • Calculate the rate of H₂S production (e.g., in nmol/min/mg protein).

Conclusion

The available evidence strongly indicates that this compound is a byproduct of H₂S synthesis from homocysteine by CSE, particularly in states of hyperhomocysteinemia. While its formation is directly linked to H₂S production, there is a lack of substantial data to validate its role as a primary substrate for enzymatic H₂S generation. Therefore, researchers and drug development professionals should consider this compound levels as a potential biomarker for H₂S production via the homocysteine-CSE pathway, rather than a direct precursor in its own right. The provided experimental protocol offers a robust method for quantifying H₂S production to further investigate these pathways.

References

Head-to-head comparison of different homolanthionine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of non-canonical amino acids like homolanthionine is a critical step in various research and development pipelines. This guide provides an objective comparison of the primary methods for this compound synthesis, supported by available experimental data and detailed protocols to aid in methodological selection.

This compound, a sulfur-containing amino acid, is an analog of cystathionine and plays a role in sulfur metabolism. Its synthesis can be broadly categorized into two main approaches: enzymatic synthesis, which leverages the catalytic activity of specific enzymes, and chemical synthesis, which relies on traditional organic chemistry reactions. This guide will delve into the specifics of each approach, presenting a clear comparison of their performance based on key metrics such as yield, purity, and reaction time.

At a Glance: Comparing Synthesis Methods

MethodKey Enzyme(s)/ReagentsTypical SubstratesReported YieldReaction TimePurityKey AdvantagesKey Disadvantages
Enzymatic Synthesis Cystathionine γ-lyase (CSE), Cystathionine β-synthase (CBS)L-HomocysteineVariable, often high specificityHours to daysHighHigh stereospecificity, mild reaction conditions, environmentally friendly.Enzyme production and purification can be complex and costly, potential for substrate inhibition.
Chemical Synthesis Protected homocysteine derivatives, alkylating agentsL-Homocysteine thiolactone, protected amino acidsGenerally moderate to highDaysVariable, requires purificationScalability, allows for the synthesis of diastereomers and analogs.Harsh reaction conditions, use of protecting groups, potential for racemization, use of hazardous reagents.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and environmentally benign route to produce L-homolanthionine. The primary enzymes involved are cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), both of which are key players in the transsulfuration pathway. These enzymes catalyze the condensation of two molecules of L-homocysteine to form L-homolanthionine.

Signaling Pathway of Enzymatic this compound Synthesis

Enzymatic_Homolanthionine_Synthesis cluster_transsulfuration Transsulfuration Pathway Enzymes CBS Cystathionine β-synthase (CBS) This compound L-Homolanthionine CBS->this compound Condensation CSE Cystathionine γ-lyase (CSE) CSE->this compound Condensation Homocysteine1 L-Homocysteine Homocysteine1->CBS Homocysteine1->CSE Homocysteine2 L-Homocysteine Homocysteine2->CBS Homocysteine2->CSE

Caption: Enzymatic synthesis of L-homolanthionine from L-homocysteine catalyzed by either CBS or CSE.

Experimental Protocol: Enzymatic Synthesis using Cystathionine γ-lyase (CSE)

This protocol is a generalized procedure based on methodologies described in the literature. Specific conditions may need to be optimized for particular enzyme preparations and desired scales.

Materials:

  • Recombinant human cystathionine γ-lyase (CSE)

  • L-homocysteine

  • Pyridoxal 5'-phosphate (PLP)

  • HEPES buffer (100 mM, pH 7.4)

  • Lead acetate (for H₂S detection, optional)

  • Trichloroacetic acid (TCA)

  • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)

  • Sodium acetate buffer (0.5 M, pH 5.0)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for amino acid analysis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.4), a specific concentration of L-homocysteine (e.g., 10-200 µM), and pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a purified preparation of CSE (e.g., 20-50 µg).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-24 hours). The optimal time should be determined empirically.

  • Reaction Quenching: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. The supernatant contains the reaction products.

  • Quantification of α-ketoacid byproducts (optional): The formation of α-ketobutyrate, a byproduct of the reaction, can be monitored spectrophotometrically using 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)[1].

  • Quantification of this compound: The concentration of this compound in the supernatant can be determined using HPLC analysis. This often requires a derivatization step to improve detection[2]. An LC-MS/MS method can also be employed for highly sensitive and specific quantification[2][3][4][5][6].

  • Purification: If required, this compound can be purified from the reaction mixture using techniques such as ion-exchange chromatography or preparative HPLC[7].

Chemical Synthesis of this compound

Chemical synthesis provides a versatile alternative to enzymatic methods, allowing for the production of not only L-homolanthionine but also its diastereomers. These methods typically involve the use of protected amino acid derivatives and proceed through multiple steps.

General Workflow for Chemical Synthesis of this compound

Chemical_Homolanthionine_Synthesis Start Protected L-Homocysteine Derivative Activation Activation of Thiol Group Start->Activation Coupling Nucleophilic Substitution with Protected Amino Acid Activation->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Purification Deprotection->Purification This compound This compound Purification->this compound

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis of this compound Diastereomers

The following is a representative protocol for the chemical synthesis of this compound diastereomers, based on established chemical principles for amino acid synthesis[8][9]. This method involves the reaction of a protected homocysteine derivative with a suitable alkylating agent.

Materials:

  • N-acetyl-DL-homocysteine thiolactone

  • Protected 2-aminobutanoic acid derivative (e.g., with a leaving group at the 4-position)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Homocysteine Thiol: Dissolve N-acetyl-DL-homocysteine thiolactone in ethanol. Add a solution of sodium ethoxide in ethanol to open the thiolactone ring and generate the sodium salt of N-acetyl-homocysteine.

  • Coupling Reaction: To the solution from step 1, add the protected 2-aminobutanoic acid derivative. The reaction mixture is then refluxed for several hours to facilitate the nucleophilic substitution, forming the protected this compound derivative.

  • Hydrolysis and Deprotection: After the reaction is complete, the solvent is evaporated. The residue is then hydrolyzed by refluxing with concentrated hydrochloric acid to remove the acetyl and other protecting groups.

  • Isolation of Crude Product: The acidic solution is concentrated under reduced pressure. The crude this compound hydrochloride is then precipitated by the addition of diethyl ether.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization or silica gel column chromatography to separate the diastereomers.

  • Characterization: The structure and purity of the synthesized this compound diastereomers should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Conclusion

The choice between enzymatic and chemical synthesis of this compound depends heavily on the specific requirements of the research. Enzymatic methods offer high stereoselectivity and mild reaction conditions, making them ideal for producing the natural L-isomer. However, the need for purified enzymes can be a limiting factor. Chemical synthesis, while often more complex and less environmentally friendly, provides greater flexibility in producing different stereoisomers and analogs, and is often more readily scalable. The provided protocols and comparative data aim to equip researchers with the necessary information to make an informed decision based on their project's goals, available resources, and desired end-product specifications.

References

Navigating the Specificity Challenge: A Guide to Assessing Antibodies for Homolanthionine vs. Lanthionine

Author: BenchChem Technical Support Team. Date: November 2025

A critical unmet need in cellular biology and drug development is the availability of highly specific antibodies that can distinguish between the structurally similar non-proteinogenic amino acids, homolanthionine and lanthionine. Currently, a direct comparison of commercially available antibodies is not feasible due to the lack of specific antibodies for either molecule on the market. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the development and rigorous assessment of antibody specificity for this compound versus lanthionine, addressing a significant gap in available research tools.

The Challenge of Distinguishing this compound and Lanthionine

This compound and lanthionine are both thioether-containing amino acids that play emerging roles in cellular metabolism and disease. Their structural similarity, differing only by a single methylene group in the carbon backbone of one of the amino acid residues, presents a significant challenge for the development of specific antibodies. An antibody raised against one molecule is likely to exhibit some degree of cross-reactivity with the other. Therefore, a thorough assessment of specificity is paramount for the reliable use of any potential antibody candidates in research and diagnostic applications.

A Roadmap for Development and Specificity Assessment

The development of specific antibodies against small molecules like this compound and lanthionine requires a strategic approach involving hapten-carrier conjugation for immunization and robust validation assays to determine specificity. The following workflow outlines the key steps:

G cluster_0 Antibody Development cluster_1 Specificity Assessment A Hapten Synthesis (Lanthionine & this compound Derivatives) B Hapten-Carrier Conjugation (e.g., to KLH or BSA) A->B C Immunization of Host Animal (e.g., Rabbit, Mouse) B->C D Antibody Production & Purification (Polyclonal or Monoclonal) C->D E Competitive ELISA Development D->E F Cross-Reactivity Analysis with Structurally Similar Molecules E->F G Validation in Target Application (e.g., Western Blot, Immunohistochemistry) F->G

Figure 1: A proposed workflow for the development and specificity assessment of antibodies targeting lanthionine and this compound.

Experimental Protocols

Hapten-Carrier Conjugation

To elicit an immune response against small molecules like lanthionine and this compound, they must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Protocol:

  • Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl or amino group) to lanthionine and this compound to facilitate conjugation. This may involve chemical synthesis to create a derivative with a linker arm.

  • Carrier Protein Activation: Activate the carrier protein (KLH or BSA) using a crosslinker such as carbodiimide (EDC) for carboxyl groups or glutaraldehyde for amino groups.

  • Conjugation Reaction: Mix the derivatized hapten with the activated carrier protein and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Dialysis: Remove unreacted hapten and crosslinker by dialysis against phosphate-buffered saline (PBS).

  • Characterization: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry to determine the hapten-to-carrier ratio.

G cluster_0 Lanthionine Structure cluster_1 This compound Structure cluster_2 Hapten-Carrier Conjugation Lanthionine HOOC-CH(NH2)-CH2-S-CH2-CH(NH2)-COOH This compound HOOC-CH(NH2)-CH2-CH2-S-CH2-CH(NH2)-COOH Hapten Hapten (Lanthionine or This compound) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugate

Figure 2: Chemical structures of lanthionine and this compound, and a diagram illustrating the principle of hapten-carrier conjugation.
Competitive ELISA for Specificity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the specificity of antibodies against small molecules. This assay measures the ability of the free analyte (lanthionine or this compound) to compete with a plate-bound conjugate for antibody binding.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a lanthionine-carrier conjugate (e.g., Lanthionine-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare a series of dilutions of the free analytes (lanthionine, this compound, and other structurally related molecules) in assay buffer. In separate tubes, pre-incubate these dilutions with a constant, limiting concentration of the anti-lanthionine antibody for 1 hour at room temperature.

  • Incubation: Add the pre-incubated antibody-analyte mixtures to the coated plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

G cluster_0 Competitive ELISA Workflow A 1. Coat plate with Lanthionine-BSA conjugate B 2. Block non-specific sites A->B C 3. Add mixture of anti-Lanthionine Ab and free analyte (Lanthionine or this compound) B->C D 4. Wash unbound reagents C->D E 5. Add HRP-conjugated secondary antibody D->E F 6. Wash unbound secondary Ab E->F G 7. Add TMB substrate F->G H 8. Measure absorbance G->H

Figure 3: A step-by-step workflow for a competitive ELISA to assess antibody specificity.

Data Presentation and Interpretation

The data from a competitive ELISA is typically plotted as the percentage of antibody binding versus the log of the competitor concentration. The concentration of the competitor that inhibits 50% of the antibody binding (IC50) is a key parameter for assessing specificity.

Table 1: Hypothetical Competitive ELISA Data for a Polyclonal Anti-Lanthionine Antibody

CompetitorIC50 (µM)Cross-reactivity (%)
Lanthionine 0.5 100
This compound501
Cysteine> 1000< 0.05
Methionine> 1000< 0.05

Cross-reactivity is calculated as: (IC50 of Lanthionine / IC50 of Competitor) x 100%

In this hypothetical example, the antibody shows high specificity for lanthionine with an IC50 of 0.5 µM. The cross-reactivity with this compound is only 1%, indicating a 100-fold higher affinity for lanthionine. The negligible cross-reactivity with other related amino acids further demonstrates the antibody's specificity.

Conclusion

While the direct comparison of existing antibodies for this compound and lanthionine is currently not possible, this guide provides a clear and actionable framework for the scientific community to develop and rigorously validate these essential research tools. By following the outlined protocols for hapten-carrier conjugation and competitive ELISA, researchers can generate and characterize antibodies with the high degree of specificity required for advancing our understanding of the roles of these important molecules in health and disease. The availability of such well-characterized antibodies will undoubtedly accelerate progress in both basic research and the development of novel therapeutic interventions.

Comparative functional studies of homolanthionine in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homolanthionine, a non-proteinogenic sulfur-containing amino acid, is an intriguing metabolite at the crossroads of methionine and cysteine metabolism. While structurally similar to the well-known intermediate cystathionine, the physiological roles and metabolic significance of this compound appear to vary considerably across different biological kingdoms. This guide provides a comparative functional analysis of this compound in mammals, bacteria, and plants, supported by experimental data and detailed methodologies.

Biosynthesis and Metabolism: A Comparative Overview

This compound is synthesized from two molecules of homocysteine. This reaction is primarily catalyzed by enzymes of the transsulfuration pathway, notably cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL), which exhibit broad substrate specificity. The metabolic fate and functional implications of this compound, however, diverge significantly among species.

In Mammals:

In mammals, this compound is generally considered a byproduct of the transsulfuration pathway, which primarily functions to convert homocysteine to cysteine. Its formation is indicative of metabolic flux through this pathway and can be elevated in certain pathological conditions.

  • Biosynthesis: this compound is formed from the condensation of two homocysteine molecules, a reaction that can be catalyzed by either CBS or CGL under physiological conditions.

  • Metabolic Significance: Elevated levels of this compound are observed in homocystinuria, a genetic disorder characterized by defects in the CBS enzyme. This suggests that under conditions of high homocysteine, the synthesis of this compound can become more prominent. The physiological function of this compound itself in mammals is not well-defined and is often viewed as a marker of metabolic dysregulation in the sulfur amino acid pathways.

In Bacteria:

In some bacteria, this compound metabolism is more pronounced and can be linked to specific biosynthetic pathways.

  • Biosynthesis and Accumulation: In Corynebacterium glutamicum, a bacterium used for industrial amino acid production, deletion of the transcriptional regulator McbR leads to a massive accumulation of intracellular this compound, reaching concentrations as high as 130 mM.[1][2] This accumulation is a result of the side reaction of cystathionine γ-synthase (MetB), which shows affinity for homocysteine as a substrate.[1][2]

  • Functional Role: In this bacterium, the cleavage of this compound by cystathionine β-lyase (MetC) provides a novel, threonine-independent pathway for the biosynthesis of isoleucine.[1][2] This highlights a defined physiological role for this compound in the metabolic network of certain bacteria, in contrast to its apparent role as a metabolic byproduct in mammals.

In Plants:

The direct functional role and quantitative levels of this compound in plants are less characterized in the scientific literature. The focus of research in plant sulfur amino acid metabolism has been predominantly on the biosynthesis of methionine and cysteine, with homocysteine being a critical intermediate.

  • Inferred Metabolism: The enzymes responsible for this compound synthesis, such as CBS and CGL, are present in plants and are involved in methionine and cysteine metabolism. It is plausible that this compound is formed as a minor product, particularly under conditions of altered metabolic flux. However, its physiological significance remains to be elucidated.

Quantitative Data Comparison

The available quantitative data for this compound is limited, particularly in a comparative context across different species. The following tables summarize the available data and the kinetic properties of the key enzymes involved in its metabolism.

Table 1: Reported Concentrations of this compound and Related Metabolites

SpeciesTissue/CompartmentAnalyteConcentrationNotes
Corynebacterium glutamicum (ΔmcbR mutant)IntracellularThis compound130 mMAccumulation due to regulatory gene deletion.[1][2]
HumanPlasmaHomocysteine5 - 15 µmol/LNormal physiological range.[3][4][5][6][7]
HumanPlasmaCystathionine0.30 ± 0.10 µmol/LBaseline level in a clinical study.[8]
RatPlasmaHomocysteine2.94 - 8.29 µmol/LVaries with age.[7]

Table 2: Comparative Enzyme Kinetics for this compound-Related Reactions

EnzymeSpeciesSubstratesKmkcatNotes
Cystathionine γ-synthase (MetB)Corynebacterium glutamicumCysteine260 µM-Higher affinity for cysteine over homocysteine.[1][2]
Homocysteine540 µM-
Cystathionine β-synthase (CBS)YeastCysteine + Homocysteine-55 s-1For H2S generation.
Cystathionine β-synthase (CBS)RatSerine + Homocysteine--Exhibits intersecting line kinetics, suggesting a different mechanism from yeast CBS.[9]

Experimental Protocols

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is a representative method based on established techniques for the analysis of related sulfur-containing amino acids.

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 13C-labeled this compound). Precipitate proteins by adding 400 µL of ice-cold methanol containing 1% formic acid. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Bacterial/Plant Tissue: Homogenize a known weight of tissue in a suitable extraction buffer (e.g., 80% methanol). Add an internal standard. Centrifuge to pellet cellular debris. Process the supernatant as described for plasma/serum.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Selected Reaction Monitoring (SRM) to detect and quantify this compound and its internal standard.

    • Example SRM transitions for this compound (C8H16N2O4S, MW: 236.29):

      • Precursor ion (Q1): m/z 237.1

      • Product ions (Q3): Monitor characteristic fragment ions.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of this compound standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Metabolic Pathway of this compound Biosynthesis

Homolanthionine_Pathway cluster_transsulfuration Transsulfuration & Related Pathways cluster_isoleucine Isoleucine Biosynthesis (in C. glutamicum) Homocysteine Homocysteine This compound This compound Homocysteine->this compound CBS / CGL Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Serine Serine Serine->Cystathionine Homolanthionine_iso This compound Oxobutanoate 2-Oxobutanoate Homolanthionine_iso->Oxobutanoate MetC Isoleucine Isoleucine Oxobutanoate->Isoleucine ...

Caption: Metabolic pathways of this compound formation and its role in isoleucine biosynthesis in C. glutamicum.

Experimental Workflow for this compound Quantification

Quantification_Workflow start Biological Sample (Plasma, Tissue) step1 Add Internal Standard start->step1 step2 Protein Precipitation (e.g., Methanol) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Collection step3->step4 step5 Evaporation & Reconstitution step4->step5 step6 LC-MS/MS Analysis step5->step6 step7 Data Processing (Peak Integration, Calibration) step6->step7 end Quantitative Result step7->end

Caption: A generalized workflow for the quantification of this compound in biological samples using LC-MS/MS.

References

Validating the Clinical Utility of Measuring Urinary Homolanthionine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The measurement of urinary homolanthionine, a sulfur-containing amino acid, is gaining traction as a potential biomarker for assessing endogenous hydrogen sulfide (H₂S) production and disruptions in the transsulfuration pathway. This guide provides a comparative overview of the methodologies for its quantification, its established role in homocystinuria, and explores its potential clinical utility in cardiovascular and chronic kidney diseases.

Executive Summary

Urinary this compound serves as a non-invasive indicator of metabolic processes related to homocysteine and H₂S biosynthesis. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for its quantification due to high sensitivity and specificity, the exploration of its clinical utility beyond rare metabolic disorders is an active area of research. This guide synthesizes available data to facilitate informed decisions on the application of urinary this compound measurement in research and clinical settings.

Comparison of Analytical Methodologies

The accurate quantification of urinary this compound is paramount for its clinical validation. Currently, LC-MS/MS is the most widely used and validated method. While enzymatic assays for related compounds exist, specific commercially available enzymatic kits for this compound are not yet prevalent.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Principle Separation by chromatography, followed by mass-based detection and quantification.Utilizes specific enzymes to produce a measurable signal (e.g., colorimetric, fluorometric) proportional to the analyte concentration.
Specificity High. Can distinguish this compound from structurally similar molecules.Specificity is dependent on the enzyme used and potential cross-reactivity with other urinary components.
Sensitivity High. Capable of detecting low concentrations of this compound.Sensitivity can vary and may be lower than LC-MS/MS.
Throughput Moderate to high, depending on the system and method optimization.Can be adapted for high-throughput screening in microplate formats.
Equipment Cost HighLow to moderate
Technical Expertise Requires specialized training and expertise.Generally less complex to perform.

Experimental Protocols

LC-MS/MS Method for Urinary this compound Quantification

This protocol is a generalized representation based on common practices for amino acid analysis in urine.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • To 100 µL of the supernatant, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.

Signaling Pathway and Experimental Workflow

This compound Biosynthesis via the Transsulfuration Pathway

This compound is synthesized from the condensation of two molecules of homocysteine. This reaction is catalyzed by either cystathionine β-synthase (CBS) or cystathionine γ-lyase (CSE), key enzymes in the transsulfuration pathway which is central to sulfur amino acid metabolism and the production of hydrogen sulfide (H₂S).[1]

Homolanthionine_Biosynthesis Homocysteine1 Homocysteine CBS CBS Homocysteine1->CBS CSE CSE Homocysteine1->CSE Homocysteine2 Homocysteine Homocysteine2->CBS Homocysteine2->CSE This compound This compound H2S H₂S CBS->this compound CBS->H2S + H₂S CSE->this compound CSE->H2S + H₂S

Caption: Biosynthesis of this compound and H₂S from homocysteine.

Experimental Workflow for Urinary this compound Analysis

The following diagram outlines the typical workflow for the analysis of urinary this compound from sample collection to data analysis.

Experimental_Workflow SampleCollection Urine Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing (Integration, Normalization) LCMS->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis Interpretation Clinical Interpretation StatisticalAnalysis->Interpretation

Caption: General workflow for urinary this compound analysis.

Clinical Utility and Supporting Data

Homocystinuria

Elevated urinary this compound is a known biochemical feature of classical homocystinuria, an inherited disorder of methionine metabolism caused by deficient activity of cystathionine β-synthase (CBS). In individuals with homocystinuria, the impaired conversion of homocysteine to cystathionine leads to the accumulation of homocysteine, which is then shunted towards the formation of this compound.

Further research is needed to establish definitive quantitative ranges of urinary this compound in untreated homocystinuria patients versus healthy controls.

Cardiovascular Disease (CVD)

Elevated plasma homocysteine is an established risk factor for cardiovascular disease. Given that this compound is a direct metabolite of homocysteine, its urinary excretion could potentially reflect the metabolic burden of hyperhomocysteinemia. However, direct evidence linking elevated urinary this compound to an increased risk of CVD is currently limited. Studies have primarily focused on plasma homocysteine levels.

Currently, there is a lack of published studies providing quantitative data on urinary this compound levels in large cohorts of cardiovascular disease patients compared to healthy controls.

Chronic Kidney Disease (CKD)

Patients with chronic kidney disease often exhibit elevated plasma homocysteine levels due to impaired renal clearance and metabolism. Consequently, it is plausible that urinary this compound levels may also be altered in this patient population. Investigating this association could provide insights into the role of the transsulfuration pathway in the pathophysiology of CKD.

Direct quantitative comparisons of urinary this compound levels between CKD patients and healthy individuals are not yet widely available in the scientific literature.

Conclusion

The measurement of urinary this compound holds promise as a non-invasive tool to investigate disturbances in the transsulfuration pathway and endogenous H₂S production. LC-MS/MS provides a robust and sensitive method for its quantification. While its utility in diagnosing and monitoring homocystinuria is recognized, its broader clinical application in cardiovascular and chronic kidney diseases requires further investigation through large-scale clinical studies that provide quantitative comparative data. Such studies will be crucial in validating urinary this compound as a clinically useful biomarker for these more common and complex diseases.

References

Homolanthionine and Indoxyl Sulfate: A Comparative Analysis of Uremic Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental evidence comparing two key uremic toxins implicated in the pathophysiology of chronic kidney disease (CKD).

In the complex milieu of uremic toxins that accumulate in patients with chronic kidney disease (CKD), indoxyl sulfate has long been a primary focus of research, implicated in the progression of renal and cardiovascular disease. However, emerging evidence suggests that other metabolites, such as homolanthionine and its related compound lanthionine, may also play a significant role in uremic toxicity. This guide provides a comprehensive comparison of the current experimental data on this compound and indoxyl sulfate, offering researchers, scientists, and drug development professionals an objective overview of their respective toxicological profiles.

At a Glance: Key Toxicological Parameters

ParameterThis compound / LanthionineIndoxyl Sulfate
Primary Source Endogenous metabolism of sulfur-containing amino acids (methionine, cysteine)Gut microbiota metabolism of dietary tryptophan
Plasma Concentration in Uremia Low micromolar range (e.g., Lanthionine: 0.33 ± 0.03 µmol/L in hemodialysis patients)High micromolar to millimolar range (significantly higher than lanthionine)[1]
Key Toxic Effects - Disruption of the transsulfuration pathway - Inhibition of hydrogen sulfide (H₂S) production[1] - Increased intracellular calcium[2] - Endothelial cell mineralization and vascular calcification[3][4][5]- Endothelial dysfunction[6] - Oxidative stress and inflammation[7][8][9][10] - Progression of renal fibrosis - Cardiovascular toxicity[11] - Neurotoxicity
Primary Cellular Targets Endothelial cells, potentially hepatocytesEndothelial cells, renal tubular cells, vascular smooth muscle cells, leukocytes, glial cells

Unraveling the Mechanisms of Toxicity: A Tale of Two Pathways

The toxic effects of this compound/lanthionine and indoxyl sulfate stem from distinct biochemical origins and impact different cellular signaling cascades.

This compound and the Disruption of Sulfur Amino Acid Metabolism

Lanthionine, a structural analog of this compound, is now considered a novel uremic toxin.[12] Its toxicity is intrinsically linked to the disruption of the transsulfuration pathway, a critical metabolic route for the synthesis of cysteine and the potent signaling molecule, hydrogen sulfide (H₂S).

Key Mechanistic Steps:

  • Inhibition of H₂S Production: Lanthionine has been shown to inhibit the activity of cystathionine-β-synthase (CBS), a key enzyme in the transsulfuration pathway, leading to reduced H₂S bioavailability.[1] H₂S is a crucial vasodilator and cytoprotective molecule, and its deficiency is implicated in cardiovascular pathologies.

  • Increased Intracellular Calcium: Lanthionine treatment of endothelial cells leads to a significant increase in intracellular calcium levels.[2] This disruption of calcium homeostasis can trigger a cascade of downstream signaling events leading to cellular dysfunction.

  • Induction of Endothelial Cell Mineralization: In pro-calcifying conditions, lanthionine promotes the expression of osteogenic markers such as Bone Morphogenetic Protein 2 (BMP2) and RUNX Family Transcription Factor 2 (RUNX2), leading to endothelial cell mineralization and contributing to vascular calcification.[4][5][13]

cluster_lanthionine Lanthionine-Induced Toxicity Lanthionine Lanthionine CBS_Inhibition Cystathionine-β-synthase (CBS) Inhibition Lanthionine->CBS_Inhibition inhibits Intracellular_Ca_Increase Increased Intracellular Ca²⁺ Lanthionine->Intracellular_Ca_Increase induces H2S_Reduction Reduced H₂S Production CBS_Inhibition->H2S_Reduction BMP2_RUNX2_Upregulation Upregulation of BMP2 & RUNX2 Intracellular_Ca_Increase->BMP2_RUNX2_Upregulation Endothelial_Mineralization Endothelial Mineralization BMP2_RUNX2_Upregulation->Endothelial_Mineralization Vascular_Calcification Vascular Calcification Endothelial_Mineralization->Vascular_Calcification cluster_indoxyl_sulfate Indoxyl Sulfate-Induced Toxicity Indoxyl_Sulfate Indoxyl_Sulfate NADPH_Oxidase_Activation NADPH Oxidase Activation Indoxyl_Sulfate->NADPH_Oxidase_Activation AhR_Activation Aryl Hydrocarbon Receptor (AhR) Activation Indoxyl_Sulfate->AhR_Activation ROS_Production ROS Production NADPH_Oxidase_Activation->ROS_Production NFkB_Activation NF-κB Activation ROS_Production->NFkB_Activation Endothelial_Dysfunction Endothelial Dysfunction ROS_Production->Endothelial_Dysfunction AhR_Activation->NFkB_Activation Inflammatory_Genes Upregulation of Inflammatory Genes NFkB_Activation->Inflammatory_Genes Inflammatory_Genes->Endothelial_Dysfunction cluster_workflow In Vitro Cytotoxicity Workflow Cell_Culture Cell Culture (e.g., HUVECs) Toxin_Incubation Incubation with Uremic Toxin Cell_Culture->Toxin_Incubation Viability_Assay Viability Assay (e.g., MTT) Toxin_Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Toxin_Incubation->Apoptosis_Assay Necrosis_Assay Necrosis Assay (e.g., LDH) Toxin_Incubation->Necrosis_Assay Data_Analysis Data Analysis and IC₅₀ Determination Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Necrosis_Assay->Data_Analysis

References

Correlation of plasma homolanthionine with other markers of renal dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding novel biomarkers in renal disease is paramount. While direct evidence linking plasma homolanthionine to renal dysfunction remains scarce, its metabolic relationship with the well-established uremic toxin, homocysteine, suggests a potential indirect correlation. This guide explores this connection, comparing the established data for homocysteine with the potential role of this compound, supported by experimental insights.

The Strong Correlation of Homocysteine with Renal Dysfunction Markers

An extensive body of research has solidified the association between elevated plasma homocysteine levels (hyperhomocysteinemia) and chronic kidney disease (CKD). Studies consistently demonstrate a significant positive correlation between plasma homocysteine and serum creatinine, and a negative correlation with the estimated glomerular filtration rate (eGFR).[1][2] As kidney function declines, the clearance of homocysteine is impaired, leading to its accumulation in the plasma.[1] This relationship is so robust that plasma homocysteine is considered a reliable marker of renal impairment.[2]

Similarly, studies have explored the link between homocysteine and cystatin C, another sensitive marker of renal function. Research indicates a positive correlation between cystatin C and homocysteine levels, further strengthening the association of homocysteine with declining kidney function.

Data Summary: Homocysteine Correlation with Renal Dysfunction Markers

BiomarkerCorrelation with HomocysteineStrength of EvidenceKey Findings
Creatinine PositiveStrongConsistently observed across numerous studies in patients with varying stages of CKD.
eGFR NegativeStrongElevated homocysteine is a strong predictor of a lower eGFR and accelerated decline in renal function.[2]
Cystatin C PositiveModerateStudies in renal transplant recipients and patients with normal creatinine have shown cystatin C to be an independent predictor of fasting total homocysteine levels.

The Metabolic Link: From Homocysteine to this compound

This compound is a sulfur-containing amino acid that is not incorporated into proteins but is formed endogenously. Its synthesis is directly linked to the metabolism of homocysteine. Specifically, this compound is formed from the condensation of two molecules of homocysteine.[1] This reaction can be catalyzed by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), key players in the transsulfuration pathway of homocysteine metabolism.

Given that hyperhomocysteinemia is a hallmark of renal dysfunction, it is plausible that the increased substrate availability (homocysteine) in individuals with impaired kidney function could lead to a corresponding increase in plasma this compound levels. This metabolic relationship forms the basis for the hypothesized indirect correlation between plasma this compound and markers of renal dysfunction.

Experimental Protocols

The following outlines a general methodology for investigating the correlation of plasma this compound and homocysteine with markers of renal dysfunction.

1. Subject Recruitment:

  • Recruit a cohort of patients with varying stages of chronic kidney disease, categorized by their eGFR.

  • Include a healthy control group with normal renal function.

  • Collect demographic and clinical data, including age, sex, and relevant medical history.

2. Sample Collection and Preparation:

  • Collect fasting blood samples in EDTA-containing tubes.

  • Immediately place the samples on ice and centrifuge at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis to ensure the stability of the analytes.

3. Measurement of Renal Function Markers:

  • Creatinine: Analyze plasma creatinine levels using a standardized enzymatic or Jaffe-based colorimetric assay on a clinical chemistry analyzer.

  • Cystatin C: Measure plasma cystatin C levels using a particle-enhanced turbidimetric immunoassay (PETIA) or a particle-enhanced nephelometric immunoassay (PENIA).

  • eGFR Calculation: Calculate the estimated glomerular filtration rate (eGFR) using established equations such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, which incorporates creatinine and/or cystatin C values.

4. Measurement of Plasma Homocysteine and this compound:

  • Sample Pre-treatment: To measure total homocysteine and this compound, the disulfide bonds must be reduced. This is typically achieved by treating the plasma with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Analytical Method: Utilize a sensitive and specific analytical technique such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its high specificity and ability to measure multiple analytes simultaneously.

    • Derivatization (for HPLC with fluorescence): After reduction, the free thiols are derivatized with a fluorescent reagent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), to enable detection.

    • Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column.

    • Detection and Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known standard curve.

5. Statistical Analysis:

  • Perform correlation analyses (e.g., Pearson or Spearman correlation) to assess the relationship between plasma this compound, homocysteine, and the markers of renal dysfunction (creatinine, cystatin C, and eGFR).

  • Use regression models to adjust for potential confounding variables.

Visualizing the Pathways

To better understand the metabolic and logical relationships discussed, the following diagrams are provided.

Homocysteine_Metabolism Met Methionine SAM S-Adenosylmethionine Met->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT Cystathionine Cystathionine Hcy->Cystathionine CBS This compound This compound Hcy->this compound CBS / CSE Hcy->this compound Cysteine Cysteine Cystathionine->Cysteine CSE Logical_Relationship Renal_Dysfunction Renal Dysfunction Decreased_Clearance Decreased Homocysteine Clearance Renal_Dysfunction->Decreased_Clearance Increased_Hcy Increased Plasma Homocysteine Decreased_Clearance->Increased_Hcy Increased_this compound Increased Plasma This compound (Hypothesized) Increased_Hcy->Increased_this compound Markers Correlation with Renal Markers (Creatinine, Cystatin C, eGFR) Increased_Hcy->Markers Established Correlation Increased_this compound->Markers Potential Indirect Correlation

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Homolanthionine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical guidance for the handling and disposal of homolanthionine, tailored for research scientists and drug development professionals. As no specific Safety Data Sheet (SDS) for this compound is readily available from the initial search, the following procedures are based on established best practices for handling non-hazardous, solid organic compounds in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for compliance with local and national regulations.

Pre-Handling and Risk Assessment

Before working with this compound, a thorough risk assessment should be performed. Standard laboratory procedures should be followed at all times.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle this compound in a well-ventilated area. A fume hood is recommended if there is a potential for generating dust or aerosols.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For solid spills , carefully sweep the material to minimize dust generation. Use a dustpan and brush designated for chemical waste.

    • For solution spills , cover with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

  • Collection: Carefully transfer the contained material and any contaminated cleaning supplies into a heavy-duty, sealable plastic bag or a designated chemical waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, followed by a final rinse with water.

  • Waste Disposal: Label the container with "this compound Waste" and dispose of it according to your institution's chemical waste procedures.

This compound Disposal Procedure

Disposal of unused or waste this compound must be handled as chemical waste. Do not dispose of it in standard trash or down the drain.

  • Waste Segregation: Separate solid this compound waste from contaminated labware (e.g., weigh boats, gloves, paper towels).

  • Containerization:

    • Place pure this compound waste into a primary container that is rigid, leak-proof, and has a secure lid.

    • Place contaminated disposable materials into a separate, clearly marked waste bag or container.

  • Labeling: Affix a chemical waste label to each container. The label must clearly state "this compound Waste" and list any other components if it is a mixture.

  • Storage: Store the sealed and labeled waste containers in a designated, secure chemical waste storage area, away from incompatible materials, until collection.

  • Arrange Pickup: Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₆N₂O₄SPubChem[1]
Molecular Weight 236.29 g/mol PubChem[1]
Melting Point 269-272 °C (decomposes)ChemBK[2]
Boiling Point (Predicted) 499.5 ± 45.0 °CChemBK[2]
Density (Predicted) 1.374 ± 0.06 g/cm³ChemBK[2]
pKa (Predicted) 1.92 ± 0.10ChemBK[2]

Operational Workflow for this compound Disposal

The diagram below outlines the step-by-step logical workflow for the safe disposal of this compound in a laboratory setting.

HomolanthionineDisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Segregation cluster_contain Phase 3: Containerization & Labeling cluster_disposal Phase 4: Final Disposal A Conduct Risk Assessment B Wear Required PPE (Lab Coat, Gloves, Goggles) A->B C Identify Waste Type B->C D Unused Solid this compound C->D Pure E Contaminated Materials (Gloves, Weigh Boats, etc.) C->E Contaminated F Place in Secure, Labeled Primary Waste Container D->F G Place in Secure, Labeled Secondary Waste Container E->G H Verify Label Information is Accurate and Complete F->H G->H I Store Waste in Designated Secure Storage Area H->I J Contact EHS for Waste Pickup I->J K Document Waste Disposal Record J->K

Figure 1. A logical workflow detailing the proper disposal procedures for this compound, from initial preparation to final documentation.

References

Personal protective equipment for handling Homolanthionine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Homolanthionine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection is used. While specific hazard data for this compound is limited, it is prudent to follow standard laboratory safety protocols for handling non-volatile chemical compounds. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashes, such as when handling solutions, chemical splash goggles are recommended.[1][2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][2]
Hand Protection Disposable nitrile gloves are the standard for incidental contact.[1] It is recommended to double-glove for added protection.[1] For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered. Always inspect gloves for damage before use and remove them immediately after contact with the chemical, followed by hand washing.[1][3]
Body Protection A lab coat is mandatory to protect clothing and skin from potential contamination.[2][3] Long pants and closed-toe shoes must be worn at all times in the laboratory.[2][3]
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling solid this compound.[4] If there is a potential for generating dust or aerosols, work should be conducted in a chemical fume hood.[5]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Handling :

    • Always wear the appropriate PPE as outlined in the table above.

    • When weighing or transferring solid this compound, perform the task in a chemical fume hood or a designated area with good ventilation to avoid inhalation of any fine particulates.

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Use appropriate tools (e.g., spatulas, weighing paper) for handling the solid.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • After handling, wash hands thoroughly with soap and water.[5]

    • Clean and decontaminate all work surfaces and equipment that came into contact with this compound.

III. Disposal Plan: Safe Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste :

    • Collect unused this compound powder and contaminated solid waste (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled, and sealed waste container.[5]

  • Liquid Waste :

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.[5]

    • Do not pour this compound solutions down the drain unless authorized by your institution's environmental health and safety (EHS) department.

  • Contaminated PPE :

    • Used gloves and other disposable PPE should be placed in the designated solid waste container.

    • Non-disposable PPE, such as lab coats, should be laundered separately from personal clothing. Many institutions provide a professional laundering service for lab coats.[3]

  • Waste Pickup :

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste.[5]

IV. Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_end start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe prepare_workspace Prepare Workspace & Locate Safety Equipment gather_ppe->prepare_workspace don_ppe Don PPE prepare_workspace->don_ppe handle_chemical Handle this compound in Ventilated Area don_ppe->handle_chemical post_handling Post-Handling Procedures (Wash Hands) handle_chemical->post_handling segregate_waste Segregate Solid & Liquid Waste post_handling->segregate_waste dispose_ppe Dispose of Contaminated PPE segregate_waste->dispose_ppe store_waste Store Waste in Designated Area dispose_ppe->store_waste schedule_pickup Schedule Waste Pickup store_waste->schedule_pickup end End schedule_pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.